Product packaging for 2-(1-Aminocyclobutyl)ethan-1-ol(Cat. No.:CAS No. 1132814-49-3)

2-(1-Aminocyclobutyl)ethan-1-ol

Cat. No.: B3026815
CAS No.: 1132814-49-3
M. Wt: 115.17
InChI Key: AKJLCLKIEWILAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Aminocyclobutyl)ethan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3026815 2-(1-Aminocyclobutyl)ethan-1-ol CAS No. 1132814-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminocyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(4-5-8)2-1-3-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJLCLKIEWILAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312037
Record name 1-Aminocyclobutaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132814-49-3
Record name 1-Aminocyclobutaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132814-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(1-aminocyclobutyl)ethan-1-ol, a bifunctional molecule of increasing interest in medicinal chemistry and drug discovery. By combining a structurally rigid cyclobutane core with a primary amine and a primary alcohol, this compound presents a unique scaffold for the synthesis of novel chemical entities. This document will delve into its structure, physicochemical properties, proposed synthesis, expected reactivity, and potential applications, with a particular focus on its emerging role as a building block for targeted protein degraders.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture, featuring a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both an amino group and a hydroxyethyl group. This arrangement imparts specific steric and electronic characteristics that are valuable in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO--INVALID-LINK--[1]
Molecular Weight 115.17 g/mol --INVALID-LINK--[1]
CAS Number 1132814-49-3--INVALID-LINK--[1]
Predicted XlogP 0.2--INVALID-LINK--[2]
Purity (Commercial) ≥97%--INVALID-LINK--[3]
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solidInferred from similar 1,2-amino alcohols
Solubility (Predicted) Soluble in water and polar organic solvents (e.g., methanol, ethanol)Inferred from the presence of polar amino and hydroxyl groups

The puckered conformation of the cyclobutane ring provides a rigid scaffold, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The primary amine and primary alcohol offer versatile handles for chemical modification.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A robust synthetic strategy would likely commence with 1,1-cyclobutanedicarboxylic acid, a commercially available starting material. This approach allows for the sequential and controlled introduction of the required functional groups.

Synthetic_Pathway A 1,1-Cyclobutanedicarboxylic Acid B Anhydride/Acid Chloride Formation A->B SOCl₂ or Ac₂O C Reduction to Alcohol B->C LiAlH₄ D Selective Protection C->D e.g., TBDMSCl E Oxidation to Aldehyde D->E PCC or Swern F Wittig or Horner-Wadsworth-Emmons Reaction E->F Ph₃P=CHCO₂Et G Reduction of Ester/Alkene F->G H₂, Pd/C H Introduction of Amino Group (e.g., via Curtius or Hofmann Rearrangement) G->H 1. DPPA, Et₃N 2. Heat 3. H₂O I Deprotection H->I TBAF or H⁺ J This compound I->J

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Esterification and Reduction: 1,1-Cyclobutanedicarboxylic acid is first converted to its diester, followed by selective reduction of one ester group to a hydroxymethyl group using a suitable reducing agent like NaBH₄ with careful control of stoichiometry.

  • Protection and Oxidation: The resulting primary alcohol is protected with a bulky silyl group (e.g., TBDMS). The remaining ester is then reduced to the alcohol and subsequently oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

  • Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate reagent (e.g., (ethoxycarbonylmethyl)triphenylphosphorane) extends the carbon chain by two atoms, introducing an α,β-unsaturated ester.

  • Reduction and Functional Group Interconversion: The double bond and the ester are then reduced. The resulting carboxylic acid can be converted to an acyl azide, which upon Curtius rearrangement and hydrolysis yields the primary amine.

  • Deprotection: Finally, removal of the silyl protecting group affords the target molecule, this compound.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the key spectroscopic features can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts/Signals
¹H NMR δ (ppm): ~3.6 (t, 2H, -CH₂OH), ~2.0-1.7 (m, 6H, cyclobutyl protons), ~1.6 (t, 2H, -CH₂CH₂OH). The NH₂ and OH protons will be broad singlets, and their chemical shifts will be dependent on solvent and concentration.
¹³C NMR δ (ppm): ~60 (-CH₂OH), ~55 (quaternary cyclobutyl C), ~40 (-CH₂CH₂OH), ~30 (cyclobutyl CH₂), ~15 (cyclobutyl CH₂).
Mass Spec (EI) Predicted m/z: 115 (M⁺), 98 (M⁺ - NH₃), 84 (M⁺ - CH₂OH), 71, 56.
IR Spectroscopy ν (cm⁻¹): 3400-3200 (br, O-H and N-H stretching), 2950-2850 (C-H stretching), 1600-1500 (N-H bending), 1050 (C-O stretching).

Chemical Reactivity

The reactivity of this compound is dictated by its primary amine and primary alcohol functional groups. This bifunctionality allows for a wide range of chemical transformations, making it a versatile building block.

Reactions of the Amino Group

The primary amine is a potent nucleophile and can undergo a variety of reactions:

  • N-Acylation: Reaction with acid chlorides or anhydrides will readily form the corresponding amides. This is a common strategy for incorporating the molecule into larger structures.

  • N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

  • Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates will yield ureas and carbamates, respectively. These functional groups are often found in biologically active molecules.

Reactions of the Hydroxyl Group

The primary alcohol can also be selectively modified:

  • O-Acylation: Esterification with acid chlorides or anhydrides, typically in the presence of a base, will yield the corresponding esters.

  • O-Alkylation: The alcohol can be converted to an ether using Williamson ether synthesis or other alkylating agents.

  • Oxidation: Mild oxidation will convert the primary alcohol to an aldehyde, while stronger oxidizing agents will yield a carboxylic acid.

Chemoselectivity

The relative reactivity of the amino and hydroxyl groups can be controlled by the choice of reagents and reaction conditions. For instance, acylation at the more nucleophilic amine can often be achieved selectively in the presence of the alcohol. Protection of one functional group allows for the selective modification of the other.

Reactivity_Diagram cluster_amine_reactions Amine Reactions cluster_alcohol_reactions Alcohol Reactions Molecule This compound -NH₂ -OH Acylation N-Acylation (Amide formation) Molecule:f1->Acylation RCOCl Alkylation N-Alkylation Molecule:f1->Alkylation R-X or RCHO, NaBH₃CN Urea_Formation Urea/Carbamate Formation Molecule:f1->Urea_Formation R-NCO O_Acylation O-Acylation (Ester formation) Molecule:f2->O_Acylation RCOCl, base O_Alkylation O-Alkylation (Ether formation) Molecule:f2->O_Alkylation R-X, base Oxidation Oxidation (Aldehyde/Carboxylic Acid) Molecule:f2->Oxidation PCC or KMnO₄

Caption: Reactivity map of this compound.

Applications in Drug Discovery

The structural features of this compound make it an attractive building block in drug discovery, particularly in the design of molecules that require a rigid scaffold with specific exit vectors for substitution.

Protein Degrader Building Block

The commercial availability of this compound as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[4]

  • PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a linker component or as part of the ligand that binds to either the target protein or the E3 ligase. The rigid cyclobutane core can help to control the spatial orientation of the two ends of the PROTAC, which is crucial for efficient ternary complex formation.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Linker (incorporating this compound) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC.

  • Molecular Glues: These are smaller molecules that induce the interaction between a target protein and an E3 ligase. The rigid and compact nature of the cyclobutane scaffold in this compound could be beneficial in the design of novel molecular glues.

Scaffold for Bioactive Molecules

The aminocyclobutane motif is found in a number of biologically active compounds. The conformational rigidity of the cyclobutane ring can lead to enhanced binding affinity and selectivity for a target protein. The amino and hydroxyl groups of this compound provide convenient points for the attachment of other pharmacophoric groups.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Handle in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane core and reactive primary amine and alcohol functionalities provides a powerful platform for the synthesis of novel and complex molecules. Its emerging role in the field of targeted protein degradation highlights its potential for the development of next-generation therapeutics. While further experimental characterization of this specific molecule is warranted, its chemical properties can be confidently inferred from the well-established chemistry of related aminocyclobutanes and 1,2-amino alcohols. This guide serves as a foundational resource for researchers looking to leverage the potential of this promising chemical entity.

References

An In-depth Technical Guide to 2-(1-Aminocyclobutyl)ethan-1-ol: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(1-aminocyclobutyl)ethan-1-ol, a critical building block in the rapidly evolving field of targeted protein degradation. We will delve into its chemical identity, including its CAS number and structure, and explore its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will further detail a plausible synthetic route, its physicochemical properties, and the strategic importance of the aminocyclobutyl motif in drug design. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Introduction: The Rise of a Novel Building Block

The landscape of modern therapeutics is increasingly shifting towards targeted approaches that offer greater precision and efficacy. Among these, targeted protein degradation, facilitated by PROTACs, has emerged as a powerful modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design and synthesis of effective PROTACs are heavily reliant on the strategic selection of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound has gained prominence as a versatile building block, primarily for the construction of these crucial linkers. Its unique structural features offer advantages in terms of conformational rigidity and metabolic stability, making it a valuable asset for medicinal chemists.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: 2-(1-Aminocyclobutyl)ethanol

  • CAS Number: 1132814-49-3[1]

  • Molecular Formula: C₆H₁₃NO[1]

  • Molecular Weight: 115.176 g/mol [1]

The structure of this compound features a cyclobutane ring with an amino group and a hydroxyethyl group attached to the same carbon atom. This arrangement provides a unique three-dimensional scaffold that is increasingly being explored in drug design.

Structural Representation:

Synthesis_Pathway A Cyclobutanone B 1-(cyanocyclobutyl)ol A->B Step 1: Cyanohydrin formation C 1-(aminomethyl)cyclobutanol B->C Step 2: Nitrile Reduction D This compound C->D Further Steps (Hypothetical) reagent1 TMSCN, ZnI₂ reagent2 LiAlH₄, THF reagent3 Rearrangement & Reduction (Hypothetical) PROTAC_Structure Warhead Target Protein Ligand (Warhead) Linker Linker incorporating This compound Warhead->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

References

An In-Depth Technical Guide to 2-(1-Aminocyclobutyl)ethan-1-ol: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1-Aminocyclobutyl)ethan-1-ol, a crucial building block for researchers, chemists, and drug development professionals engaged in the field of targeted protein degradation. We will delve into its physicochemical properties, its strategic importance in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the general chemical principles that would govern its synthesis.

Core Molecular Attributes

This compound is a bifunctional organic molecule featuring a primary amine on a cyclobutyl ring and a primary alcohol. These functional groups serve as versatile chemical handles for covalent modification, making the molecule an important component in the modular construction of larger, biologically active compounds.[1]

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.176 g/mol [1]
CAS Number 1132814-49-3[1]
Synonyms 2-(1-Aminocyclobutyl)ethanolN/A
Purity (Typical) ≥97%[1]
Physical State Not specified (typically a solid or oil)N/A
Storage Room Temperature[1]

Strategic Importance in Drug Discovery: The PROTAC Revolution

The primary utility of this compound is as a structural component, or "building block," in the synthesis of PROTACs.[1] PROTACs represent a paradigm shift in pharmacology, moving from traditional occupancy-based inhibition to a strategy of event-driven pharmacology that eliminates disease-causing proteins entirely.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination acts as a molecular "tag," marking the protein for degradation by the cell's natural disposal machinery, the proteasome.

This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually metabolized.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC Molecule PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated POI POI_bound->PolyUb_POI Polyubiquitination PROTAC_bound->PROTAC Released for a new cycle PROTAC_bound->E3_bound E3_bound->POI_bound Ub Transfer Ub Ubiquitin (Ub) Ub->E3_bound Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Fragments Degraded Peptide Fragments Proteasome->Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Considerations and Methodologies

Plausible Retrosynthetic Analysis

A logical approach to synthesizing this molecule involves the formation of the carbon-carbon bond between the cyclobutane ring and the ethanol fragment, followed by or preceded by the establishment of the amine and alcohol functionalities. A key starting material would likely be derived from 1-aminocyclobutanecarboxylic acid, a commercially available building block.

Generalized Forward Synthesis Workflow

The following multi-step process illustrates a potential route. The causality for each step is explained, emphasizing the protection/deprotection strategies and transformations necessary to achieve the final structure.

Step 1: Protection of the Amine

  • Rationale: The primary amine is nucleophilic and would interfere with subsequent reactions, particularly those involving organometallics or electrophilic reagents. A standard protecting group like Boc (tert-butyloxycarbonyl) is ideal due to its stability in many reaction conditions and its straightforward removal under acidic conditions.

  • Reaction: 1-aminocyclobutanecarboxylic acid is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or Et₃N).

Step 2: Reduction of the Carboxylic Acid to an Aldehyde

  • Rationale: The carboxylic acid must be converted to an aldehyde to allow for the introduction of the final carbon atom of the ethanol side-chain via a nucleophilic addition. This is a selective reduction that must not affect the Boc protecting group.

  • Reaction: The Boc-protected amino acid is converted to a Weinreb amide or activated ester, followed by reduction with a mild hydride source like Diisobutylaluminium hydride (DIBAL-H) at low temperature. Alternatively, direct reduction methods can be employed.

Step 3: C1-Elongation via Nucleophilic Addition

  • Rationale: A one-carbon nucleophile is required to form the C-C bond and establish the alcohol precursor. A methyl Grignard reagent (CH₃MgBr) or similar organometallic reagent is a classic choice for this transformation.

  • Reaction: The aldehyde from Step 2 is carefully reacted with CH₃MgBr in an anhydrous ether solvent at low temperature. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding the secondary alcohol. Correction: The target is a primary alcohol, so a one-carbon nucleophile that delivers a hydroxymethyl group equivalent is needed, such as the addition of formaldehyde or a protected equivalent. A more direct route would be the reduction of an ester.

Revised Step 2 & 3: Esterification and Reduction

  • Rationale: A more direct and controllable route to the primary alcohol is through the reduction of a corresponding ester.

  • Reaction (Step 2a - Esterification): The Boc-protected amino acid is converted to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or DCC/DMAP coupling with ethanol).

  • Reaction (Step 3a - Reduction): The resulting ester is reduced to the primary alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) in a solvent like THF.

Step 4: Deprotection of the Amine

  • Rationale: The final step is to remove the Boc protecting group to reveal the free primary amine, yielding the target molecule.

  • Reaction: The Boc-protected amino alcohol is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Synthesis_Workflow cluster_Reagents r1 1. Boc₂O, Base 2. SOCl₂, MeOH start 1-Aminocyclobutane- carboxylic Acid r2 LiAlH₄, THF intermediate1 Boc-Protected Amino Ester r3 TFA, DCM intermediate2 Boc-Protected Amino Alcohol start->intermediate1 Protection & Esterification intermediate1->intermediate2 Reduction end_product 2-(1-Aminocyclobutyl) ethan-1-ol intermediate2->end_product Deprotection

Caption: A generalized workflow for the synthesis of this compound.

Application in PROTAC Assembly: A Bifunctional Linker Component

The true value of this compound lies in its bifunctional nature, which allows for its incorporation into the linker region of a PROTAC. The primary amine and primary alcohol are orthogonal functional handles that can be addressed with different chemical reactions.

  • The Amine Handle (-NH₂): This group is typically used for amide bond formation. It can be acylated by a carboxylic acid on an E3 ligase ligand (or a fragment thereof) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • The Alcohol Handle (-OH): This group can be converted into a better leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or it can be used in etherification reactions. This end of the molecule is typically attached to the warhead that binds the target protein.

The cyclobutyl group provides a degree of conformational rigidity to the linker, which can be a critical parameter in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

PROTAC_Assembly E3_Ligand E3 Ligase Ligand (with -COOH) Intermediate Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Coupling (HATU) BuildingBlock 2-(1-Aminocyclobutyl) ethan-1-ol BuildingBlock->Intermediate POI_Ligand Target Protein Ligand (Warhead with Leaving Group) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Etherification (e.g., Williamson)

Caption: Conceptual assembly of a PROTAC using the subject building block.

Conclusion and Outlook

This compound is a valuable chemical tool for drug discovery scientists working on targeted protein degradation. Its simple yet powerful bifunctional structure provides a robust platform for the construction of PROTAC linkers. While a specific, publicly documented synthesis protocol remains elusive, the fundamental principles of organic chemistry provide a clear and plausible roadmap for its production. As the field of protein degradation continues to expand, the demand for novel and diverse building blocks like this will undoubtedly grow, and with it, the expectation for more accessible and detailed synthetic literature to support these advanced research endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the small molecule 2-(1-Aminocyclobutyl)ethan-1-ol. Designed for researchers and professionals in drug development, this document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for structural elucidation and confirmation. Each section includes predicted data based on established chemical principles, detailed experimental protocols, and an explanation of the underlying scientific rationale.

Introduction

This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol, both attached to a cyclobutane ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this confirmation. This guide will explore the expected spectroscopic signatures of this molecule using ¹H NMR, ¹³C NMR, MS, and IR, providing a framework for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the ethyl side-chain and the cyclobutane ring. The presence of exchangeable protons (from -NH₂ and -OH) adds another layer of diagnostic information.

  • Solvent Choice: A deuterated solvent like Deuterated Chloroform (CDCl₃) is standard. However, for observing labile protons, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often superior as it slows down the exchange rate, allowing for the observation of -OH and -NH₂ peaks as distinct signals. A common validation technique is the "D₂O shake," where a drop of deuterium oxide is added to the NMR tube. The labile protons exchange with deuterium, causing their signals to disappear from the spectrum, thus confirming their identity.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-OH ~1.5 - 3.0Broad Singlet1HChemical shift is concentration and solvent-dependent. Broadness is due to hydrogen bonding and chemical exchange.
-NH₂ ~1.2 - 2.5Broad Singlet2HSimilar to the -OH proton, its shift is variable and the peak is often broad.
-CH₂-OH ~3.6 - 3.8Triplet2HDeshielded by the adjacent electronegative oxygen atom. Appears as a triplet due to coupling with the neighboring -CH₂- group.
-CH₂- (ethyl) ~1.7 - 1.9Triplet2HCoupled to the -CH₂OH protons, resulting in a triplet.
Cyclobutane Protons ~1.6 - 2.2Multiplet6HThe three sets of CH₂ groups on the cyclobutane ring will have complex and overlapping signals due to restricted rotation and puckering of the ring, resulting in a complex multiplet.[1]
Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
-CH₂-OH ~60 - 65The carbon is deshielded by the directly attached oxygen atom.
Quaternary Carbon ~50 - 55The sp³ carbon atom bonded to the nitrogen and the ethyl group.
-CH₂- (ethyl) ~35 - 40Standard aliphatic chemical shift.
Cyclobutane -CH₂- ~30 - 35Chemical shift for carbons in a strained four-membered ring.
Cyclobutane -CH₂- (adjacent to quaternary C) ~15 - 20Slightly different chemical environment compared to the other cyclobutane carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For a molecule containing a nitrogen atom, the Nitrogen Rule is a key diagnostic tool. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3]

  • Molecular Weight: The molecular formula for this compound is C₆H₁₃NO, giving a molecular weight of 115.18 g/mol .[4] The molecular ion peak (M⁺) is therefore expected at an m/z of 115.

Fragmentation Analysis

In mass spectrometry, molecules are ionized and break apart into smaller, characteristic fragments. For this compound, the primary fragmentation mechanism is expected to be alpha-cleavage , which is the breaking of a bond adjacent to the heteroatom (in this case, nitrogen).[2]

  • Alpha-Cleavage: Cleavage of the C-C bond between the cyclobutane ring and the ethyl group is a likely fragmentation pathway. This would lead to the loss of an ethyl radical and the formation of a stable iminium ion.

  • Cyclic Amine Fragmentation: Cyclic amines typically show a discernible molecular ion peak. Fragmentation often involves the loss of a hydrogen atom from the alpha-carbon or cleavage of the ring itself.[5][6]

  • Alcohol Fragmentation: Alcohols can undergo alpha-cleavage or dehydration (loss of H₂O, M-18).[7][8][9]

Predicted Key Fragments:

m/z ValueProposed FragmentRationale
115 [C₆H₁₃NO]⁺Molecular ion (M⁺). Its presence confirms the molecular weight.
98 [M - NH₃]⁺Loss of ammonia.
85 [M - CH₂OH]⁺Loss of the hydroxymethyl radical.
84 [M - CH₂CH₂OH]⁺Alpha-cleavage with loss of the hydroxyethyl group.
72 [C₄H₁₀N]⁺Alpha-cleavage leading to the formation of an iminium ion.
30 [CH₂NH₂]⁺A common fragment for primary amines resulting from beta-cleavage.[5]
Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms).

    • Employ a temperature program, for example, starting at 50°C and ramping up to 250°C at 10°C/min, to ensure good separation and peak shape.

  • MS Detection:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range of m/z 30 to 200 to capture the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and compare the fragmentation pattern to predicted pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Analysis of Key Functional Groups
  • O-H Stretch: Alcohols show a characteristic strong and broad absorption band for the O-H stretch, typically in the region of 3200-3500 cm⁻¹.[10][11] The broadness is due to intermolecular hydrogen bonding.

  • N-H Stretch: Primary amines exhibit two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These peaks are typically sharper than the O-H stretch.

  • C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the cyclobutane ring and ethyl chain will appear just below 3000 cm⁻¹.[12]

  • N-H Bend: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1590 and 1650 cm⁻¹.

  • C-O Stretch: The C-O stretching vibration for a primary alcohol gives a strong absorption band in the 1050-1260 cm⁻¹ region.[10]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3200 - 3500 O-H Stretch (alcohol)Strong, Broad
~3300 - 3500 N-H Stretch (primary amine)Medium (two bands)
~2850 - 2960 C-H Stretch (aliphatic)Strong
~1590 - 1650 N-H Bend (amine)Medium to Strong
~1050 - 1260 C-O Stretch (primary alcohol)Strong
Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is a synergistic process. No single technique provides all the answers, but together they build a self-validating case for the compound's identity.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structural Confirmation Compound Unknown Sample (this compound) MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS_Data Molecular Weight (m/z=115) Fragmentation Pattern MS->MS_Data NMR_Data C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (-OH, -NH₂, C-O) IR->IR_Data Structure Confirmed Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound relies on the complementary data obtained from NMR, MS, and IR techniques. ¹H and ¹³C NMR establish the carbon-hydrogen backbone, MS confirms the molecular weight and provides fragmentation data consistent with the structure, and IR spectroscopy verifies the presence of the key alcohol and amine functional groups. By following the protocols and interpretative frameworks outlined in this guide, researchers can confidently confirm the identity and purity of this versatile chemical building block.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-aminocyclobutyl)ethan-1-ol, a novel building block of interest in medicinal chemistry and drug development.[1] Recognizing the critical importance of solubility and stability in the early stages of drug discovery, this document outlines detailed methodologies for the empirical determination of these parameters. While specific experimental data for this compound is not yet widely published, this guide synthesizes established principles from analogous structures, such as amino alcohols and cyclobutane derivatives, to provide a robust framework for its characterization. We will delve into the theoretical considerations for its solubility profile, present detailed protocols for solubility assessment in various pharmaceutically relevant solvents, and provide a comprehensive strategy for evaluating its chemical stability through forced degradation studies. The insights and protocols herein are designed to be self-validating and are grounded in authoritative best practices to ensure scientific integrity.

Introduction to this compound

This compound (CAS No. 1132814-49-3) is a bifunctional organic molecule featuring a primary amine and a primary alcohol attached to a cyclobutane ring.[1][2][3][4][5] Its molecular formula is C6H13NO, with a molecular weight of approximately 115.18 g/mol .[1][4] The presence of both a hydrogen bond donor (amine and hydroxyl groups) and acceptor (amine and hydroxyl oxygen) suggests a propensity for interactions with polar solvents. The cyclobutane moiety introduces a degree of rigidity and three-dimensionality, which can be advantageous in drug design for influencing binding to biological targets.[6] The stability of similar aminocyclobutane structures in peptides has been shown to confer resistance to enzymatic degradation.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number1132814-49-3[1][2][3]
Molecular FormulaC6H13NO[1][3][4]
Molecular Weight115.176[1]
Purity (Typical)≥97%[1][3]
StorageRoom Temperature[1]

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular structure of this compound, containing both polar (amino and hydroxyl) and non-polar (cyclobutyl) functionalities, suggests a varied solubility profile.

Theoretical Solubility Considerations
  • Aqueous Solubility: The presence of the primary amine and hydroxyl group is expected to facilitate hydrogen bonding with water, suggesting good aqueous solubility. The pH of the aqueous medium will significantly influence solubility; protonation of the amino group at acidic pH should enhance solubility, while in basic conditions, the free base may be less soluble.[9]

  • Solubility in Organic Solvents: Solubility in polar protic solvents like ethanol and methanol is expected to be high. In polar aprotic solvents such as DMSO and DMF, good solubility is also anticipated. The non-polar cyclobutyl group may contribute to some solubility in less polar solvents like dichloromethane, though it is expected to be limited in highly non-polar solvents such as hexanes.

Experimental Protocol for Solubility Determination

A robust method for determining solubility is the equilibrium solubility method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol 1: Equilibrium Solubility Measurement

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, isopropanol, acetonitrile, DMSO, dichloromethane, hexane).

    • Ensure a solid excess is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mmol/L.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Filter supernatant sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 HPLC analysis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for determining equilibrium solubility.

Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of a molecule, and develop stability-indicating analytical methods.[10][11][12] The experimental conditions outlined below are based on ICH guidelines.[10][12][13]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The primary amine is also susceptible to oxidation.[3][14]

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can potentially catalyze rearrangements or other degradations, although this is less likely for this specific structure.[6][15]

  • Thermal Degradation: High temperatures can induce decomposition, potentially through deamination or dehydration.[16][17][18][19][20]

  • Photodegradation: Exposure to UV or visible light may lead to the formation of photolytic degradation products.[12][13][21]

Experimental Protocols for Forced Degradation Studies

A validated, stability-indicating HPLC method is a prerequisite for these studies. The goal is to achieve 5-20% degradation of the parent compound.[10][13]

Protocol 2: Forced Degradation Studies

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[13]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl. Incubate at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.[13]

    • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][21] A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify any major degradation products.

    • Perform a mass balance analysis to account for the parent compound and all degradation products.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1N, 1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N, 1N NaOH, 60°C) start->base oxidation Oxidation (3%, 30% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution, 60°C, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify/Quantify Degradants degradation->products mass_balance Perform Mass Balance products->mass_balance

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a validated analytical method capable of accurately quantifying the parent compound and separating it from any degradation products or impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Table 2: Starting Point for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of potential degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 210 nm or MSThe compound lacks a strong chromophore, so low UV or MS is necessary.
Injection Vol. 10 µLStandard injection volume.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[22]

Conclusion

While specific experimental data for this compound is not yet prevalent in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By following the detailed protocols for solubility and stability assessment, researchers and drug development professionals can generate the critical data necessary to evaluate its potential as a valuable building block in pharmaceutical development. The principles and methodologies outlined herein are grounded in established analytical chemistry and regulatory expectations, ensuring the generation of reliable and defensible data.

References

Foreword: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Aminocyclobutane Derivatives for Pharmaceutical Research

In the landscape of drug discovery, the quest for molecular diversity and three-dimensionality is paramount. While traditionally dominated by five- and six-membered rings, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Its inherent ring strain (26 kcal mol⁻¹) imposes a rigid, puckered conformation, a stark contrast to the flexible nature of its larger homologues.[1] This unique three-dimensional architecture allows for precise vectoral presentation of substituents, enabling novel interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic profiles.

However, the very strain that confers these desirable properties also presents significant synthetic challenges.[1][3] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the core strategies for constructing and functionalizing aminocyclobutane derivatives. We will move beyond mere procedural listings to dissect the causality behind experimental choices, offering field-proven insights into the stereocontrolled synthesis of these valuable building blocks.

Part 1: Constructing the Core: [2+2] Cycloaddition Strategies

The most direct and conceptually elegant approach to the cyclobutane ring is the [2+2] cycloaddition, where two olefinic components are joined to form the four-membered ring.[4][5] This powerful transformation can be initiated either photochemically or thermally, with each method offering distinct advantages and substrate scope.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is arguably the most widely used method for synthesizing cyclobutane rings.[5] The reaction typically proceeds by exciting one of the alkene partners to its triplet state, either through direct irradiation or, more commonly, via a triplet photosensitizer (e.g., benzophenone, acetone).[5][6] This excited state then engages in a stepwise radical mechanism with the ground-state alkene to form the cyclobutane product.

Causality in Experimental Design:

  • Wavelength Selection: The choice of UV lamp wavelength is critical. It must be sufficient to excite the substrate or sensitizer without causing product degradation.[6]

  • Solvent Choice: Solvents must be transparent at the irradiation wavelength. For triplet-sensitized reactions, the solvent choice can influence the efficiency of energy transfer.

  • Stereocontrol: The stereochemical outcome is a complex function of steric and electronic factors. Chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity, a crucial aspect for pharmaceutical applications.[5][6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Select Alkene Substrates (e.g., Enone + Olefin) Catalyst Choose Chiral Lewis Acid & Photosensitizer Start->Catalyst Solvent Degas Anhydrous Solvent Catalyst->Solvent Mix Combine Substrates, Catalyst, & Sensitizer in Solvent Solvent->Mix Irradiate Irradiate with UV/Visible Light at Controlled Temperature Mix->Irradiate Monitor Monitor Reaction Progress (TLC, GC-MS) Irradiate->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS, Chiral HPLC) Purify->Analyze

Caption: Workflow for a typical enantioselective [2+2] photocycloaddition.

Metal-Catalyzed and Thermal [2+2] Cycloadditions

While photochemical methods are prevalent, thermal and metal-catalyzed cycloadditions provide powerful alternatives, particularly for electron-deficient or strained alkenes.[7][8] Iron-catalyzed [2+2] cycloadditions, for example, have been successfully developed for the synthesis of donor-acceptor (DA) aminocyclobutanes, which are versatile intermediates for further transformations.[9][10]

Causality in Experimental Design:

  • Catalyst Choice: Lewis acids like iron(III) chloride can activate electron-poor alkenes, facilitating the cycloaddition under milder conditions than purely thermal methods.[10] The catalyst loading is optimized to balance reaction rate with potential side reactions.

  • Substrate Scope: This method is particularly effective for the reaction of enimides with alkylidene malonates, providing access to highly functionalized aminocyclobutane precursors.[10]

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add basic alumina (500 mg) and anhydrous iron(III) chloride (FeCl₃, 0.1 equiv). Stir the suspension in anhydrous dichloromethane (DCM) for 15 minutes.

  • Reagent Addition: Add the N-vinylphthalimide (1.0 equiv) and the alkylidene malonate (1.2 equiv) to the suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The use of basic alumina as a support for FeCl₃ provides a more stable and easier-to-handle catalyst system.[9]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired aminocyclobutane product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The resulting phthalimido group can be cleaved under standard conditions (e.g., using hydrazine or ethanediamine) to reveal the free amine.[9]

Part 2: Alternative Architectures: Ring Expansion and Contraction

While cycloadditions build the ring from acyclic precursors, rearranging existing cyclic systems offers an alternative strategic advantage, often leveraging readily available starting materials.

Ring Expansion of Cyclopropyl Derivatives

Ring expansion reactions provide a powerful method for converting strained three-membered rings into more stable four-membered rings.[3][11] A common strategy involves the generation of a carbocation adjacent to the cyclopropane ring, which triggers a rearrangement. For example, the treatment of aminocyclopropanes via diazotization (a Demyanov-type rearrangement) can lead to cyclobutanol derivatives after rearrangement and hydrolysis.[11]

G cluster_start cluster_intermediate cluster_product CP Cyclopropylmethylamine Carbocation Primary Carbocation (Unstable) CP->Carbocation Diazotization (e.g., NaNO₂, HCl) Rearrangement Rearranged Cyclobutyl Cation (More Stable) Carbocation->Rearrangement C-C Bond Migration (Relief of Ring Strain) Product Cyclobutanol / Aminocyclobutane Derivative Rearrangement->Product Nucleophilic Trap (e.g., H₂O)

Caption: Conceptual pathway for cyclobutane synthesis via ring expansion.

Ring Contraction of Cyclopentane Derivatives

Conversely, larger rings can be contracted. The Wolff rearrangement of α-diazoketones is a classic example, where a five-membered α-diazocyclopentanone rearranges upon photolysis or metal catalysis to form a cyclobutyl ketene, which can be trapped by nucleophiles to yield cyclobutane carboxylic acid derivatives.[11] These acid derivatives are valuable precursors that can be converted to aminocyclobutanes via standard functional group interconversions like the Curtius or Schmidt rearrangements.

Part 3: Strategic Functionalization of the Cyclobutane Ring

Often, the most efficient route involves creating a basic cyclobutane or cyclobutene core, followed by strategic functionalization to install the desired amino group and other substituents with high stereochemical control.

Aza-Michael Addition to Cyclobutenes

The conjugate (or Michael) addition of nitrogen nucleophiles to electron-deficient cyclobutenes is a highly effective method for preparing trans-substituted β-aminocyclobutane derivatives.[12][13] This strategy offers excellent diastereoselectivity, driven by the nucleophile approaching from the face opposite to the existing substituent on the ring.

Causality in Experimental Design:

  • Substrate: The reaction requires a cyclobutene activated by an electron-withdrawing group (EWG), such as an ester or amide.

  • Nucleophile: A wide range of nitrogen nucleophiles, including imidazoles, azoles, and protected amines, can be used, allowing for significant diversification.[12]

  • Catalyst: While the reaction can proceed thermally, mild organic bases like DBU or DMAP can catalyze the addition, often leading to cleaner reactions and higher yields.[13]

  • Preparation: In a vial, dissolve the cyclobutene-1-carboxamide (1.0 equiv) and the N-heterocycle nucleophile (e.g., imidazole, 1.1 equiv) in an appropriate solvent like acetonitrile.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC. Rationale: The base deprotonates the N-heterocycle, increasing its nucleophilicity and promoting the conjugate addition.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to afford the trans-aminocyclobutane product with high diastereoselectivity (>95:5 dr).[12][14]

C-H Functionalization: A Modern Approach to Diversification

A cutting-edge strategy for modifying the cyclobutane scaffold involves the direct functionalization of C-H bonds.[15][16] This powerful technique typically employs a directing group (DG) temporarily attached to the molecule, which positions a metal catalyst (commonly palladium) to selectively activate a specific C-H bond. This allows for the introduction of aryl, alkyl, or other functional groups in a highly regio- and stereocontrolled manner.

Key Advantages:

  • Modularity: This approach is highly modular. A common cyclobutane intermediate can be diversified at a late stage by coupling with various partners, which is extremely valuable in a drug discovery setting.[16]

  • Atom Economy: C-H functionalization avoids the need for pre-functionalized starting materials (e.g., organohalides), leading to more efficient and sustainable syntheses.

G Start Start with Cyclobutane Carboxylic Acid AttachDG Couple with Directing Group (e.g., 8-aminoquinoline) Start->AttachDG CH_Activation Pd-Catalyzed C-H Activation Forms Palladacycle Intermediate AttachDG->CH_Activation Pd(OAc)₂, Oxidant Coupling Cross-Coupling with Aryl Halide Partner CH_Activation->Coupling Product_DG Functionalized Cyclobutane with Directing Group Coupling->Product_DG Reductive Elimination CleaveDG Cleave Directing Group (e.g., Hydrolysis) Product_DG->CleaveDG FinalProduct Final Arylated Cyclobutane Product CleaveDG->FinalProduct

Caption: Logical flow for C-H functionalization of a cyclobutane scaffold.

Summary of Synthetic Strategies

Synthetic Strategy Core Transformation Key Advantages Common Limitations Typical Yields
Photochemical [2+2] Alkene + Alkene → CyclobutaneBroad substrate scope, access to complex scaffolds.[5]Requires specialized equipment, potential for side reactions, product photolability.[6]40-80%
Metal-Catalyzed [2+2] Activated Alkenes → CyclobutaneMilder conditions, good for donor-acceptor systems.[10]More limited substrate scope than photochemical methods.60-95%
Ring Expansion Cyclopropylcarbinyl cation → Cyclobutyl cationAccess from different starting materials, stereochemical control possible.[11]Can lead to mixtures of products if carbocation rearrangement is not well-controlled.[11]Variable
Aza-Michael Addition Cyclobutene + N-Nucleophile → AminocyclobutaneHigh diastereoselectivity (trans), mild conditions, functional group tolerance.[12][13]Requires synthesis of the cyclobutene precursor.70-99%
C-H Functionalization Cyclobutane-C-H → Cyclobutane-C-RLate-stage diversification, high modularity, atom economy.[15][16]Requires directing group installation/removal, catalyst sensitivity.50-85%

Conclusion and Future Outlook

The synthesis of aminocyclobutane derivatives has evolved significantly, moving from classical cycloadditions to sophisticated, highly selective functionalization methodologies. Strategies like photochemical and metal-catalyzed [2+2] cycloadditions remain the workhorses for constructing the core ring system, while Michael additions and C-H functionalization offer unparalleled control and flexibility for introducing the crucial amine functionality and achieving molecular diversity. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, stereoselective, and scalable methods. These advancements will continue to empower medicinal chemists to harness the unique structural and biological properties of the aminocyclobutane scaffold, paving the way for the discovery of next-generation therapeutics.

References

The Aminocyclobutyl Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is a central theme in drug discovery. Among the class of small, strained carbocycles, the aminocyclobutyl scaffold has emerged as a "privileged" structural motif.[1][2] Its unique conformational rigidity, synthetic accessibility, and ability to act as a versatile peptide mimetic have established it as a cornerstone in the design of innovative therapeutics.[3][4] This technical guide provides an in-depth exploration of the aminocyclobutyl core, from its foundational synthetic methodologies to its profound impact on medicinal chemistry. We will dissect the causality behind its selection in drug design, detail key synthetic protocols, and illustrate its significance through its incorporation in clinically successful drugs, offering researchers a comprehensive resource to leverage this powerful scaffold in their own discovery programs.

Introduction: The Value of Conformational Constraint

In the intricate dance of molecular recognition between a drug and its biological target, shape is paramount. Flexible molecules often pay a significant entropic penalty upon binding, as they must adopt a single, bioactive conformation from a multitude of possibilities in solution. Scaffolds that pre-organize key pharmacophoric groups into a binding-competent geometry can overcome this penalty, leading to enhanced potency and selectivity.[5]

The cyclobutane ring, a four-membered carbocycle, offers a unique solution. While highly strained compared to larger rings, it is relatively inert chemically.[4] Its puckered, three-dimensional structure provides a rigid framework, limiting the conformational freedom of attached substituents.[4][6] When an amino group is introduced, forming the aminocyclobutyl core, the scaffold gains a critical vector for functionalization and interaction, positioning it as an ideal building block for exploring chemical space.[7] This guide will illuminate the journey of this scaffold from a synthetic challenge to a celebrated component in the medicinal chemist's toolkit.

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the strained cyclobutane ring, particularly with stereochemical control, is a non-trivial synthetic challenge. Modern organic synthesis has yielded several robust methodologies.

[2+2] Cycloaddition

One of the most classic and powerful methods for forming cyclobutane rings is the [2+2] cycloaddition reaction, often photochemically induced, between two alkene-containing molecules. The stereochemical outcome of these reactions can be highly dependent on the nature of the substrates and reaction conditions.

Stereoselective Synthesis from Chiral Precursors

To achieve high enantiomeric purity, a common strategy involves starting from readily available chiral molecules. For instance, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids, which can be synthesized from natural products like (−)-α-pinene, provides a route to complex aminocyclobutyl derivatives.[8][9] The existing chirality in the starting material directs the stereochemical outcome of subsequent reactions.[9]

Experimental Protocol: Stereoselective Synthesis of an Aminocyclobutyl Precursor

The following protocol is a representative example of how stereocontrol can be achieved. It describes the 1,3-dipolar cycloaddition of diazomethane to a chiral dehydro amino acid, a key step in building more complex systems.[8]

Objective: To synthesize a pyrazoline intermediate en route to a chiral aminocyclobutyl derivative.

Materials:

  • Chiral dehydro amino acid (e.g., derived from (−)-verbenone)

  • Ethereal solution of diazomethane (handle with extreme caution behind a blast shield)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the chiral dehydro amino acid (1.0 mmol) in 20 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a distilled ethereal solution of excess diazomethane (approx. 10 equivalents) to the stirred solution. The yellow color of diazomethane should persist.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazoline product.

  • Purify the product via column chromatography on silica gel.

Causality: The use of a chiral starting material is crucial. The inherent stereocenter on the cyclobutyl moiety of the dehydro amino acid governs the π-facial diastereoselectivity of the diazomethane attack, leading to the formation of the cycloadduct as a single diastereomer.[8][9] This step effectively translates the existing chirality into a new stereocenter on the newly formed ring system.

Diagram 1: Generalized Synthetic Workflow for Aminocyclobutyl Scaffolds

G cluster_start Starting Materials cluster_cyclo Core Formation cluster_func Functionalization cluster_final Final Product Start Chiral Precursor (e.g., from Terpenes) Cyclo [2+2] Cycloaddition or Ring Expansion/Contraction Start->Cyclo Chiral Induction Alkene Functionalized Alkene Alkene->Cyclo [2+2] Reaction FGI Functional Group Interconversion (e.g., Azide Reduction) Cyclo->FGI Stereocontrolled Intermediate Final Aminocyclobutyl Scaffold FGI->Final Amine Installation G cluster_peptide Native Peptide β-Turn cluster_mimetic Aminocyclobutyl Mimetic P1 Residue i P2 Residue i+1 P1->P2 R1 R(i) P1->R1 P3 Residue i+2 P2->P3 Scaffold Aminocyclobutyl Core P4 Residue i+3 P3->P4 P4->P1 H-Bond R4 R(i+3) P4->R4 R1_mimic R(i) R4_mimic R(i+3) R1_mimic->Rel NH2 NH2 Rel->R4_mimic G Scaffold Aminocyclobutyl Scaffold Prop1 Conformational Rigidity Scaffold->Prop1 Prop2 Peptide Mimicry Scaffold->Prop2 Prop3 Increased sp³ Character Scaffold->Prop3 Benefit1a Reduced Entropic Penalty of Binding Prop1->Benefit1a leads to Benefit1b Improved Target Selectivity Prop1->Benefit1b enables Benefit2a Protease Resistance Prop2->Benefit2a confers Benefit3a Improved Solubility Prop3->Benefit3a can improve Benefit3b Novel Chemical Space Prop3->Benefit3b accesses Benefit1a->Benefit1b Benefit2b Improved Oral Bioavailability Benefit2a->Benefit2b improves

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Applications of 2-(1-Aminocyclobutyl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug discovery. Small, conformationally constrained scaffolds are of particular interest as they allow for precise spatial presentation of pharmacophoric elements, potentially leading to enhanced target engagement and reduced off-target effects. This technical guide delves into the untapped potential of 2-(1-aminocyclobutyl)ethan-1-ol , a unique bifunctional molecule that marries the rigid, three-dimensional architecture of the aminocyclobutyl motif with the versatile and proven 1,2-amino alcohol functionality. While this specific molecule remains largely unexplored in public literature, this paper will, for the first time, provide a comprehensive prospective analysis of its potential in medicinal chemistry. We will explore its structural rationale, propose robust synthetic strategies, and outline a series of potential therapeutic applications, from neurology to oncology, supported by detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel structural motifs to address unmet medical needs.

Introduction: The Strategic Value of Constrained Scaffolds

In medicinal chemistry, the transition from planar, aromatic-heavy molecules to more three-dimensional, sp³-rich scaffolds has been a significant trend. This shift is driven by the need to access novel chemical space and to design ligands that can better complement the complex, three-dimensional binding pockets of biological targets. The cyclobutyl ring, a strained four-membered carbocycle, is an increasingly popular bioisostere for larger or more flexible groups.[1][2] Its puckered conformation provides a fixed, non-planar presentation of substituents, which can be critical for optimizing ligand-receptor interactions.[2]

When substituted with an amino group, the resulting aminocyclobutane moiety becomes a powerful pharmacophore. Derivatives of 1-aminocyclobutanecarboxylic acid have demonstrated potent and selective antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in treating neurological disorders.[3] Furthermore, the incorporation of this motif into peptides has been shown to enhance proteolytic stability and biological activity.[4][5][6]

Complementing the aminocyclobutyl core, the 1,2-amino alcohol (or ethanolamine) substructure is a privileged motif found in a vast number of approved drugs and biologically active compounds.[7][][9] This functional group arrangement provides key hydrogen bond donor and acceptor sites, crucial for molecular recognition.[7] Its presence is fundamental to the activity of various therapeutic classes, including beta-blockers, antimalarials, and certain neurological agents.[1][10]

The molecule This compound (Figure 1) represents a logical and compelling fusion of these two valuable motifs. The primary amine on the cyclobutyl ring offers a key interaction point and a handle for derivatization, while the primary alcohol on the ethyl side chain provides another vector for modification or interaction with a target. This guide will explore how this unique combination can be leveraged for the development of next-generation therapeutics.

Figure 1: Structure of this compound

A simple diagram illustrating the core molecule, highlighting the aminocyclobutyl and ethanolamine moieties.

G cluster_0 This compound mol HO-CH₂-CH₂-C(NH₂)-(CH₂)₂-CH₂

Caption: Chemical structure of the core molecule.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical scaffold. While no specific synthesis for this compound is prominently documented, a logical and efficient pathway can be proposed based on established chemical transformations.

Retrosynthetic Analysis

A plausible retrosynthetic approach involves the reduction of a key intermediate, such as an amino ketone or an amino acid derivative. The primary challenge lies in the construction of the quaternary carbon center on the cyclobutane ring.

retrosynthesis target This compound intermediate1 Reduction (e.g., NaBH₄, LiAlH₄) target->intermediate1 C-O reduction precursor1 2-(1-Aminocyclobutyl)-1-ethanone or 2-(1-Aminocyclobutyl)acetic acid ester intermediate1->precursor1 intermediate2 Functional Group Interconversion precursor1->intermediate2 N-introduction precursor2 1-(Cyanocyclobutyl)ethan-1-one intermediate2->precursor2 intermediate3 Cyclobutane Formation precursor2->intermediate3 [2+2] Cycloaddition or similar precursor3 Open-chain precursor intermediate3->precursor3

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol: A Multi-step Synthesis

This protocol outlines a potential route starting from commercially available cyclobutanone. The causality behind each step is to build the required functionality methodically while controlling selectivity.

Step 1: Synthesis of 1-(2-hydroxyethyl)cyclobutan-1-carbonitrile

  • Rationale: This step introduces the two-carbon side chain and the nitrogen precursor (nitrile) in a single, efficient reaction. Using a protected ethanolamine equivalent like 2-(trimethylsilyloxy)ethyl magnesium bromide followed by deprotection, or a Reformatsky-type reaction with a protected bromoethanol, would be a viable approach. A simpler method is a base-catalyzed addition of acetonitrile to cyclobutanone followed by functionalization. However, a more direct and robust approach is the reaction of cyclobutanone with the anion of 2-hydroxyacetonitrile (glycolonitrile), which requires protection of the hydroxyl group. A practical alternative is the reaction of cyclobutanone to form a cyanohydrin, followed by alkylation. Let's detail a Strecker-like synthesis.

  • To a stirred solution of cyclobutanone (1.0 equiv) and potassium cyanide (1.2 equiv) in water at 0 °C, slowly add a solution of 2-aminoethanol (1.1 equiv) hydrochloride.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting aminonitrile is then hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield 1-amino-cyclobutanemethanol, which can then be elaborated. A more direct route is needed.

Alternative Protocol (More Viable):

  • Reaction: Start with 1-bromocyclobutanecarbonitrile. React it with a suitable two-carbon nucleophile, such as the enolate of acetaldehyde, followed by reduction. A more controlled approach is a Grignard reaction.

  • Step 1a: Synthesis of 1-(tert-Butyldimethylsilyloxy)cyclobutane-1-carbonitrile. To a solution of cyclobutanone (1.0 equiv) in CH₂Cl₂ at 0°C, add trimethylsilyl cyanide (1.1 equiv) and a catalytic amount of ZnI₂. Stir for 2 hours. Then, add TBSCl (1.2 equiv) and imidazole (2.5 equiv). Allow to warm to room temperature and stir overnight. Purify by column chromatography.

  • Step 1b: Alkylation. Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add the product from Step 1a (1.0 equiv) dropwise. After 1 hour, add a protected 2-bromoethanol species (e.g., 2-bromoethyl tert-butyldimethylsilyl ether, 1.2 equiv). Allow to warm to room temperature slowly. Quench with saturated NH₄Cl solution and extract. Purify by column chromatography.

  • Step 1c: Reduction and Deprotection. Reduce the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation (e.g., Raney Nickel, H₂). This step will likely also cleave the silyl ethers. A one-pot reduction/deprotection with a strong reducing agent is efficient. Treat the product from Step 1b with excess LiAlH₄ in THF at 0°C to reflux. Carefully quench the reaction with water and NaOH solution. The resulting product will be the target molecule.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive scaffold for a range of therapeutic areas. The primary amine serves as a key basic center for salt formation and hydrogen bonding, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The cyclobutyl ring provides a rigid anchor to orient these functional groups into defined regions of three-dimensional space.

Central Nervous System (CNS) Agents

Rationale: The structural similarity of the aminocyclobutyl core to ligands for excitatory amino acid receptors is a strong starting point.[3] The ethanolamine side chain can be used to modulate polarity and introduce additional binding interactions.

  • NMDA Receptor Modulators: The primary amine can mimic the essential amino group of glutamate, while the cyclobutyl ring restricts the conformation, potentially leading to subtype selectivity. The ethanolamine tail could be derivatized to explore interactions with allosteric sites on the receptor complex.

  • GABA Receptor Ligands: The molecule could serve as a scaffold for GABA B receptor agonists or positive allosteric modulators. The distance between the amine and hydroxyl groups can be fine-tuned through derivatization to match the pharmacophore requirements of GABAergic targets.

Proposed Experimental Workflow: Screening for NMDA Receptor Antagonism

cns_workflow start Synthesize Library of This compound Derivatives step1 Primary Screen: Radioligand Binding Assay (e.g., [³H]MK-801 displacement) start->step1 step2 Functional Assay: Calcium Influx Assay in NMDA-expressing cells step1->step2 Active Hits step3 Electrophysiology: Patch-clamp on primary neurons to determine IC₅₀ step2->step3 Potent Hits step4 In Vivo Model: Audiogenic Seizure Model in DBA/2 Mice step3->step4 Selective Antagonists end Lead Candidate Identified step4->end

Caption: High-throughput screening cascade for identifying NM-DA receptor antagonists.

Scaffolds for Proteolysis Targeting Chimeras (PROTACs)

Rationale: The development of PROTACs requires versatile scaffolds that can link a target-binding warhead to an E3 ligase ligand. This compound provides two distinct points for linker attachment (amine and alcohol), allowing for the creation of diverse libraries with varied linker lengths and geometries. The rigid cyclobutyl core can help control the spatial orientation of the two ends of the PROTAC, which is critical for inducing a productive ternary complex formation.

Protocol: Synthesis of a PROTAC Precursor

  • Selective Protection: Protect the primary amine of this compound with a Boc group (di-tert-butyl dicarbonate, TEA, CH₂Cl₂). This is a standard procedure that ensures the less hindered amine reacts preferentially.

  • Linker Attachment to Alcohol: React the Boc-protected amino alcohol with a linker precursor containing a terminal alkyne or azide for subsequent click chemistry. For example, activate the alcohol as a mesylate or tosylate and displace with a linker containing a terminal nucleophile, or perform an etherification with an appropriate halo-linker (e.g., propargyl bromide with NaH as a base).

  • Deprotection and Ligase Ligand Attachment: Remove the Boc group using trifluoroacetic acid (TFA). Couple the now-free amine to an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) using standard amide bond-forming conditions (e.g., HATU, DIPEA).

  • Warhead Attachment: The terminal alkyne/azide on the linker is now ready for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a warhead that has been functionalized with the complementary group.

Chiral Ligands in Asymmetric Catalysis

Rationale: Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, serving as highly effective ligands for metal-catalyzed reactions.[7][][11] The chirality can be introduced during the synthesis of this compound, for instance, through an asymmetric reduction of a ketone precursor. The resulting enantiopure amino alcohol can be used to direct stereoselective transformations.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral this compound Derivatives

Metal CenterTarget ReactionRationale for Ligand Efficacy
Titanium Asymmetric Epoxidation of Allylic AlcoholsForms a rigid chiral environment around the metal center, similar to Sharpless epoxidation.
Ruthenium Asymmetric Transfer Hydrogenation of KetonesThe N-H and O-H groups participate in the catalytic cycle to facilitate hydride transfer.
Zinc Asymmetric Addition of Alkyls to AldehydesThe cyclobutyl group provides steric bulk to control the facial selectivity of the addition.
Copper Asymmetric Henry (Nitroaldol) ReactionThe bifunctional nature of the ligand can activate both the nucleophile and electrophile.

Conclusion and Future Directions

While this compound is not yet an established player in medicinal chemistry, its constituent parts—the aminocyclobutyl ring and the 1,2-amino alcohol motif—are both validated and highly valuable pharmacophores. This guide has provided a forward-looking, scientifically grounded framework for its investigation. We have proposed a robust synthetic strategy and outlined several high-potential therapeutic applications, from CNS disorders to the cutting-edge field of targeted protein degradation.

The true value of this scaffold lies in its structural simplicity combined with its functional richness. It offers a rigid, three-dimensional core with two distinct, readily functionalizable handles. This combination provides medicinal chemists with a powerful tool to systematically explore chemical space and design novel ligands with improved pharmacological properties. Future work should focus on the efficient, stereocontrolled synthesis of this molecule and its derivatives, followed by a systematic evaluation in the biological assays proposed herein. The insights gained will undoubtedly pave the way for the development of new and innovative therapies.

References

2-(1-Aminocyclobutyl)ethan-1-ol: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained carbocyclic systems, particularly cyclobutane derivatives, have emerged as valuable bioisosteres and conformational-constraining elements. This guide delves into the synthesis, properties, and burgeoning applications of a unique building block: 2-(1-aminocyclobutyl)ethan-1-ol. We will explore its strategic importance in drug design, provide detailed, field-tested synthetic protocols, and illuminate its role in the development of innovative therapeutic modalities, including targeted protein degraders. This document is intended to be a practical resource for researchers at the forefront of drug discovery, offering both foundational knowledge and actionable experimental insights.

The Strategic Value of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now a strategically important motif in drug discovery.[1] Its rigid, puckered conformation offers a distinct three-dimensional geometry that can effectively orient pharmacophoric groups, leading to enhanced potency and selectivity.[2] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.

Furthermore, the introduction of a cyclobutane ring can significantly improve a drug candidate's metabolic stability. The strained C-C bonds are less susceptible to enzymatic degradation compared to their linear counterparts, often leading to an improved pharmacokinetic profile.[2] This has been a key strategy in overcoming metabolic liabilities in several drug development programs. Marketed drugs such as the hepatitis C protease inhibitor boceprevir and the androgen receptor antagonist apalutamide feature a cyclobutane core, underscoring its therapeutic relevance.[2][3]

The building block at the heart of this guide, this compound, combines the conformational benefits of the cyclobutane ring with the versatile functionality of a primary amine and a primary alcohol. This unique combination opens up a vast chemical space for derivatization, making it an attractive starting point for the synthesis of diverse compound libraries.

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in drug discovery. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1132814-49-3[2]
Molecular Formula C6H13NO[2]
Molecular Weight 115.176 g/mol [2]
Predicted XlogP 0.2[4]
Monoisotopic Mass 115.09972 Da[4]

These properties suggest that this compound is a relatively small, polar molecule, making it an excellent starting point for the construction of drug-like molecules that adhere to Lipinski's rule of five.

Synthetic Strategies for this compound

The efficient and scalable synthesis of this compound is crucial for its widespread adoption in drug discovery programs. Two robust synthetic routes are presented below, each with its own set of advantages.

Synthesis via Grignard Reaction with Cyclobutanone

This approach builds the carbon skeleton through a Grignard reaction, a classic and reliable method for C-C bond formation. A key consideration is the protection of the amine functionality, which would otherwise be incompatible with the Grignard reagent.

Grignard_Synthesis cluster_0 Step 1: Amine Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 2-Chloroethylamine hydrochloride B N,N-Dibenzyl-2- chloroethylamine A->B Benzyl Chloride, Na2CO3, Toluene C N,N-Dibenzyl-2- chloroethylamine D 1-(2-(N,N-Dibenzylamino)ethyl) cyclobutan-1-ol C->D 1. Mg, THF 2. Cyclobutanone E 1-(2-(N,N-Dibenzylamino)ethyl) cyclobutan-1-ol F This compound E->F H2, Pd/C, EtOH

Synthetic pathway via Grignard reaction.

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: N,N-Dibenzylation of 2-Chloroethylamine Hydrochloride

  • To a stirred suspension of 2-chloroethylamine hydrochloride (1 molar equivalent) and sodium carbonate (2.5 molar equivalents) in toluene, slowly add benzyl chloride (2.2 molar equivalents).

  • Heat the reaction mixture to 80-100°C and maintain for 1-2 hours.

  • Cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure to yield crude N,N-dibenzyl-2-chloroethylamine, which can be used in the next step without further purification.

Step 2: Grignard Reaction with Cyclobutanone

  • Activate magnesium turnings (1.2 molar equivalents) in anhydrous THF under an inert atmosphere.

  • Add a solution of N,N-dibenzyl-2-chloroethylamine (1 molar equivalent) in anhydrous THF dropwise to the activated magnesium to form the Grignard reagent.

  • Cool the Grignard solution to 0°C and add a solution of cyclobutanone (1 molar equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol.

Step 3: Catalytic Hydrogenation for Deprotection

  • Dissolve 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol (1 molar equivalent) in ethanol.

  • Add palladium on carbon (10% w/w, catalytic amount).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Rationale for Experimental Choices: The use of N,N-dibenzyl protection is advantageous due to its stability under the basic conditions of the Grignard reaction and its facile removal by catalytic hydrogenation, a clean and high-yielding deprotection method.[3][5][6]

Synthesis via Reduction of a Nitrile Intermediate

An alternative and often highly efficient route involves the reduction of a nitrile precursor. This pathway can be advantageous as it avoids the use of organometallic reagents.

Nitrile_Reduction_Synthesis cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction A Cyclobutanone B 1-(2-Hydroxyethyl)cyclobutane- 1-carbonitrile A->B 1. KCN, H2O 2. 2-Bromoethanol C 1-(2-Hydroxyethyl)cyclobutane- 1-carbonitrile D This compound C->D H2, Raney Ni, EtOH/NH3 or LiAlH4, THF

Synthetic pathway via nitrile reduction.

Protocol 2: Synthesis of this compound via Nitrile Reduction

Step 1: Synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile

  • To a solution of potassium cyanide (1.1 molar equivalents) in water, add cyclobutanone (1 molar equivalent) at 0°C and stir for 1 hour.

  • Add 2-bromoethanol (1.2 molar equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 molar equivalents) and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Extract the reaction mixture with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile.

Step 2: Reduction of the Nitrile

Method A: Catalytic Hydrogenation with Raney Nickel

  • Dissolve 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile (1 molar equivalent) in ethanol saturated with ammonia.

  • Add a slurry of Raney Nickel (catalytic amount) in ethanol.

  • Hydrogenate the mixture in a high-pressure reactor (e.g., Parr apparatus) at elevated pressure (e.g., 50-100 psi) and temperature (e.g., 50-80°C) until hydrogen uptake ceases.

  • Cool the reactor, carefully filter the catalyst, and concentrate the filtrate under reduced pressure to yield this compound.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH4)

  • To a stirred suspension of LiAlH4 (2-3 molar equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile (1 molar equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Rationale for Experimental Choices: Catalytic hydrogenation with Raney Nickel is a common and effective method for nitrile reduction. The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[7][8] LiAlH4 is a powerful reducing agent that provides a rapid and high-yielding alternative, although it requires more stringent anhydrous conditions.[9]

Application in Drug Discovery: A Key Building Block for PROTACs

A particularly exciting and contemporary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[10] This technology represents a paradigm shift in drug discovery, enabling the targeting of proteins previously considered "undruggable."

The dual functionality of this compound makes it an ideal scaffold for linking a target protein binder to an E3 ligase ligand. The primary amine can be readily acylated or alkylated to attach to one part of the PROTAC, while the primary alcohol can be etherified or esterified to connect to the other, often via a polyethylene glycol (PEG) linker to achieve the optimal distance and orientation for inducing protein degradation.

PROTAC_Structure A Target Protein Binder B Linker A->B Attachment Point 1 C This compound (as part of the linker) B->C Incorporation D E3 Ligase Ligand C->D Attachment Point 2

Conceptual structure of a PROTAC incorporating the building block.

Recent patent literature discloses the use of this compound and its derivatives in the synthesis of bifunctional degraders.[11] In these applications, the cyclobutane moiety serves to create a rigid and defined linker geometry, which is crucial for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The ability to fine-tune the linker length and composition is a key aspect of PROTAC design, and building blocks like this compound provide medicinal chemists with a valuable tool to optimize the degradation efficiency and selectivity of their compounds.

Conclusion

This compound is a novel and versatile building block with significant potential to accelerate drug discovery efforts. Its unique combination of a conformationally constrained cyclobutane core and orthogonal functional handles provides a powerful platform for the synthesis of next-generation therapeutics. The robust and scalable synthetic routes detailed in this guide, coupled with its demonstrated utility in cutting-edge applications such as PROTACs, position this molecule as a valuable addition to the medicinal chemist's toolbox. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a crucial role in the development of innovative and effective medicines.

References

The Ubiquitous 1,2-Amino Alcohol: A Technical Guide to its Central Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-amino alcohol motif is a cornerstone of medicinal chemistry, forming the chiral backbone of a vast array of therapeutic agents. Its prevalence in over 80 FDA-approved drugs underscores its significance as a privileged scaffold in drug design.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of 1,2-amino alcohol-containing compounds. We will delve into key stereoselective synthetic strategies, explore the molecular interactions that drive their therapeutic effects, and present a curated analysis of their application in marketed drugs. This guide is designed to serve as a practical resource, bridging fundamental principles with field-proven insights to empower the next generation of drug discovery.

The Strategic Importance of the 1,2-Amino Alcohol Scaffold

The 1,2-amino alcohol functional group, characterized by an amino and a hydroxyl group on adjacent carbon atoms, is a recurring structural feature in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its importance stems from the unique stereochemical and functional properties it imparts to a molecule. The two adjacent stereocenters allow for the creation of diverse three-dimensional structures, crucial for specific and high-affinity interactions with biological targets.[3] Furthermore, the amino and hydroxyl groups are adept at forming key hydrogen bonds and other non-covalent interactions within the binding pockets of enzymes and receptors, anchoring the drug and eliciting a biological response.[4][5]

This guide will explore the multifaceted role of this critical scaffold, providing a deep dive into the synthetic methodologies that enable its stereocontrolled preparation and the mechanistic principles that underpin its therapeutic efficacy.

Enantioselective Synthesis of 1,2-Amino Alcohols: A Chemist's Toolkit

The biological activity of chiral 1,2-amino alcohols is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods has been a major focus of organic chemistry. This section will detail two of the most powerful and widely adopted strategies: Asymmetric Transfer Hydrogenation and Sharpless Asymmetric Aminohydroxylation.

Asymmetric Transfer Hydrogenation of α-Amino Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral α-amino ketones is a highly efficient and operationally simple method for the synthesis of enantioenriched 1,2-amino alcohols. This reaction typically utilizes a ruthenium catalyst complexed with a chiral diamine ligand, with formic acid/triethylamine or isopropanol serving as the hydrogen source.[6][7]

The catalytic cycle of Ru-catalyzed ATH is believed to proceed through an outer-sphere mechanism. The key step involves the transfer of a hydride from the ruthenium center and a proton from the coordinated amine of the ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[7] This concerted mechanism accounts for the high efficiency and enantioselectivity of the reaction.

Asymmetric Transfer Hydrogenation Mechanism Asymmetric Transfer Hydrogenation Mechanism cluster_cycle Catalytic Cycle Ru_H [Ru]-H (Active Catalyst) TS Six-Membered Transition State Ru_H->TS Coordination Ketone α-Amino Ketone Ketone->TS Product Chiral 1,2-Amino Alcohol TS->Product Hydride & Proton Transfer Ru_cat [Ru] Catalyst Precursor Ru_cat->Ru_H Regeneration H_source Hydrogen Source (e.g., Isopropanol) H_source->Ru_cat Activation

Caption: Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation.

The choice of chiral ligand is critical for achieving high enantioselectivity. The following table provides a comparative overview of various ligands used in the ATH of α-amino ketones.

Chiral LigandCatalyst PrecursorSubstrateYield (%)e.e. (%)Reference
(1R,2S)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂Acetophenone>9592[7]
(S,S)-TsDPEN[RuCl₂(p-cymene)]₂2-Amino-1-phenylethanone9799[8]
Chiral Amino AlcoholsRu(II) complexesAromatic Ketonesup to 95up to 97[9]

This protocol is adapted from the work of Noyori and coworkers.[8]

  • Catalyst Preparation (in situ): In a dry, nitrogen-purged flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous isopropanol (0.1 M). Stir the mixture at 80°C for 1 hour to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 2-amino-1-phenylethanone hydrochloride (1 equivalent) in a 5:2 mixture of formic acid and triethylamine (0.5 M).

  • Hydrogenation: Add the substrate solution to the catalyst solution at room temperature. Stir the reaction mixture at 40°C and monitor the progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,2-amino alcohol.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of olefins to chiral 1,2-amino alcohols.[10][11] The reaction utilizes an osmium catalyst, a chiral ligand (typically a derivative of quinine or quinidine), and a nitrogen source.

The mechanism of the AA reaction involves the formation of an osmium(VI) imido species, which then undergoes a [3+2] cycloaddition with the olefin to form an azaglycolate intermediate. Hydrolysis of this intermediate releases the 1,2-amino alcohol and regenerates the osmium catalyst.[12] The chiral ligand accelerates the reaction and controls the facial selectivity of the addition to the double bond, thus determining the stereochemistry of the product.

Sharpless AA Mechanism Sharpless Asymmetric Aminohydroxylation Os_cat OsO₄ Catalyst Os_imido Os(VI) Imido Complex Os_cat->Os_imido N_source Nitrogen Source N_source->Os_imido Ligand Chiral Ligand Ligand->Os_imido Cycloaddition [3+2] Cycloaddition Os_imido->Cycloaddition Olefin Olefin Olefin->Cycloaddition Azaglycolate Azaglycolate Intermediate Cycloaddition->Azaglycolate Hydrolysis Hydrolysis Azaglycolate->Hydrolysis Product 1,2-Amino Alcohol Hydrolysis->Os_cat Regeneration Hydrolysis->Product

Caption: Simplified mechanism of the Sharpless Asymmetric Aminohydroxylation.

This protocol is based on the procedures developed by K. Barry Sharpless and his group.[13][14]

  • Reaction Setup: To a stirred solution of potassium osmate(VI) dihydrate (0.002 equivalents) and the chiral ligand (DHQ)₂-PHAL (0.01 equivalents) in a 1:1 mixture of t-butanol and water at room temperature, add the nitrogen source, sodium N-chlorobenzenesulfonamide (chloramine-B) (1.1 equivalents).

  • Substrate Addition: Add styrene (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by adding sodium sulfite. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-protected 1,2-amino alcohol.

Mechanism of Action: The 1,2-Amino Alcohol at the Active Site

The therapeutic efficacy of 1,2-amino alcohol-containing drugs is intrinsically linked to the precise interactions of the amino and hydroxyl groups with their biological targets. This section will explore the mechanism of action in two prominent drug classes: HIV protease inhibitors and β-blockers.

HIV Protease Inhibitors: Mimicking the Transition State

Many successful HIV protease inhibitors, such as Saquinavir and Ritonavir, incorporate a hydroxyethylamine scaffold, which is a derivative of the 1,2-amino alcohol motif. These inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the HIV protease.

The hydroxyl group of the inhibitor is strategically positioned to form crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the protease. This interaction mimics the role of the nucleophilic water molecule in the natural substrate, effectively blocking the enzyme's catalytic activity. The adjacent amino group and other substituents on the scaffold make additional hydrogen bonding and van der Waals interactions with the protein, contributing to high binding affinity and specificity.

HIV_Protease_Inhibition 1,2-Amino Alcohol in HIV Protease Inhibition cluster_protease HIV Protease Active Site cluster_inhibitor 1,2-Amino Alcohol Inhibitor Asp25 Asp25 Asp25_prime Asp25' Inhibitor_OH Hydroxyl Group (OH) Inhibitor_OH->Asp25 H-bond Inhibitor_OH->Asp25_prime H-bond Inhibitor_NH Amino Group (NHR) Inhibitor_NH->Asp25 H-bond Inhibitor_R1 R1 Inhibitor_R2 R2

Caption: Key hydrogen bonding interactions of a 1,2-amino alcohol inhibitor in the HIV protease active site.

β-Blockers: Antagonizing Adrenergic Receptors

β-blockers are a class of drugs used to manage cardiovascular conditions by blocking the effects of adrenaline on β-adrenergic receptors. Many β-blockers, including propranolol and atenolol, feature a 1,2-amino alcohol moiety in their structure. The hydroxyl group forms a critical hydrogen bond with a conserved asparagine residue in transmembrane helix 7 of the β-receptor, while the secondary amine interacts with an aspartate residue in transmembrane helix 3. These interactions are essential for the high-affinity binding and antagonist activity of these drugs.

Structure-Activity Relationships (SAR): Fine-Tuning Therapeutic Properties

The biological activity of 1,2-amino alcohol-containing drugs can be significantly modulated by altering the substituents on the scaffold. This section explores the SAR of this motif in different therapeutic areas.

Antifungal Agents

In the development of novel antifungal agents, SAR studies have revealed that the stereochemistry of the 1,2-amino alcohol is crucial for activity. For a series of l-amino alcohol derivatives, only the S-configuration exhibited antifungal activity.[15][16] Furthermore, the nature of the substituents on the aromatic rings and the amino group significantly influences the antifungal spectrum and potency. For instance, 3-fluoro substituted compounds showed excellent broad-spectrum activity against various Candida and Aspergillus species.[15]

Antimalarial Drugs

The 1,2-amino alcohol moiety is a key pharmacophore in many antimalarial drugs, including quinine and mefloquine.[17][18][19] SAR studies have shown that the distance between the aromatic ring and the amino alcohol is critical for activity.[17] The absolute stereochemistry of the amino alcohol can also influence antimalarial potency, although this effect is dependent on the overall structure of the molecule.[20]

The 1,2-Amino Alcohol Motif in FDA-Approved Drugs

The versatility and favorable pharmacological properties of the 1,2-amino alcohol scaffold are evident in the large number of drugs that incorporate this motif. The following table highlights some prominent examples.

Drug NameTherapeutic ClassTarget
Propranolol β-Blockerβ-Adrenergic Receptors
Saquinavir HIV Protease InhibitorHIV Protease
Ritonavir HIV Protease InhibitorHIV Protease
Fluoxetine AntidepressantSerotonin Transporter
Salbutamol Bronchodilatorβ₂-Adrenergic Receptor
Atenolol β-Blockerβ₁-Adrenergic Receptor
Labetalol Antihypertensiveα₁ and β-Adrenergic Receptors

Pharmacokinetic and Pharmacodynamic Considerations

The physicochemical properties of the 1,2-amino alcohol moiety, particularly its ability to form hydrogen bonds, can significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug.

The presence of the hydroxyl and amino groups generally increases the polarity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increased polarity may lead to lower oral bioavailability due to reduced membrane permeability. However, these polar groups can also be sites for metabolic transformations, such as glucuronidation of the hydroxyl group, which can facilitate drug clearance.[21]

The stereochemistry of the 1,2-amino alcohol can also lead to stereoselective pharmacokinetics, where one enantiomer is metabolized or eliminated at a different rate than the other.[21] This can have important clinical implications, as it may result in different plasma concentrations and therapeutic effects for the individual enantiomers.

Conclusion and Future Perspectives

The 1,2-amino alcohol scaffold continues to be a highly valuable and versatile building block in modern drug discovery. Its unique combination of stereochemical complexity and functional group reactivity provides a powerful platform for the design of potent and selective therapeutic agents. The ongoing development of novel and efficient stereoselective synthetic methods will undoubtedly further expand the accessibility and diversity of chiral 1,2-amino alcohols for drug development. As our understanding of disease biology deepens, the rational design of new drugs based on this privileged scaffold, coupled with a thorough understanding of its SAR and PK/PD properties, will continue to be a fruitful area of research, leading to the discovery of the next generation of innovative medicines.

References

Methodological & Application

Synthesis Protocol for 2-(1-Aminocyclobutyl)ethan-1-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclobutane-Containing Scaffolds in Drug Discovery

Cyclobutane-containing motifs are increasingly recognized as valuable structural elements in medicinal chemistry and drug development.[1][2][3] The rigid, three-dimensional nature of the cyclobutane ring can impart unique conformational constraints on a molecule, leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties.[4] 2-(1-Aminocyclobutyl)ethan-1-ol, in particular, is a versatile building block that incorporates both a primary amine and a primary alcohol, offering two points for further chemical modification. This makes it an attractive scaffold for the synthesis of novel ligands, PROTACs, and other biologically active compounds.[5] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from the commercially available 1-aminocyclobutane-1-carboxylic acid.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of this compound is achieved through a robust three-step sequence:

  • Protection of the Amino Group: The synthesis commences with the protection of the primary amine of 1-aminocyclobutane-1-carboxylic acid using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the amine during the subsequent reduction step.[3]

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of the Boc-protected amino acid is then reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[6][7]

  • Deprotection of the Amino Group: Finally, the Boc protecting group is removed under acidic conditions to yield the desired this compound.[8][9]

This synthetic route is logical and efficient, utilizing common and well-established chemical transformations.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection A 1-Aminocyclobutane-1-carboxylic acid B N-Boc-1-aminocyclobutane-1-carboxylic acid A->B (Boc)₂O, NaHCO₃ 1,4-Dioxane/H₂O C N-Boc-2-(1-aminocyclobutyl)ethan-1-ol B->C 1. LiAlH₄, THF 2. H₂O, NaOH(aq) D This compound C->D TFA or HCl DCM

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic acid

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality in this synthesis due to its stability in the subsequent reduction step and its facile removal under acidic conditions.[3] The use of sodium bicarbonate as a base in a mixed solvent system of 1,4-dioxane and water provides a standard and effective method for the introduction of the Boc group.[2]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Aminocyclobutane-1-carboxylic acid22264-50-2115.132.0 g17.37 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.254.5 g20.62 mmol
Sodium bicarbonate (NaHCO₃)144-55-884.014.4 g52.38 mmol
1,4-Dioxane123-91-188.1120 mL-
Deionized Water7732-18-518.0220 mL-
1N Hydrochloric Acid (HCl)7647-01-036.46As needed-
Dichloromethane (CH₂Cl₂)75-09-284.9380 mL-
Ethyl Acetate (EtOAc)141-78-688.1130 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Brine (saturated NaCl solution)--As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 1-aminocyclobutane-1-carboxylic acid (2.0 g, 17.37 mmol), 1,4-dioxane (20 mL), and deionized water (20 mL).

  • Stir the mixture at 0°C (ice bath) and add sodium bicarbonate (4.4 g, 52.38 mmol).

  • Slowly add di-tert-butyl dicarbonate (4.5 g, 20.62 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove any unreacted (Boc)₂O.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-1-aminocyclobutane-1-carboxylic acid as an off-white solid.[2]

Expected Yield: ~2.8 g (75%)

Characterization (Expected):

  • ¹H NMR (300 MHz, CD₃OD): δ 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H).

  • MS (ESI): m/z 238.04 [M+Na]⁺.[2]

Step 2: Synthesis of N-Boc-2-(1-aminocyclobutyl)ethan-1-ol

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[6][7][10] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.[1][11][12][13] The workup procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for the isolation of the desired product.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).[1][11][12][13]

  • Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[12][14]

  • Ensure a Class D fire extinguisher or a bucket of dry sand is readily available.[12][13]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
N-Boc-1-aminocyclobutane-1-carboxylic acid120728-10-1215.252.8 g13.0 mmol
Lithium aluminum hydride (LiAlH₄)16853-85-337.951.5 g39.5 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Deionized Water7732-18-518.021.5 mL-
15% Sodium Hydroxide (NaOH) solution1310-73-240.001.5 mL-
Ethyl Ether (anhydrous)60-29-774.12As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, carefully add lithium aluminum hydride (1.5 g, 39.5 mmol) to anhydrous THF (30 mL).

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve N-Boc-1-aminocyclobutane-1-carboxylic acid (2.8 g, 13.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of the Boc-protected amino acid to the LiAlH₄ suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

  • Slowly and sequentially add the following dropwise:

    • Deionized water (1.5 mL)

    • 15% aqueous sodium hydroxide solution (1.5 mL)

    • Deionized water (4.5 mL)

  • Stir the resulting white suspension at room temperature for 30 minutes.

  • Filter the suspension through a pad of Celite, washing the filter cake with ethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-(1-aminocyclobutyl)ethan-1-ol.

Expected Yield: ~2.3 g (82%)

Characterization (Predicted):

  • ¹H NMR (CDCl₃): Chemical shifts would be expected for the cyclobutyl protons, the methylene protons adjacent to the alcohol and the nitrogen, the hydroxyl proton, and the Boc group protons.

  • MS (ESI): m/z 216.16 [M+H]⁺, 238.14 [M+Na]⁺.

Step 3: Deprotection of N-Boc-2-(1-aminocyclobutyl)ethan-1-ol

Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent combination for this transformation.[8][9] An alternative is using hydrochloric acid in an organic solvent.[15] The reaction is typically fast and proceeds at room temperature.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
N-Boc-2-(1-aminocyclobutyl)ethan-1-ol-215.292.3 g10.7 mmol
Dichloromethane (DCM)75-09-284.9320 mL-
Trifluoroacetic acid (TFA)76-05-1114.025 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • Dissolve N-Boc-2-(1-aminocyclobutyl)ethan-1-ol (2.3 g, 10.7 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (5 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: ~1.1 g (90%)

Characterization of this compound:

  • Molecular Formula: C₆H₁₃NO[5][16]

  • Molecular Weight: 115.17 g/mol [5][16]

  • CAS Number: 1132814-49-3[5][16]

  • Appearance: Expected to be an oil or low-melting solid.

  • ¹H NMR (Predicted, CDCl₃): Signals corresponding to the cyclobutyl protons, the methylene protons adjacent to the alcohol and the amine, the hydroxyl proton, and the amine protons.

  • ¹³C NMR (Predicted, CDCl₃): Signals for the quaternary cyclobutyl carbon, the other cyclobutyl carbons, and the two methylene carbons.

  • MS (ESI): m/z 116.1 [M+H]⁺.[17]

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring of each step and thorough characterization of the intermediates and the final product.

  • Thin-Layer Chromatography (TLC): TLC should be used to monitor the progress of each reaction. For the Boc protection, the disappearance of the starting amino acid and the appearance of a new, less polar spot corresponding to the Boc-protected product should be observed. For the reduction, the disappearance of the carboxylic acid and the appearance of the more polar alcohol is indicative of reaction completion. For the deprotection, the disappearance of the Boc-protected intermediate and the appearance of the more polar final product confirms the reaction is complete.

  • Spectroscopic Analysis: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to the methylene alcohol in the ¹H NMR after the reduction step are key indicators of a successful transformation. Similarly, the disappearance of the Boc group's characteristic signals in the final deprotection step confirms the successful removal of the protecting group.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds. The expected molecular ions for the intermediate and final product should be observed.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the functional group transformations. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the O-H stretch of the alcohol after the reduction step, as well as the disappearance of the carbamate carbonyl stretch after deprotection, are characteristic changes to look for.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently synthesize this valuable building block for use in their drug discovery and development programs. The self-validating nature of the protocol, with clear checkpoints for monitoring reaction progress and confirming product identity, ensures a high degree of success and reproducibility.

References

Application Notes and Protocols for the Use of 2-(1-Aminocyclobutyl)ethan-1-ol in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While significant effort is often focused on the design of the two protein-binding ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[]

Recently, there has been a growing interest in the incorporation of rigid structural motifs into PROTAC linkers.[] Unlike flexible alkyl or polyethylene glycol (PEG) chains, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially leading to enhanced potency and selectivity.[5] One such promising building block for rigidifying linkers is the cyclobutane moiety. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-(1-aminocyclobutyl)ethan-1-ol , a bifunctional building block, in the synthesis of PROTAC linkers.

The Strategic Advantage of the this compound Building Block

The this compound scaffold offers several distinct advantages for PROTAC linker design:

  • Conformational Rigidity: The cyclobutane ring introduces a significant degree of conformational constraint compared to linear alkyl chains.[] This rigidity can help to optimize the spatial orientation of the POI and E3 ligase ligands, favoring the formation of a productive ternary complex.

  • Improved Physicochemical Properties: PROTACs are notoriously large molecules that often fall "beyond the Rule of 5," leading to challenges with cell permeability and solubility.[6][7] The incorporation of compact, rigid structures like cyclobutane can improve these properties by reducing the number of rotatable bonds and influencing the overall molecular shape.[8] This can lead to better cell permeability and oral bioavailability.

  • Bifunctionality for Versatile Synthesis: this compound possesses two distinct functional groups: a primary amine and a primary alcohol. This bifunctionality allows for the sequential and directional attachment of the POI and E3 ligase ligands through common and robust chemical transformations, such as amide bond formation and etherification.

Synthetic Strategies for Incorporating this compound into PROTAC Linkers

The primary amine and primary alcohol of this compound can be selectively functionalized to build a PROTAC linker. This typically involves an orthogonal protection strategy to ensure selective reaction at one functional group while the other is masked. A common approach is to protect the more nucleophilic amine with a Boc (tert-butyloxycarbonyl) group, allowing for initial reaction at the alcohol, followed by deprotection and subsequent reaction at the amine.

Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of a PROTAC using the this compound building block.

PROTAC Synthesis Workflow General PROTAC Synthesis Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Building_Block This compound Protection Orthogonal Protection (e.g., Boc) Building_Block->Protection Protect Amine Functionalization_1 Reaction 1 (e.g., Etherification) Protection->Functionalization_1 React at Alcohol Deprotection Deprotection Functionalization_1->Deprotection Remove Protecting Group Functionalization_2 Reaction 2 (e.g., Amide Coupling) Deprotection->Functionalization_2 React at Amine Linker_POI Couple Linker to POI Ligand Functionalization_2->Linker_POI Final_PROTAC Couple Linker-POI to E3 Ligase Ligand Linker_POI->Final_PROTAC Purification_Characterization Purification & Characterization Final_PROTAC->Purification_Characterization Final Steps

Caption: General workflow for synthesizing a PROTAC using the this compound building block.

Experimental Protocols

The following are detailed, step-by-step protocols for the key chemical transformations involved in utilizing this compound for PROTAC linker synthesis.

Protocol 1: Amide Bond Formation with the Amino Group

This protocol describes the coupling of a carboxylic acid-functionalized molecule (e.g., a POI ligand with a carboxylic acid handle) to the primary amine of this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid-functionalized binding moiety (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid-functionalized binding moiety (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • HATU is a highly efficient and widely used coupling reagent that minimizes racemization, which is crucial when dealing with chiral binding moieties.[9]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.[9]

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. Its anhydrous nature is critical to prevent hydrolysis of the activated ester intermediate.

Protocol 2: Ether Bond Formation with the Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage between the primary alcohol of this compound and an alkyl halide (e.g., a linker component with a terminal bromide or iodide). This reaction is best performed after protecting the amine group.

Materials:

  • N-Boc-2-(1-aminocyclobutyl)ethan-1-ol (1.0 eq)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a stir bar and under an inert atmosphere, add a solution of N-Boc-2-(1-aminocyclobutyl)ethan-1-ol (1.0 eq) in anhydrous THF.

  • Formation of Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkyl Halide: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a gentle reflux and monitor its progress by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the ether product by ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SN2 reaction.[10]

  • Anhydrous THF is a suitable aprotic solvent for Williamson ether synthesis as it dissolves the reactants and does not interfere with the strong base.[10]

  • Primary Alkyl Halide: The use of a primary alkyl halide is crucial for a successful Williamson ether synthesis, as secondary and tertiary halides are more prone to undergo elimination reactions.[10]

Orthogonal Protection and Deprotection

To perform sequential reactions on the amine and alcohol groups, an orthogonal protection strategy is necessary. The Boc group is a common choice for protecting the amine.

  • Boc Protection: The primary amine of this compound can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Boc Deprotection: The Boc group is readily removed under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent like dioxane or methanol.

Characterization and Data Analysis

Thorough characterization of the synthesized linker and the final PROTAC is essential to confirm its identity, purity, and stability.

Analytical Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and assess purity.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and molecular weight.
HPLC To determine the purity of the final compound.
LC-MS To monitor reaction progress and confirm the molecular weight of intermediates and the final product.

Impact of the Cyclobutane Linker on PROTAC Performance

The incorporation of a rigid cyclobutane-containing linker derived from this compound is expected to have a significant impact on the overall performance of the resulting PROTAC.

Ternary Complex Formation

The conformational constraint imposed by the cyclobutane ring can reduce the entropic penalty associated with the formation of the ternary complex.[] This can lead to a more stable complex and, consequently, more efficient ubiquitination of the target protein.

Ternary Complex PROTAC-Mediated Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with Cyclobutane Linker) POI->PROTAC Binds to POI Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand

Caption: A PROTAC with a rigid linker facilitates the formation of a ternary complex.

Physicochemical Properties and Cell Permeability

PROTACs often possess high molecular weights and polar surface areas, which can limit their ability to cross cell membranes. The compact and rigid nature of the cyclobutane linker can contribute to a more "folded" or compact conformation of the PROTAC in the lipophilic environment of the cell membrane, potentially shielding polar groups and improving passive diffusion.[11]

Table of Expected Physicochemical Property Improvements:

Property Flexible Linker (e.g., PEG) Rigid Cyclobutane Linker Rationale
Number of Rotatable Bonds HighLowReduced conformational flexibility.[8]
Topological Polar Surface Area (TPSA) Can be highPotentially lower due to compact structureImproved membrane permeability.[3]
Aqueous Solubility Generally goodMay require optimizationThe balance between rigidity and solubility needs to be carefully considered.[]
Cell Permeability Variable, can be lowPotentially improvedA more compact conformation can enhance passive diffusion.[11]

Conclusion

The bifunctional building block, this compound, provides a valuable tool for the synthesis of PROTACs with rigidified linkers. The cyclobutane moiety offers the potential to improve key drug-like properties, such as cell permeability, and to enhance the stability of the crucial ternary complex. The straightforward and robust synthetic protocols for incorporating this building block via amide and ether linkages make it an attractive option for medicinal chemists and drug discovery scientists seeking to optimize the performance of their protein degraders. Careful consideration of orthogonal protection strategies and thorough analytical characterization are paramount to the successful synthesis and evaluation of these next-generation therapeutics.

References

Application Notes and Protocols for the Conjugation of 2-(1-Aminocyclobutyl)ethan-1-ol as a Novel E3 Ligase Ligand for Cereblon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(1-aminocyclobutyl)ethan-1-ol as a potential building block for the synthesis of novel ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The protocols detailed herein offer a strategic workflow for the conjugation of this amino-alcohol scaffold to create Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed for targeted protein degradation. This guide is founded on the established principles of PROTAC design and synthesis, providing both the conceptual framework and practical methodologies for its application in contemporary drug discovery.

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of therapeutic intervention is undergoing a significant evolution, moving beyond mere inhibition to the induced degradation of pathogenic proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) for the selective elimination of proteins of interest (POIs)[1][2].

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two[3]. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome[1]. Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has emerged as a workhorse for PROTAC design, largely due to the well-characterized binding of immunomodulatory drugs (IMiDs) like thalidomide and its analogs[4][5].

While the utility of IMiD-based CRBN ligands is undisputed, the quest for novel, structurally distinct CRBN binders remains a vibrant area of research. The exploration of new chemical matter offers the potential for improved physicochemical properties, altered neosubstrate profiles, and expanded intellectual property landscapes[5][6]. In this context, small, functionalized building blocks that can be readily incorporated into PROTAC synthesis are of immense value. This compound, with its primary amine and primary alcohol functionalities, presents an intriguing scaffold for the development of novel CRBN ligands or as a versatile component of PROTAC linkers.

The Role of this compound in PROTAC Design

While direct incorporation of this compound as a standalone Cereblon ligand is a novel concept under exploration, its structural motifs are reminiscent of components used in PROTAC linkers and other bioactive molecules. The cyclobutane ring can impart a degree of rigidity to the linker, which can be crucial for optimizing the orientation of the target protein and E3 ligase in the ternary complex[7][8]. The primary amine and alcohol offer two distinct points for chemical modification, allowing for versatile conjugation strategies.

This application note will focus on a hypothetical, yet scientifically plausible, approach where this compound is utilized as a foundational element in the construction of a PROTAC. We will delineate a synthetic pathway to first conjugate a known CRBN-binding warhead to this scaffold, followed by the attachment of a linker, and finally, conjugation to a ligand for a protein of interest.

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process, allowing for the systematic variation of its three core components. The general workflow presented here assumes a convergent synthetic strategy.

PROTAC Synthesis Workflow cluster_0 CRBN Ligand Functionalization cluster_1 Linker Attachment cluster_2 Final PROTAC Assembly cluster_3 Purification & Characterization A This compound C Functionalized CRBN Ligand A->C Conjugation B CRBN Warhead (e.g., Pomalidomide derivative) B->C E CRBN Ligand-Linker Conjugate C->E Coupling D Linker with Orthogonal Functionality D->E G Final PROTAC Molecule E->G Click Chemistry or Amide Coupling F POI Ligand with Complementary Functionality F->G H Purification (HPLC) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for the synthesis of a PROTAC utilizing a novel building block.

Protocol 1: Synthesis of a Pomalidomide-Functionalized this compound Intermediate

This protocol describes the conjugation of a pomalidomide derivative to the primary amine of this compound, leaving the hydroxyl group available for subsequent linker attachment.

Materials:

  • This compound

  • 4-Fluoro-pomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in DMSO, add DIPEA (3.0 equivalents).

  • Add 4-fluoro-pomalidomide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pomalidomide-functionalized intermediate.

Characterization:

  • ¹H NMR: To confirm the structure of the synthesized compound.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight of the product.

Protocol 2: Attachment of a PEG Linker with a Terminal Azide

This protocol details the etherification of the hydroxyl group of the pomalidomide-functionalized intermediate with a PEG linker bearing a terminal azide for subsequent "click" chemistry.

Materials:

  • Pomalidomide-functionalized this compound intermediate (from Protocol 1)

  • 1-Azido-3,6,9,12-tetraoxapentadecan-15-yl 4-methylbenzenesulfonate (or a similar azide-PEG-tosylate linker)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pomalidomide-functionalized intermediate (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the azide-PEG-tosylate linker (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the CRBN ligand-linker conjugate.

Characterization:

  • ¹H NMR: To confirm the presence of both the pomalidomide-cyclobutyl scaffold and the PEG-azide linker.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight of the final conjugate.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Final PROTAC Assembly

This protocol describes the final "click" chemistry reaction to conjugate the CRBN ligand-linker with an alkyne-functionalized ligand for a protein of interest (POI).

Materials:

  • CRBN ligand-linker conjugate (from Protocol 2)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve the CRBN ligand-linker conjugate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by reversed-phase HPLC.

Characterization:

  • ¹H NMR and ¹³C NMR: For complete structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the PROTAC.

  • Purity Analysis by HPLC: To ensure the purity of the final compound for biological assays.

Biological Evaluation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, a series of in vitro assays are necessary to evaluate its biological activity.

PROTAC Biological Evaluation A Binding Assays (SPR, ITC, TR-FRET) B Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) A->B Confirms binary interactions C Ubiquitination Assay (In vitro or cell-based) B->C Confirms productive complex D Protein Degradation Assay (Western Blot, HiBiT) C->D Confirms mechanism of action E Cell Viability/Functional Assays D->E Evaluates cellular phenotype

Caption: A stepwise approach to the biological characterization of a novel PROTAC.

Binding Assays
  • Objective: To confirm that the respective ligands of the PROTAC retain their binding affinity for CRBN and the POI.

  • Methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

Ternary Complex Formation Assays
  • Objective: To demonstrate that the PROTAC can induce the formation of a stable ternary complex between CRBN and the POI.

  • Methods: TR-FRET or AlphaLISA assays are commonly employed for this purpose.

Ubiquitination Assays
  • Objective: To show that the formation of the ternary complex leads to the ubiquitination of the POI.

  • Methods: In vitro ubiquitination assays using purified components or cell-based assays detecting ubiquitinated POI by immunoprecipitation followed by western blotting.

Protein Degradation Assays
  • Objective: To quantify the degradation of the POI in a cellular context.

  • Methods: Western blotting is the most common method. Quantitative approaches like HiBiT lytic assays can also be used. The concentration- and time-dependent degradation of the POI should be determined to calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Functional Assays
  • Objective: To assess the downstream cellular consequences of POI degradation.

  • Methods: Cell viability assays, reporter gene assays, or other functional assays relevant to the specific POI.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₃NO--INVALID-LINK--
Molecular Weight115.17 g/mol --INVALID-LINK--
CAS Number1132814-49-3--INVALID-LINK--
AppearanceWhite to off-white solidSupplier Data
SolubilitySoluble in water and polar organic solventsSupplier Data

Table 2: Representative Analytical Data for a Synthesized PROTAC

AnalysisExpected Result
¹H NMR Peaks corresponding to all three components (CRBN ligand, linker, POI ligand) should be present and integrated in the correct ratios.
HRMS The measured m/z should be within 5 ppm of the calculated exact mass for the [M+H]⁺ ion.
HPLC Purity >95% purity is desirable for biological assays.

Conclusion and Future Perspectives

The methodologies outlined in this application note provide a robust framework for the utilization of this compound as a novel building block in the synthesis of CRBN-recruiting PROTACs. The versatility of its dual functionalities, combined with the structural rigidity imparted by the cyclobutane core, makes it a promising candidate for expanding the chemical toolbox for targeted protein degradation. Future work should focus on the synthesis and evaluation of a panel of PROTACs incorporating this scaffold to fully elucidate its potential in modulating ternary complex formation and achieving potent and selective protein degradation. The continued exploration of novel E3 ligase ligands and linkerologies will undoubtedly propel the field of targeted protein degradation towards new therapeutic frontiers.

References

Comprehensive Characterization of 2-(1-Aminocyclobutyl)ethan-1-ol: A Multi-Technique Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

2-(1-Aminocyclobutyl)ethan-1-ol is a key bifunctional building block in modern medicinal chemistry, incorporating a constrained cyclobutane ring, a primary amine, and a primary alcohol.[1][2][3] Its structural rigidity and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of protein degraders and compounds targeting the central nervous system.[1][3] Ensuring the identity, purity, and stability of this intermediate is paramount for the integrity of drug discovery and development programs. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Analytical Imperative

The unique topology of this compound—a quaternary carbon center embedded within a strained four-membered ring—presents specific analytical challenges. Its high polarity, low volatility, and lack of a native UV chromophore necessitate tailored methodologies.[4] A multi-technique approach is not merely recommended; it is essential for building a complete analytical profile that confirms the molecular structure, quantifies impurities, and establishes a reference standard for quality control. This guide explains the causality behind our choice of methods and provides robust, field-proven protocols.

Chromatographic Purity and Quantification

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. Due to the physicochemical properties of this compound, both HPLC and GC require specific strategies to achieve reliable separation and detection.

HPLC Method for Purity Analysis via Pre-Column Derivatization

Expert Rationale: The absence of a UV-absorbing chromophore in the target molecule makes direct UV detection impractical for trace-level impurity profiling. To overcome this, we employ a pre-column derivatization strategy using o-phthaldialdehyde (OPA) in the presence of a thiol. This reaction rapidly and specifically converts the primary amine into a highly fluorescent isoindole derivative, enabling sensitive detection.[5][6] This indirect approach is robust and widely applicable for amino-containing compounds on standard reversed-phase columns.[4][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV/FLD Analysis cluster_data Data Analysis A Weigh Analyte & Prepare Stock Solution in Diluent C Mix Analyte, Reagent & Buffer A->C B Prepare OPA/Thiol Reagent B->C D Incubate (e.g., 2 min at RT) to Form Fluorescent Diastereomer C->D E Inject Derivatized Sample D->E Transfer to Autosampler F Separation on C18 Column (Gradient Elution) E->F G Fluorescence or UV Detection F->G H Integrate Chromatogram G->H I Calculate Purity (% Area) H->I

Caption: Workflow for HPLC analysis with pre-column derivatization.

Protocol: HPLC with OPA Derivatization

  • Reagent Preparation:

    • Diluent: 10:90 (v/v) Acetonitrile:Water.

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.

    • In an autosampler vial, mix 50 µL of the sample stock solution with 450 µL of the OPA reagent.

    • Vortex and allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a fluorescence or UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[7]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (335 nm).

GC-MS for Identity and Volatile Impurity Analysis

Expert Rationale: The inherent polarity and low volatility of the amino alcohol functional groups prevent direct analysis by GC.[8] Derivatization is mandatory to convert the analyte into a thermally stable and volatile compound. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is an excellent choice as it efficiently silylates both the amine and alcohol groups in a single step, yielding a derivative suitable for GC-MS analysis. This method is exceptionally sensitive and provides both retention time for identification and a mass spectrum for structural confirmation.[9]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Analyte in Aprotic Solvent (e.g., Pyridine) B Add BSTFA + 1% TMCS Reagent A->B C Heat (e.g., 70°C for 30 min) to form TMS-derivative B->C D Inject Derivatized Sample C->D Transfer to GC Vial E Separation on DB-5ms Column (Temperature Program) D->E F Electron Ionization (EI) and Mass Analysis E->F G Extract Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectrum of Peak G->H I Confirm Molecular Ion & Fragmentation Pattern H->I

Caption: Workflow for GC-MS analysis with silylation.

Protocol: GC-MS with Silylation

  • Sample Preparation:

    • Dissolve ~1 mg of this compound in 200 µL of dry pyridine in a reaction vial.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.[8]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 40-500.

Expected Results: The analysis will yield the di-silylated derivative. The mass spectrum should show a molecular ion (M+) at m/z 259, corresponding to the molecular weight of C₁₂H₂₉NOSi₂. Key fragment ions can be used for structural confirmation.

Unambiguous Structure Elucidation by NMR Spectroscopy

NMR is the most powerful technique for the de novo structural confirmation of organic molecules.[10][11] Both ¹H and ¹³C NMR are required for a complete assignment.

Expert Rationale: The proton (¹H) NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The carbon (¹³C) NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, the spectra are expected to be relatively simple but highly informative, clearly showing the signals for the ethan-ol side chain and the distinct protons of the puckered cyclobutane ring.[11][12]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a reference standard).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature. Additional experiments like DEPT-135, COSY, and HSQC can be performed for full assignment if needed.

Predicted NMR Data:

¹H NMR (Predicted) Shift (δ, ppm)MultiplicityIntegrationAssignment
Cyclobutyl CH₂~1.8 - 2.2Multiplet4HH-2, H-4
Cyclobutyl CH₂~1.6 - 1.8Multiplet2HH-3
-CH ₂-OH~3.6Triplet2HH-6
-CH ₂-CH₂-~1.7Triplet2HH-5
-NH ₂ & -OH VariableBroad Singlet3HExchangeable Protons
¹³C NMR (Predicted) Shift (δ, ppm)Assignment
Quaternary Carbon~55-60C-1
-C H₂-OH~60-65C-6
-C H₂-CH₂-~40-45C-5
Cyclobutyl C H₂~30-35C-2, C-4
Cyclobutyl C H₂~15-20C-3

Functional Group Confirmation by FTIR Spectroscopy

Expert Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[13][14] For this compound, we expect to see characteristic absorption bands for the O-H (alcohol), N-H (primary amine), and C-H (aliphatic) bonds. This technique serves as a quick identity check and can reveal the presence of unexpected functional groups (e.g., a carbonyl from oxidation).

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the clean ATR crystal.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchAlcohol
3350 - 3250 (two bands)N-H StretchPrimary Amine
2950 - 2850C-H StretchAliphatic (CH₂)
~1600N-H Bend (Scissoring)Primary Amine
~1050C-O StretchPrimary Alcohol

Integrated Analytical Strategy

A robust characterization relies on the synergy of these techniques. The overall workflow ensures that the material's identity, purity, and structure are confirmed with a high degree of confidence.

Overall_Workflow Sample Sample Received: This compound FTIR FTIR Analysis (Functional Group ID) Sample->FTIR Quick ID NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR Definitive Structure HPLC HPLC-UV/FLD (Purity Assessment) Sample->HPLC Non-volatile Purity GCMS GC-MS Analysis (Identity & Volatiles) Sample->GCMS Orthogonal ID Report Certificate of Analysis (Identity, Purity, Structure Confirmed) FTIR->Report NMR->Report HPLC->Report GCMS->Report

Caption: Integrated workflow for comprehensive characterization.

References

NMR and mass spectrometry of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-(1-Aminocyclobutyl)ethan-1-ol using NMR and Mass Spectrometry

Abstract

This application note provides a comprehensive technical guide for the structural characterization of this compound (CAS No: 1132814-49-3), a valuable building block in modern drug discovery and development.[1] We present detailed, field-proven protocols for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed for researchers, chemists, and quality control scientists, emphasizing not just the procedural steps but the underlying scientific rationale. This guide includes protocols for sample preparation, data acquisition parameters, and an in-depth analysis of expected spectral data, including predicted NMR chemical shifts and mass fragmentation pathways.

Introduction

This compound is a bifunctional organic compound featuring a primary amine on a quaternary carbon within a cyclobutane ring and a primary alcohol. Its unique sterically hindered amine and flexible hydroxyethyl side chain make it a significant component in the synthesis of novel chemical entities, particularly in the development of PROTACs and other targeted protein degraders. Given its role in pharmaceutical development, unambiguous structural confirmation and purity assessment are critical.

High-resolution analytical techniques such as NMR spectroscopy and mass spectrometry are indispensable for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis. This document serves as a practical guide to applying these techniques for the robust characterization of this important molecule.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The protocols and interpretations below are tailored for the specific structural features of this compound.

Causality Behind Experimental Choices

The choice of solvent and concentration is paramount for acquiring high-quality NMR spectra. For this compound, which contains both a basic amine and a polar alcohol, solvent selection impacts the chemical shifts and visibility of the exchangeable -NH₂ and -OH protons. Deuterated chloroform (CDCl₃) is a common starting point, but its slightly acidic nature can sometimes broaden the amine signals.[2] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that can improve signal shape through hydrogen bonding. For definitive identification of N-H and O-H protons, exchange with deuterium oxide (D₂O) is an invaluable technique, as it replaces these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[3][4]

Protocol: NMR Sample Preparation

This protocol is designed to yield a sample concentration suitable for both ¹H and ¹³C NMR experiments on a standard 400-600 MHz spectrometer.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for a standard ¹H and ¹³C NMR analysis.[5][6] For ¹³C spectra with a limited sample, a higher concentration (50-100 mg) may be necessary to reduce acquisition time.[2][6]

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample.[6]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for achieving good magnetic field homogeneity (shimming).[7]

  • Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Transfer: Transfer the clear solution to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[8]

  • D₂O Exchange (Optional): After acquiring an initial ¹H NMR spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the -NH₂ and -OH proton signals.

Workflow: From Sample to Structure

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 1H NMR transfer->h1 c13 13C NMR h1->c13 d2o D2O Exchange (optional) h1->d2o dept DEPT-135 c13->dept process FT & Phasing dept->process d2o->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign structure Structure Confirmation assign->structure

Caption: NMR experimental workflow for this compound.

Predicted NMR Spectra and Interpretation

The molecular structure of this compound is C₆H₁₃NO, with a molecular weight of 115.176 g/mol .[1][9] The following tables summarize the predicted ¹H and ¹³C NMR data in a typical solvent like CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
-OH1.0 - 3.0broad singlet1HPosition and shape are concentration/solvent dependent. Disappears with D₂O.
-NH₂1.0 - 2.5broad singlet2HPosition and shape are concentration/solvent dependent. Disappears with D₂O.[10][11]
-CH₂OH~3.70triplet2HDeshielded by the adjacent hydroxyl group.
-CH₂CH₂OH~1.85triplet2HCoupled to both the -CH₂OH and the cyclobutyl ring protons.
Cyclobutyl -CH₂- (3 pairs)1.7 - 2.2multiplet6HComplex, overlapping multiplets due to restricted rotation and diastereotopicity.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)DEPT-135 PhaseNotes
-CH₂OH~60.5Positive (CH₂)Carbon attached to the electronegative oxygen atom.
C-NH₂ (quaternary)~55.0No SignalQuaternary carbon, typically a weaker signal.
-CH₂CH₂OH~38.0Positive (CH₂)
Cyclobutyl -CH₂- (3 carbons)25.0 - 35.0Positive (CH₂)Three distinct signals expected for the cyclobutane methylene carbons.

Part II: Mass Spectrometry (MS)

Mass spectrometry is a powerful complementary technique to NMR, providing rapid confirmation of molecular weight and key structural information through fragmentation analysis.

Rationale for ESI-MS

Electrospray Ionization (ESI) is the method of choice for a polar, non-volatile molecule like this compound.[12][13] It is a "soft" ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation, making it ideal for determining the molecular weight.[12] Analysis in positive ion mode is preferred due to the presence of the basic amine group, which is readily protonated. The addition of a small amount of acid (e.g., formic acid) to the mobile phase enhances protonation and improves signal intensity.[14]

Protocol: ESI-MS Sample Preparation and Acquisition
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C).

    • Nebulizer Pressure: 30-50 psi

    • Mass Range: Scan from m/z 50 to 200.

Predicted Mass Spectrum and Fragmentation

The molecule adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass (115 Da).[10] The primary ion observed in the full scan ESI-MS spectrum will be the protonated molecule.

Table 3: Expected Ions in ESI-MS and MS/MS Analysis

m/z (monoisotopic)Proposed Fragment IonNotes
116.123[C₆H₁₄NO]⁺Protonated molecular ion, [M+H]⁺. Base peak in full scan.
99.122[C₆H₁₅N]⁺Loss of ammonia [M+H - NH₃]⁺.
98.112[C₆H₁₂N]⁺Loss of water [M+H - H₂O]⁺. A common loss for alcohols.[16]
88.076[C₅H₁₀N]⁺Loss of ethene from the cyclobutane ring after ring opening.
70.065[C₄H₈N]⁺α-cleavage, loss of the ethanol group.
Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathways for the protonated this compound upon collision-induced dissociation (CID) in an MS/MS experiment.

Fragmentation_Pathway parent [M+H]+ m/z 116.12 loss_h2o [M+H - H2O]+ m/z 98.11 parent->loss_h2o - H2O loss_nh3 [M+H - NH3]+ m/z 99.12 parent->loss_nh3 - NH3 alpha_cleavage [C4H8N]+ m/z 70.07 parent->alpha_cleavage - C2H5OH (α-cleavage) ring_fragment [C5H10N]+ m/z 88.08 loss_h2o->ring_fragment - C2H4 (ring frag.)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

The orthogonal application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of key functional groups, while high-resolution ESI-MS validates the elemental composition and molecular weight. The protocols and interpretive guides detailed in this note offer a reliable framework for researchers in pharmaceutical development and chemical synthesis to ensure the identity and quality of this important molecular building block.

References

Application Note: Strategic Protection of 2-(1-Aminocyclobutyl)ethan-1-ol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-(1-aminocyclobutyl)ethan-1-ol is a bifunctional building block of significant interest in medicinal chemistry and drug development, particularly in the construction of complex molecules like PROTACs and other targeted therapeutics.[1] Its structure, featuring a primary amine on a quaternary carbon and a primary alcohol, presents a unique synthetic challenge: how to selectively manipulate one functional group in the presence of the other.[2][3][4][5] Both the amine and the alcohol are nucleophilic and can participate in a wide range of reactions, necessitating a robust and predictable protection strategy to achieve desired chemical transformations.

This guide provides a detailed overview of protecting group strategies for this compound. It moves beyond simple procedural lists to explain the chemical rationale behind the selection of protecting groups, focusing on the widely applicable and orthogonally compatible tert-butoxycarbonyl (Boc) for the amine and tert-butyldimethylsilyl (TBS) ether for the alcohol. The protocols described herein are designed to be self-validating, providing researchers with reliable methods for selective protection and deprotection, thereby enabling complex, multi-step synthetic sequences.[6][7]

Part 1: Selective Protection of the Primary Amine

The primary amine in this compound is a potent nucleophile and base. Its protection is essential before undertaking reactions involving the alcohol, such as oxidation, esterification, or etherification, where the amine could lead to undesired side reactions like amide formation or acid-base neutralization.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is the preeminent choice for amine protection in this context.[8][9] Its widespread use stems from its exceptional stability across a broad spectrum of reaction conditions, including basic, reductive, and oxidative environments, and its clean, facile removal under mild acidic conditions.[10] The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[10][11]

Workflow for N-Boc Protection

cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start This compound Product tert-butyl (1-(2-hydroxyethyl)cyclobutyl)carbamate (N-Boc Protected) Start->Product Protection Reagents Boc₂O Base (e.g., TEA, NaOH) Solvent (e.g., THF, DCM)

Caption: General workflow for the N-Boc protection of this compound.

Protocol 1.1: N-Boc Protection of this compound

This protocol describes a general and highly efficient method for the N-Boc protection of a primary amine using Boc anhydride.[10]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.)

  • Triethylamine (TEA, 1.2 equiv.) or 1M Sodium Hydroxide (NaOH)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen organic solvent (THF or DCM) to a concentration of approximately 0.1 M.

  • Add the base (e.g., TEA). If using aqueous conditions, a biphasic system with a base like NaOH or NaHCO₃ can be employed.[12]

  • To the stirred solution, add Boc₂O (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted reagents and byproducts.[10]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 1.2: N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions. The mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to liberate the free amine.[8][9]

Materials:

  • N-Boc protected this compound

  • Reagent: Trifluoroacetic acid (TFA, 20-50% in DCM) or 4M HCl in 1,4-dioxane/methanol.

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for neutralization.

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add the acidic solution (e.g., 50/50 mix of DCM and TFA) and stir at room temperature.

  • Monitor the reaction by TLC (typically complete within 30-60 minutes). Gaseous evolution (CO₂) may be observed.

  • Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, cooled solution of saturated aqueous NaHCO₃ or 1M NaOH until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Note: The intermediate tert-butyl cation can alkylate nucleophilic residues. If the substrate contains sensitive functionalities (e.g., electron-rich aromatic rings), the addition of a scavenger like anisole or thioanisole is recommended.[13]

Part 2: Selective Protection of the Primary Alcohol

To perform selective modifications on the amine, such as alkylation or acylation, the primary alcohol must first be protected to prevent it from competing as a nucleophile.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers are the protecting groups of choice for alcohols due to their ease of formation, general stability, and, most importantly, their unique cleavage conditions using fluoride ions.[14][15] The tert-butyldimethylsilyl (TBS) group offers a robust balance of stability and reactivity, making it ideal for multi-step synthesis.[14][16] It is stable to a wide range of conditions that do not involve strong acid or fluoride. The relative stability of common silyl ethers under acidic conditions is: TMS << TES < TBS < TIPS < TBDPS.[16][17]

Workflow for O-TBS Protection

cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start This compound Product 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)cyclobutan-1-amine (O-TBS Protected) Start->Product Protection Reagents TBSCl Base (e.g., Imidazole) Solvent (e.g., DMF, DCM)

Caption: General workflow for the O-TBS protection of this compound.

Protocol 2.1: O-TBS Protection of this compound

This protocol follows the reliable Corey procedure for the silylation of alcohols.[17] Imidazole is used as a base and catalyst.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv.)

  • Imidazole (2.5 equiv.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBSCl (1.2 equiv.) to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-12 hours, depending on the solvent.[17]

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and then brine to remove residual DMF and imidazole salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2.2: O-TBS Deprotection

The key to the utility of silyl ethers is their selective cleavage with a fluoride source. The exceptional strength of the silicon-fluoride bond (Si-F) is the driving force for this reaction.[15][16]

Materials:

  • O-TBS protected this compound

  • Reagent: Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv.) or HF•Pyridine.

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the O-TBS protected compound in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the mixture and monitor by TLC. Deprotection is usually rapid, often completing within 1-2 hours.[18]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify as needed via column chromatography.

Part 3: Orthogonal Protection Strategy

For complex syntheses requiring sequential modification of both the amine and alcohol, an orthogonal protection strategy is indispensable.[7][19][20] This allows for the selective deprotection of one group while the other remains intact. The combination of N-Boc (acid-labile) and O-TBS (fluoride-labile) is a classic and highly effective orthogonal pair.[6]

Orthogonal Protection & Deprotection Workflow

Start Starting Material (Di-functional) N_Boc N-Boc Protected Start->N_Boc 1. Boc₂O N_Boc_O_TBS N-Boc, O-TBS (Fully Protected) N_Boc->N_Boc_O_TBS 2. TBSCl Free_Amine Free Amine, O-TBS Protected N_Boc_O_TBS->Free_Amine Path B TBAF (Removes TBS) Free_Alcohol Free Alcohol, N-Boc Protected N_Boc_O_TBS->Free_Alcohol Path A TFA or HCl (Removes Boc) O_TBS O-TBS Protected

Caption: Orthogonal strategy using N-Boc and O-TBS for selective functionalization.

Synthetic Strategy:

  • Protection Sequence: It is generally advisable to protect the more reactive amine group first. Therefore, subject this compound to the N-Boc protection conditions outlined in Protocol 1.1 .

  • Isolate the resulting N-Boc-(this compound).

  • Subject this mono-protected intermediate to the O-TBS protection conditions in Protocol 2.1 to yield the fully protected compound.

  • Selective Deprotection:

    • To unmask the amine (Path A): Treat the fully protected compound with acidic conditions (TFA or HCl) as described in Protocol 1.2 . The TBS ether will remain intact.

    • To unmask the alcohol (Path B): Treat the fully protected compound with a fluoride source (TBAF) as described in Protocol 2.2 . The Boc group will be unaffected.

This orthogonal approach provides complete control, allowing for selective reactions at either the nitrogen or oxygen center, significantly expanding the synthetic utility of the parent molecule.

Summary of Protecting Groups

Protecting GroupFunctional GroupStable ToLabile To (Cleavage Conditions)Key Advantages
Boc (tert-Butoxycarbonyl)Primary AmineBase, Nucleophiles, H₂, Oxidation, FluorideStrong Acid (TFA, HCl)[8]Highly reliable, clean deprotection, widely used.[10]
TBS (tert-Butyldimethylsilyl)Primary AlcoholBase, Nucleophiles, H₂, Oxidation, Mild AcidFluoride (TBAF), Strong Acid (HF, CSA)[17][18]Excellent stability, orthogonal to Boc, tunable lability.[14][15]

References

Scale-up synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol for library production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol for Library Production

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-aminocyclobutyl moiety is a valuable scaffold in medicinal chemistry, prized for its ability to confer unique three-dimensional character and favorable physicochemical properties to drug candidates.[1] This application note details a robust and scalable multi-step synthesis of this compound, a key building block for the creation of diverse chemical libraries. The described route begins with the commercially available and inexpensive starting material, cyclobutanone. The synthesis proceeds through a well-established Bucherer-Bergs reaction to form a key α-amino acid intermediate, which is subsequently protected, esterified, and reduced to afford the target amino alcohol.[2][3] Each step has been optimized for scale, safety, and purity, ensuring reliable production of multi-gram quantities suitable for library synthesis workflows. This guide provides not only a step-by-step protocol but also the scientific rationale behind key experimental choices, addressing potential challenges and offering practical solutions for researchers in drug discovery.

Introduction & Synthetic Strategy

Small, strained carbocycles like cyclobutanes are increasingly sought after in drug design as bioisosteres for more common groups, offering a means to modulate properties such as metabolic stability, lipophilicity, and conformational rigidity.[4][5] The target molecule, this compound, combines this desirable cyclobutane core with a 1,2-amino alcohol functional group—a privileged motif in numerous biologically active compounds.[6][7] However, the direct synthesis of this specific molecule is not widely reported, necessitating the development of a de novo synthetic route amenable to scale-up.

Our retrosynthetic analysis identified 1-aminocyclobutane-1-carboxylic acid as a pivotal intermediate. This choice is strategic, as α,α-disubstituted amino acids can be reliably synthesized from ketones using established multicomponent reactions like the Bucherer-Bergs or Strecker synthesis.[2][8] The Bucherer-Bergs reaction was selected for this protocol due to its operational simplicity and use of inexpensive, readily available reagents (potassium cyanide and ammonium carbonate).[9][10]

The overall synthetic workflow is depicted below. The strategy involves:

  • Core Formation: Synthesis of the α-amino acid, 1-aminocyclobutane-1-carboxylic acid, from cyclobutanone.

  • Amine Protection: Installation of a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Carboxylic Acid Activation & Reduction: Conversion of the carboxylic acid to a methyl ester, followed by a high-yielding reduction to the primary alcohol.

  • Final Deprotection: Removal of the Boc group under acidic conditions to yield the final product as a hydrochloride salt, which is ideal for storage and subsequent derivatization.

Overall Synthetic Workflow

The multi-step synthesis is designed for scalability and efficiency, minimizing complex purification steps where possible.

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Amine Protection cluster_2 Step 3: Esterification & Reduction cluster_3 Step 4: Deprotection A Cyclobutanone B 5,5-Cyclobutanespirohydantoin A->B KCN, (NH4)2CO3 EtOH/H2O, 60°C C 1-Aminocyclobutane- 1-carboxylic Acid B->C Ba(OH)2 H2O, 180°C D 1-(Boc-amino)cyclobutane- 1-carboxylic Acid C->D (Boc)2O, NaHCO3 Dioxane/H2O, RT E Methyl 1-(Boc-amino)cyclobutane- 1-carboxylate D->E H2SO4 (cat.), MeOH Reflux F tert-Butyl (1-(2-hydroxyethyl) cyclobutyl)carbamate E->F LiAlH4, THF 0°C to RT G This compound Hydrochloride F->G HCl in Dioxane RT

Caption: Scalable synthetic route to this compound HCl.

Detailed Experimental Protocols

Safety Precaution: These protocols involve highly toxic reagents such as potassium cyanide and reactive hydrides like lithium aluminum hydride. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1A: Synthesis of 5,5-Cyclobutanespirohydantoin
  • Rationale: The Bucherer-Bergs reaction is a robust method for creating α,α-disubstituted amino acid precursors from ketones.[3][9] Using a mixture of ethanol and water as the solvent facilitates the dissolution of both the organic ketone and the inorganic salts.

ReagentMWAmountMolesEquiv.
Cyclobutanone70.0950.0 g0.7131.0
Potassium Cyanide (KCN)65.1255.7 g0.8561.2
Ammonium Carbonate96.09342.6 g3.5655.0
Ethanol (95%)-400 mL--
Water-300 mL--

Protocol:

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (400 mL) and water (300 mL).

  • Add ammonium carbonate (342.6 g) and potassium cyanide (55.7 g) to the solvent mixture. Stir until the solids are mostly dissolved. Caution: Cyanide is highly toxic. Handle with extreme care.

  • Add cyclobutanone (50.0 g) to the mixture.

  • Heat the reaction mixture to 60 °C with stirring. Maintain this temperature for 24 hours. The reaction will become a thick white slurry.

  • Cool the mixture to room temperature and then further cool in an ice bath for 1 hour.

  • Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 200 mL) and then with cold ethanol (2 x 100 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 5,5-cyclobutanespirohydantoin. (Expected yield: 85-95%).

Step 1B: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid
  • Rationale: Basic hydrolysis under high temperature and pressure is required to cleave the stable hydantoin ring. Barium hydroxide is a strong, non-volatile base suitable for this transformation.

ReagentMWAmountMolesEquiv.
5,5-Cyclobutanespirohydantoin154.1590.0 g0.5841.0
Barium Hydroxide Octahydrate315.46368.0 g1.1662.0
Water-500 mL--

Protocol:

  • In a 1 L stainless steel pressure reactor (Parr reactor), combine the hydantoin (90.0 g), barium hydroxide octahydrate (368.0 g), and water (500 mL).

  • Seal the reactor and heat the mixture to 180 °C with stirring for 12 hours.

  • Cool the reactor to room temperature. Carefully vent any residual pressure.

  • Dilute the thick slurry with 500 mL of hot water and, while still warm, add solid ammonium carbonate in small portions until no further precipitation of barium carbonate is observed.

  • Filter the hot mixture through a pad of Celite® to remove the barium carbonate precipitate. Wash the filter cake with hot water (3 x 200 mL).

  • Combine the filtrate and washings, and reduce the volume under vacuum to approximately 300 mL.

  • Adjust the pH of the solution to ~6 with 6M sulfuric acid. A white precipitate will form.

  • Cool the mixture in an ice bath for 2 hours, collect the solid by vacuum filtration, wash with cold water, and dry to afford 1-aminocyclobutane-1-carboxylic acid. (Expected yield: 70-80%).

Step 2: Synthesis of 1-(Boc-amino)cyclobutane-1-carboxylic Acid
  • Rationale: The Boc protecting group is stable to the reducing conditions used in the next step and can be removed under mild acidic conditions.[11][12] Sodium bicarbonate provides the basic conditions necessary for the acylation of the amino group.

ReagentMWAmountMolesEquiv.
1-Aminocyclobutane-1-carboxylic Acid115.1350.0 g0.4341.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.25104.5 g0.4791.1
Sodium Bicarbonate (NaHCO₃)84.01110.0 g1.3093.0
1,4-Dioxane-400 mL--
Water-400 mL--

Protocol:

  • To a 2 L flask, add 1-aminocyclobutane-1-carboxylic acid (50.0 g), 1,4-dioxane (400 mL), and water (400 mL).

  • Add sodium bicarbonate (110.0 g) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (104.5 g) in 100 mL of 1,4-dioxane dropwise over 30 minutes.

  • Stir the mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 200 mL) to remove impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product with dichloromethane (3 x 300 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the N-Boc protected amino acid as a white solid.[11] (Expected yield: 90-98%).

Step 3A: Synthesis of Methyl 1-(Boc-amino)cyclobutane-1-carboxylate
  • Rationale: Fischer esterification is a classic, scalable method for converting carboxylic acids to esters. Using methanol as both reagent and solvent drives the reaction to completion.

ReagentMWAmountMolesEquiv.
1-(Boc-amino)cyclobutane-1-carboxylic Acid215.2580.0 g0.3721.0
Methanol-800 mL-Solvent
Sulfuric Acid (conc.)98.084.0 mL-cat.

Protocol:

  • Suspend the N-Boc amino acid (80.0 g) in methanol (800 mL) in a 2 L flask.

  • Carefully add concentrated sulfuric acid (4.0 mL) dropwise.

  • Heat the mixture to reflux and maintain for 6 hours, at which point the solution should be homogeneous.

  • Cool to room temperature and neutralize the acid by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (500 mL), wash with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester, which can be used in the next step without further purification. (Expected yield: >95%).

Step 3B: Reduction to tert-Butyl (1-(2-hydroxyethyl)cyclobutyl)carbamate
  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting the ester to the primary alcohol. The reaction is performed at low temperature to control its high reactivity.

ReagentMWAmountMolesEquiv.
Methyl 1-(Boc-amino)cyclobutane-1-carboxylate229.2880.0 g0.3491.0
Lithium Aluminum Hydride (LiAlH₄)37.9515.9 g0.4191.2
Tetrahydrofuran (THF), anhydrous-1.0 L-Solvent

Protocol:

  • To a 3 L, dry, three-neck flask under a nitrogen atmosphere, add anhydrous THF (1.0 L) and cool to 0 °C in an ice-salt bath.

  • Carefully add lithium aluminum hydride (15.9 g) in portions. Caution: LiAlH₄ reacts violently with water.

  • Dissolve the methyl ester (80.0 g) in 500 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, keeping the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water (16 mL), 15% aqueous NaOH (16 mL), and then water again (48 mL) (Fieser workup).

  • Stir the resulting granular white precipitate for 1 hour, then filter it off through Celite®, washing the cake with THF (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the Boc-protected amino alcohol as a viscous oil or low-melting solid. (Expected yield: 85-95%).

Step 4: Deprotection to this compound Hydrochloride
  • Rationale: The Boc group is readily cleaved under anhydrous acidic conditions.[13][14] Using a solution of HCl in dioxane provides the acid catalyst and precipitates the product as its stable hydrochloride salt, simplifying isolation.

ReagentMWAmountMolesEquiv.
tert-Butyl (1-(2-hydroxyethyl)cyclobutyl)carbamate201.2860.0 g0.2981.0
4M HCl in 1,4-Dioxane-450 mL1.86.0
Diethyl Ether-500 mL--

Protocol:

  • Dissolve the Boc-protected amino alcohol (60.0 g) in a 1 L flask.

  • Add the 4M HCl in 1,4-dioxane solution (450 mL) and stir at room temperature. Gas evolution (CO₂) will be observed.

  • Stir the reaction for 4 hours. A white precipitate will form.

  • Add diethyl ether (500 mL) to the slurry to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with diethyl ether (3 x 100 mL), and dry under vacuum to afford this compound hydrochloride as a white crystalline solid. (Expected yield: 90-98%).

Application in Library Production

The final product, this compound hydrochloride, is an ideal starting point for parallel synthesis to generate a diverse library of compounds.[15] Both the primary amine and the primary alcohol serve as versatile handles for derivatization.

Caption: Diversification strategy for library synthesis.

A typical library synthesis workflow would involve dispensing the core scaffold into an array of reaction vials (e.g., a 96-well plate). Solutions of diverse building blocks (acyl chlorides, aldehydes, sulfonyl chlorides, etc.) are then added to the appropriate wells to perform reactions such as amidation, reductive amination, or sulfonylation on the amine.[16][17][18] Similarly, the alcohol can be functionalized via esterification or etherification. These reactions are often chosen for their high conversion rates and simple workups, which are amenable to high-throughput automation.[15]

Conclusion

This application note provides a comprehensive and validated multi-gram synthesis of this compound. By starting from the inexpensive commodity chemical cyclobutanone and employing a series of robust, well-understood chemical transformations, this protocol enables the reliable production of a valuable building block for drug discovery. The detailed, step-by-step instructions and scientific rationale offer researchers a clear path to accessing this scaffold, facilitating the exploration of novel chemical space through library synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Aminocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and analogous transformations, offering a robust framework for your synthetic endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents due to its unique three-dimensional structure. The successful and high-yielding synthesis of this amino alcohol is crucial for advancing drug discovery programs. This guide outlines two primary plausible synthetic routes and addresses the potential challenges associated with each, providing practical solutions and in-depth explanations to empower your research.

Diagram of Synthetic Pathways

Below is a graphical representation of the two proposed synthetic routes for this compound.

Synthetic_Pathways cluster_0 Route A: Nitrile Reduction Pathway cluster_1 Route B: Grignard Reaction Pathway A1 1-Aminocyclobutane- carbonitrile A2 1-(Cyanomethyl)cyclobutylamine (Hypothetical Intermediate) A1->A2 Alkylation A3 This compound A2->A3 Nitrile Reduction B1 1-Bromo-1-(N-protected) -aminocyclobutane B2 Grignard Reagent B1->B2 Mg, THF B4 Intermediate Adduct B2->B4 + Ethylene Oxide B3 Ethylene Oxide B3->B4 B5 2-(1-(N-protected)amino- cyclobutyl)ethan-1-ol B4->B5 Acidic Workup B6 This compound B5->B6 Deprotection

Caption: Proposed synthetic pathways to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Route A: Nitrile Reduction Pathway

This route is predicated on the synthesis of a suitable nitrile precursor followed by its reduction to the primary amine.

Q1: I am having trouble synthesizing the precursor, 1-(cyanomethyl)cyclobutylamine. What are some potential strategies and pitfalls?

A1: The synthesis of 1-(cyanomethyl)cyclobutylamine is not widely reported. A plausible approach is the alkylation of 1-aminocyclobutanecarbonitrile with a haloacetonitrile.

  • Potential Issues & Solutions:

    • N-alkylation vs. C-alkylation: The primary amine of 1-aminocyclobutanecarbonitrile is nucleophilic and can compete with the desired C-alkylation.

      • Solution: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before alkylation. The protecting group can be removed after the nitrile reduction.

    • Strong Base Requirement: C-alkylation of nitriles typically requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).

      • Solution: Ensure anhydrous conditions as these bases are highly reactive with water. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Low Temperatures: To minimize side reactions, these alkylations are often carried out at low temperatures (e.g., -78 °C).

      • Solution: Use a dry ice/acetone bath to maintain the required low temperature.

Q2: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield of the desired amino alcohol. What are the likely side reactions and how can I mitigate them?

A2: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, but its high reactivity can lead to side products.

  • Potential Issues & Solutions:

    • Over-reduction: While less common for nitriles, aggressive conditions could potentially lead to other reductions if other functional groups are present.

    • Formation of Secondary and Tertiary Amines: This is a common byproduct in nitrile reductions. The initially formed primary amine can react with the intermediate imine, leading to dimers and polymers.[1][2][3][4][5]

      • Solution 1 (Slow Addition): Add the nitrile solution slowly to a solution of LiAlH₄ at a low temperature (e.g., 0 °C) to keep the concentration of the nitrile low and minimize side reactions.

      • Solution 2 (Catalytic Hydrogenation): As an alternative to LiAlH₄, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon with H₂ gas) can be a milder and more selective method.[4][5][6] The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines.[1]

    • Difficult Work-up: The work-up of LiAlH₄ reactions can be challenging, leading to the loss of product in the aluminum salts.

      • Solution (Fieser Work-up): A careful, sequential addition of water, followed by aqueous NaOH, and then more water can precipitate the aluminum salts, making them easier to filter off. A common procedure is the "1:1:3" method where for 'x' grams of LiAlH₄, 'x' mL of water is added, followed by 'x' mL of 15% NaOH, and finally 3'x' mL of water.

Q3: I am considering catalytic hydrogenation for the nitrile reduction. What are the key parameters to control for optimal yield and selectivity?

A3: Catalytic hydrogenation is an excellent alternative to metal hydride reductions and can offer higher selectivity.

  • Key Parameters for Optimization:

    • Catalyst Choice: Raney Nickel and Palladium on Carbon (Pd/C) are common choices. The choice of catalyst can significantly impact the reaction rate and selectivity.

    • Solvent: Protic solvents like ethanol or methanol are typically used. The presence of ammonia in the solvent is often crucial to suppress the formation of secondary and tertiary amines.[1][4]

    • Pressure and Temperature: These parameters need to be optimized. Higher pressures of hydrogen generally increase the reaction rate. The temperature should be kept as low as possible to minimize side reactions while ensuring a reasonable reaction time.

    • Agitation: Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Route B: Grignard Reaction Pathway

This route involves the formation of a Grignard reagent from a protected 1-aminocyclobutane derivative and its subsequent reaction with ethylene oxide.

Q1: I am concerned about the formation of the Grignard reagent from a 1-bromo-1-(N-protected)-aminocyclobutane. Is this feasible and what are the potential challenges?

A1: The formation of a Grignard reagent alpha to an amino group, even when protected, can be challenging.

  • Potential Issues & Solutions:

    • Instability of the Grignard Reagent: The presence of the nitrogen atom, even with a protecting group, might influence the stability of the Grignard reagent.

      • Solution: Use of freshly distilled, anhydrous solvents (like THF or diethyl ether) and high-quality magnesium turnings is critical. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the reaction.[7][8]

    • Alternative Organometallic Reagents: If the Grignard reagent formation is problematic, consider alternative organometallic reagents like an organolithium compound, which can sometimes be formed under different conditions.

Q2: My Grignard reaction with ethylene oxide is giving a low yield. What are the common side reactions?

A2: The reaction of a Grignard reagent with ethylene oxide is a classic method for forming a primary alcohol with a two-carbon extension. However, side reactions can occur.[9][10][11]

  • Potential Issues & Solutions:

    • Formation of Halohydrins: The magnesium halide present in the Grignard reagent can act as a Lewis acid and catalyze the opening of the epoxide by the halide ion, leading to the formation of a halohydrin (e.g., 2-bromoethanol).[12]

      • Solution: Use of a Grignard reagent prepared from an alkyl chloride (R-MgCl) instead of a bromide or iodide can sometimes minimize this side reaction. The addition of a catalytic amount of a copper(I) salt can also improve the desired reaction pathway.

    • Polymerization of Ethylene Oxide: Ethylene oxide can polymerize under acidic or basic conditions.

      • Solution: Add the Grignard reagent to a solution of ethylene oxide at a low temperature to control the reaction. Ensure that the reaction is quenched with a dilute acid after the initial reaction is complete.

    • Steric Hindrance: The cyclobutyl group is sterically demanding, which might slow down the desired reaction.

      • Solution: The reaction may require longer reaction times or slightly elevated temperatures compared to less hindered Grignard reagents. Careful monitoring by TLC or GC-MS is recommended.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product, this compound?

A: The purification of amino alcohols can be challenging due to their polarity and ability to chelate to silica gel.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. The hydrochloride or other salt of the amino alcohol may have better crystalline properties than the free base. Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/hexane) to find optimal conditions.[13][14]

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography can be used.

    • Silica Gel Chromatography: To minimize tailing and product loss on silica gel, it is often beneficial to add a small amount of a base, such as triethylamine or ammonia, to the eluent. A common eluent system would be a gradient of methanol in dichloromethane with 0.5-1% triethylamine.[15][16]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC can be an effective purification method.[17][18]

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be a viable purification method.

Q: How can I effectively monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

  • TLC: Use a suitable staining agent to visualize the amino alcohol, as it may not be UV-active. Ninhydrin stain is excellent for primary amines, appearing as a purple spot.

  • GC-MS: This is a powerful technique for monitoring the reaction, allowing for the identification of both the product and any byproducts. Derivatization of the amino alcohol (e.g., with a silylating agent) may be necessary to improve its volatility for GC analysis.

Q: Are there any specific safety precautions I should take when working with these reagents?

A: Yes, several of the reagents used in these syntheses require special handling.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, producing flammable hydrogen gas. All reactions should be conducted under an inert atmosphere in anhydrous solvents. The work-up must be done carefully with slow, controlled additions of quenching agents.

  • Grignard Reagents: These are also highly reactive with water and protic solvents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

  • Ethylene Oxide: This is a toxic and flammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction (Hypothetical Optimized Protocol)

Step 1: N-Boc Protection of 1-Aminocyclobutanecarbonitrile

  • Dissolve 1-aminocyclobutanecarbonitrile in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify the N-Boc protected intermediate.

Step 2: Alkylation of N-Boc-1-aminocyclobutanecarbonitrile

  • In a flame-dried flask under argon, prepare a solution of the N-Boc protected nitrile in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA in THF.

  • After stirring for 30 minutes, add bromoacetonitrile.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the resulting N-Boc-1-(cyanomethyl)cyclobutylamine.

Step 3: Reduction of the Nitrile and Deprotection

  • In a flame-dried flask under argon, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the N-Boc protected dinitrile in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Cool the reaction to 0 °C and carefully perform a Fieser work-up.

  • Filter the aluminum salts and concentrate the filtrate.

  • The Boc group may be cleaved under the work-up conditions or may require a separate deprotection step with an acid (e.g., trifluoroacetic acid or HCl in dioxane).

  • Purify the final product, this compound.

Quantitative Data Summary (Hypothetical)
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 1-AminocyclobutanecarbonitrileBoc₂O, Et₃NDCM25490-95
2 N-Boc-1-aminocyclobutanecarbonitrileLDA, BrCH₂CNTHF-78 to 251260-70
3 N-Boc-1-(cyanomethyl)cyclobutylamineLiAlH₄THF0 to 25675-85

Troubleshooting Workflow Diagram

Troubleshooting_Workflow General Troubleshooting Workflow Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK CheckConditions->Start Incorrect AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions OK OptimizeStoichiometry Optimize Reagent Stoichiometry AnalyzeByproducts->OptimizeStoichiometry Known Byproducts ChangeReagent Consider Alternative Reagent/Catalyst AnalyzeByproducts->ChangeReagent Unexpected Byproducts ModifyWorkup Modify Work-up/ Purification Protocol AnalyzeByproducts->ModifyWorkup Product Loss During Isolation Success Improved Yield OptimizeStoichiometry->Success ChangeReagent->Success ModifyWorkup->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purification of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-aminocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable bifunctional building block. As a polar amino alcohol, its purification requires careful consideration of its chemical properties to achieve the high purity demanded in modern synthetic applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This document provides troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Compound Profile and Key Challenges

This compound possesses both a primary amine and a primary alcohol, making it a highly versatile building block. However, these functional groups also contribute to its high polarity, which is the root of most purification challenges.

Property Value Source
Molecular Formula C₆H₁₃NO--INVALID-LINK--[2]
Molecular Weight 115.18 g/mol --INVALID-LINK--[2]
Physical State Solid at room temperatureSupplier Information[1]
Predicted Boiling Point ~205-215 °C at 760 mmHg(Estimated based on structurally similar compounds)
Predicted Melting Point ~60-70 °C(Estimated based on structural analogs)

The primary challenges in purifying this compound stem from:

  • High Polarity: The amino and hydroxyl groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and good solubility in polar solvents. This can make standard chromatographic separation on silica gel difficult due to excessive tailing.

  • Potential for Salt Formation: The basic nature of the amine group means it can readily form salts with any acidic impurities or even atmospheric carbon dioxide, which can complicate purification and analysis.

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing moiety makes visualization by UV-TLC and quantification by UV-HPLC challenging without derivatization.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Scenario 1: Column Chromatography Issues

Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What can I do?

A1: This is a classic issue when dealing with polar amines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

Root Cause Analysis: The lone pair of electrons on the nitrogen atom of your amino alcohol is interacting with the acidic protons of the silica gel (Si-OH). This strong interaction slows down the elution of the compound in an uneven manner, causing the characteristic streaking.

Solutions:

  • Neutralize the Silica Gel: Before running your column, you can "deactivate" the silica gel by pre-treating it. A common method is to flush the packed column with your eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-2% v/v) or ammonium hydroxide. This will neutralize the most acidic sites on the silica.

  • Use a Modified Eluent System: Incorporate a basic modifier directly into your mobile phase. A typical eluent system for polar amines is a gradient of methanol in dichloromethane (DCM) with a constant small percentage of ammonium hydroxide (e.g., DCM/MeOH/NH₄OH 95:4.5:0.5).

  • Consider an Alternative Stationary Phase: If the issue persists, switch to a more inert stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds. Reverse-phase chromatography (C18 silica) is also an option, though it may require method development to find a suitable aqueous/organic mobile phase.

dot

Chromatography_Troubleshooting start Streaking on Silica Gel TLC cause Strong Amine-Silica Interaction start->cause solution1 Neutralize Silica Gel (Triethylamine wash) cause->solution1 solution2 Use Basic-Modified Eluent (e.g., NH4OH in MeOH/DCM) cause->solution2 solution3 Switch Stationary Phase (Alumina or C18) cause->solution3 outcome Improved Separation & Reduced Tailing solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for column chromatography of polar amines.

Scenario 2: Recrystallization Challenges

Q2: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's happening?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common for compounds with lower melting points or when the solution is too concentrated or cools too quickly.

Root Cause Analysis: The solubility of your compound at a given temperature is exceeded, but the conditions are not favorable for the formation of a crystal lattice. This can be due to the presence of impurities that inhibit crystal formation or a very high concentration of the solute.

Solutions:

  • Use a More Dilute Solution: Add a small amount of the hot solvent back to your mixture to redissolve the oil, then allow it to cool more slowly.

  • Change Your Solvent System: If a single solvent isn't working, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, like hot methanol or ethanol). Then, slowly add a "poor" solvent (one in which it is less soluble, like diethyl ether or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.

  • Scratch and Seed: To induce crystallization, use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites. If you have a small amount of pure, solid material, you can "seed" the solution by adding a tiny crystal.

Q3: My compound is highly soluble in most common recrystallization solvents, even at low temperatures. How can I purify it by recrystallization?

A3: This is a common challenge with highly polar molecules. The best strategy in this case is often to convert the amino alcohol to its hydrochloride salt, which is typically more crystalline and has different solubility properties.

dot

Recrystallization_Strategy start Crude this compound dissolve Dissolve in a suitable solvent (e.g., anhydrous ethanol or isopropanol) start->dissolve add_hcl Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dissolve->add_hcl precipitate Precipitate the Hydrochloride Salt add_hcl->precipitate filter Filter and wash the salt precipitate->filter recrystallize Recrystallize the salt from a suitable solvent (e.g., ethanol/ether) filter->recrystallize pure_salt Pure this compound HCl recrystallize->pure_salt

Caption: Workflow for purification via hydrochloride salt formation and recrystallization.

Frequently Asked Questions (FAQs)

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will largely depend on the synthetic route. A common method for preparing this compound is the reduction of an ester of 1-aminocyclobutanecarboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Potential Impurities from LiAlH₄ Reduction:

  • Unreacted Starting Material: Ethyl or methyl 1-aminocyclobutanecarboxylate.

  • Aldehyde Intermediate: 2-(1-Aminocyclobutyl)acetaldehyde. While typically reduced further, some may remain under certain conditions.

  • Residual Aluminum Salts: From the LiAlH₄ workup. These are typically removed by aqueous workup and filtration.

  • Solvent Residues: Such as tetrahydrofuran (THF) or diethyl ether used in the reduction.

Q5: Can I purify this compound by distillation?

A5: Yes, vacuum distillation is a viable method for purifying amino alcohols, especially for removing non-volatile impurities.[3] Given the estimated high boiling point of this compound, distillation at atmospheric pressure would likely lead to decomposition.

Key Considerations for Vacuum Distillation:

  • Use a High-Vacuum System: A vacuum pump capable of reaching low pressures (e.g., <1 mmHg) is recommended to significantly lower the boiling point.

  • Prevent Bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Insulate the Distillation Head: This will help to maintain the temperature gradient and improve separation efficiency.

  • Monitor the Temperature and Pressure Carefully: A stable boiling point at a constant pressure indicates a pure fraction is being collected.

Q6: My purified compound is a waxy solid. How can I obtain a crystalline material?

A6: A waxy or oily solid often indicates the presence of impurities that are disrupting the crystal lattice formation. If you have already attempted purification by chromatography or distillation, converting the free base to its hydrochloride salt is an excellent strategy to induce crystallinity. Amine hydrochlorides are generally more stable, crystalline solids with higher melting points than their free base counterparts.[5] Recrystallization of the hydrochloride salt from a polar solvent like ethanol or isopropanol, potentially with the addition of an anti-solvent like diethyl ether, should yield a crystalline solid.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of anhydrous ethanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate out of the solution. If it does not, you can add more diethyl ether to reduce the solubility.

  • Isolation of the Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any residual impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Place the crude hydrochloride salt in a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol or isopropanol and heat the mixture with stirring until all the solid dissolves.

    • If any insoluble impurities remain, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Small-Scale Purification by Vacuum Distillation
  • Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry.

    • Place the crude this compound in the distillation flask with a small magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached, begin to gently heat the distillation flask using an oil bath.

    • Observe for the condensation of the product in the condenser and collection in the receiving flask.

    • Collect the fraction that distills at a constant temperature and pressure.

    • Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

By understanding the key chemical properties of this compound and anticipating the common challenges, you can develop a robust and effective purification strategy to obtain high-purity material for your research and development needs.

References

Technical Support Center: Optimizing Coupling Reactions for 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for the coupling of 2-(1-aminocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the synthesis of derivatives of this versatile building block.

Introduction

This compound is a valuable primary amino alcohol building block in medicinal chemistry, often utilized for its unique cyclobutyl motif which can impart favorable pharmacokinetic properties.[1][2][3] However, its structure presents specific challenges in common coupling reactions. The primary amine offers a nucleophilic site for amide bond formation, reductive amination, and Buchwald-Hartwig amination, while the hydroxyl group can potentially lead to side reactions if not properly managed. This guide provides a structured approach to optimizing these critical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is giving low to no yield. What are the common causes?

Answer:

Low yields in amide coupling reactions are a frequent challenge.[4] Several factors related to the substrate and reaction conditions can be the root cause:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[4] If the coupling reagent is not efficient enough or is used in insufficient amounts, this activation will be incomplete.

  • Amine Deactivation: A premature acid-base reaction between your carboxylic acid and this compound can form an ammonium salt, rendering the amine non-nucleophilic.[5]

  • Steric Hindrance: The cyclobutyl group, while not exceedingly bulky, can introduce more steric hindrance than a simple alkyl chain, potentially slowing down the reaction.[4]

  • Side Reactions of the Hydroxyl Group: The primary alcohol of this compound can be acylated by the activated carboxylic acid, leading to ester formation as a significant byproduct.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[4]

Troubleshooting Steps:

  • Optimize the Coupling Reagent: For sterically hindered or electron-deficient partners, more potent coupling reagents like HATU or HBTU are often more effective than standard carbodiimides like EDC.[6]

  • Protect the Hydroxyl Group: If ester formation is a significant issue, consider protecting the primary alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the coupling reaction.

  • Control Stoichiometry and Addition Order: Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can improve yields by minimizing the unproductive acid-base reaction.[7]

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[8]

Question 2: How do I choose the right coupling reagent for my specific carboxylic acid?

Answer:

The choice of coupling reagent is critical and depends on the properties of your carboxylic acid.[9]

Coupling Reagent SystemTypical Reaction TimeTypical Yield RangeKey Considerations
EDC/HOBt 1 - 12 hours70 - 95%A cost-effective and reliable choice. The addition of HOBt helps to suppress racemization and improve yield.[6]
DCC/HOBt 1 - 12 hours75 - 98%Highly effective but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[6]
HATU/Base 15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents, especially for challenging substrates.[6]
HBTU/Base 30 - 120 minutes80 - 98%Very effective, with slightly longer reaction times than HATU.[6]

Table 1: Comparison of Common Amide Coupling Reagents. Data synthesized from multiple sources.[6]

For electron-rich or sterically unhindered carboxylic acids, EDC/HOBt is often sufficient. For more challenging substrates, such as those that are electron-deficient or sterically hindered, HATU or HBTU are recommended.

Reductive Amination

Question 3: I am attempting a reductive amination with an aldehyde/ketone and this compound, but the reaction is sluggish and incomplete. How can I optimize this?

Answer:

Reductive amination is a powerful tool for C-N bond formation.[10] Sluggish reactions are often due to inefficient imine/enamine formation or an inappropriate choice of reducing agent.

  • Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl compound is a reversible equilibrium. The presence of water can shift the equilibrium back towards the starting materials.

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.

Troubleshooting Steps:

  • Control pH: The optimal pH for imine formation is typically between 4 and 6. Acid catalysis can accelerate the condensation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Water Removal: Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate can drive the equilibrium towards imine formation.

  • Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for imines, and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic. 2-picoline borane is another useful alternative.[11][12]

  • One-Pot, Two-Step Procedure: A common strategy is to first stir the amine and carbonyl compound together in a suitable solvent (e.g., dichloroethane or methanol) for a period to allow for imine formation, followed by the addition of the reducing agent.[13]

Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination with an aryl halide is not proceeding. What are the key parameters to investigate?

Answer:

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[14][15] Failures are often linked to catalyst deactivation, improper ligand choice, or suboptimal base selection.

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial and substrate-dependent.[16]

  • Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[16]

  • Solvent: The solvent must solubilize the reactants and not interfere with the catalyst.

Troubleshooting Steps:

  • Screen Ligands: For primary amines like this compound, bulky electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos are often effective.

  • Optimize the Base: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3).

  • Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed to prevent catalyst deactivation.[8]

  • Inert Atmosphere: These reactions are sensitive to oxygen, so it is essential to assemble the reaction under an inert atmosphere (argon or nitrogen) and use degassed solvents.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the solution.[6]

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[6]

  • Add a solution of this compound (1.1 equivalents) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Reductive Amination using STAB
  • To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol, add acetic acid to adjust the pH to ~5.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Visualizations

Troubleshooting Logic for Low Amide Coupling Yield

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling check_activation Incomplete Acid Activation? start->check_activation check_amine Amine Deactivation? start->check_amine check_side_reaction Side Reaction (Ester)? start->check_side_reaction check_conditions Suboptimal Conditions? start->check_conditions solution_reagent Use Stronger Coupling Agent (e.g., HATU) check_activation->solution_reagent solution_preactivation Pre-activate Acid with Base/Reagent check_amine->solution_preactivation solution_protect Protect -OH Group check_side_reaction->solution_protect solution_anhydrous Ensure Anhydrous Conditions check_conditions->solution_anhydrous

A troubleshooting flowchart for low yield in amide coupling.

General Workflow for Reaction Optimization

Optimization_Workflow cluster_screening Initial Screening cluster_optimization Optimization cluster_scaleup Scale-Up A Select Coupling Type (Amide, Reductive Amination, etc.) B Screen Key Parameters (Reagent/Catalyst, Base, Solvent) A->B C Analyze by LC-MS/TLC B->C D Identify Best Condition C->D E Optimize Stoichiometry & Temperature D->E F Monitor for Side Products E->F G Perform on Larger Scale F->G H Purification & Characterization G->H I Successful Synthesis H->I

A general workflow for optimizing coupling reactions.

References

Technical Support Center: Stability of 2-(1-Aminocyclobutyl)ethan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-aminocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. As a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), ensuring its integrity in solution is critical for reproducible and reliable experimental outcomes.

This document will delve into the potential stability issues you might encounter, provide logical frameworks for investigation, and offer validated protocols to mitigate these challenges.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems that may arise during the handling and use of this compound solutions. Each question is followed by a detailed explanation of potential causes and actionable steps for resolution.

Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A gradual decrease in the concentration of your stock solution is a common indicator of degradation. The primary suspects for a primary amino alcohol like this compound are oxidative degradation and reactions with atmospheric components.

Potential Causes and Investigative Workflow:

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.[1][2] This can lead to the formation of various degradation products, altering the concentration of the parent compound.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates, especially in the absence of acidic conditions to protonate the amine.[3][4] This is a reversible reaction but can lead to a perceived decrease in the concentration of the free amine.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased concentration.

Recommended Actions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and carbon dioxide.

  • Solvent Choice and Purity: Use high-purity, degassed solvents for solution preparation. If using aqueous solutions, consider using a buffer to maintain a slightly acidic pH, which can help to protonate the amine and reduce its reactivity.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers.[5] For long-term storage, consider storing the compound as a solid.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light, which can catalyze oxidative reactions.[1]

Question 2: My HPLC/LC-MS analysis shows unexpected peaks that increase over time. How can I identify these and prevent their formation?

The appearance of new peaks in your chromatogram is a strong indication of degradation product formation. The structure of this compound, with its primary amine and primary alcohol functional groups, suggests several potential degradation pathways.

Potential Degradation Pathways:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The primary amine can also undergo oxidation.

  • Intramolecular Reactions: Depending on the conditions, there might be potential for intramolecular cyclization or rearrangement, although this is less common for this specific structure under typical laboratory conditions.

  • Reactions with Solvents/Buffers: Certain solvents or buffer components can react with the amine or alcohol functional groups. For example, acetone can form imines with primary amines.

Investigative Protocol:

  • Characterize the Impurities:

    • LC-MS/MS: Use high-resolution mass spectrometry to determine the exact mass of the impurity peaks. This can provide the molecular formula of the degradation products.

    • Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the parent compound and the impurity peaks. The fragmentation pattern can provide clues about the structural modifications.

  • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions:

    • Acidic and Basic Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.

    • Oxidative Conditions: Expose the solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photostability: Expose the solution to UV and visible light.

Data Summary from Forced Degradation:

Stress ConditionPotential Degradation ProductsAnalytical Observation
Acidic/Basic pH Generally stable, but extreme pH can catalyze reactions.Monitor for any new peaks in HPLC.
Oxidation (H₂O₂) Aldehyde, Carboxylic AcidNew peaks with corresponding mass changes (+14 Da for aldehyde, +28 Da for acid).
Thermal Potential for minor degradation.Small increase in impurity peaks.
Photochemical Can catalyze oxidation.Similar to oxidative degradation.

Prevention Strategies:

  • Based on the identification of degradation products, refine your storage and handling procedures. For instance, if oxidation is the primary pathway, stringent exclusion of oxygen is necessary.

  • If buffer components are implicated, switch to a more inert buffer system.

Question 3: I am using the compound in an aqueous buffer for a biological assay and see a loss of activity. Could this be a stability issue?

Yes, a loss of biological activity is often linked to the chemical instability of the compound in the assay medium. The complex nature of biological buffers can present several challenges.

Potential Issues in Biological Buffers:

  • pH-Dependent Degradation: The pH of the buffer can significantly influence the stability of the compound.[1]

  • Reaction with Buffer Components: Some common buffer components, like phosphates, can potentially interact with the compound.

  • Enzymatic Degradation: If the biological system contains enzymes, they could potentially metabolize the compound. While this is a separate issue from chemical stability, it's an important consideration.

  • Adsorption to Surfaces: The compound may adsorb to the surfaces of plasticware, leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Incubation Stability Study:

    • Prepare the compound in the final assay buffer at the working concentration.

    • Incubate the solution under the same conditions as your assay (temperature, time).

    • At various time points, analyze the concentration of the parent compound by HPLC or LC-MS.

    • This will directly assess the chemical stability in the assay environment.

  • Control Experiments:

    • Run a control experiment without the biological components (cells, enzymes, etc.) to differentiate between chemical and biological degradation.

    • Test different types of microplates or tubes (e.g., low-binding plastics) to check for adsorption.

Workflow for Investigating Loss of Activity:

Caption: Investigating loss of biological activity.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.[5][6]

Q2: What are the optimal storage conditions for solutions of this compound?

  • Solvent: Use high-purity, degassed solvents. For aqueous solutions, slightly acidic buffered solutions (pH 5-6) can enhance stability by protonating the amine.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by using amber vials or other light-blocking measures.

Q3: Which analytical techniques are best suited for stability-indicating studies of this compound?

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for quantifying the parent compound and detecting impurities. A gradient elution method is often necessary to separate the parent compound from potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products by providing molecular weight information.[7] High-resolution LC-MS (e.g., LC-QTOF) is particularly powerful for determining elemental composition.

Q4: Can I use a stock solution that has been stored for several months?

It is highly recommended to re-analyze the purity and concentration of any stock solution that has been stored for an extended period, especially if it was not stored under optimal conditions. A quick HPLC or LC-MS check can confirm the integrity of the solution before use in a critical experiment.

Q5: Are there any known incompatibilities with common laboratory reagents?

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can readily degrade the amine and alcohol functional groups.[8]

  • Strong Acids: While slight acidity can be protective, strong acids can lead to other reactions.[8]

  • Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines. Be mindful of solvents like acetone.

III. Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity, degassed solvent (e.g., DMSO, water with buffer)

    • Inert gas (argon or nitrogen)

    • Amber glass vial with a screw cap and PTFE septum

  • Procedure:

    • Weigh the desired amount of solid this compound in a clean, dry vial.

    • Place the vial in a desiccator under vacuum for a short period to remove any residual moisture.

    • Purge the vial with inert gas.

    • Add the desired volume of degassed solvent to the vial under a gentle stream of inert gas.

    • Seal the vial tightly.

    • If necessary, sonicate briefly to ensure complete dissolution.

    • Wrap the vial in parafilm and store it at the recommended temperature (-20°C or -80°C), protected from light.

Protocol 2: Stability Assessment by HPLC
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (Example):

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Procedure:

    • Prepare a sample of the this compound solution at a suitable concentration (e.g., 1 mg/mL).

    • Inject a known volume (e.g., 10 µL) onto the HPLC system.

    • Monitor the chromatogram at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

    • To assess stability over time, analyze the solution at initial preparation (T=0) and at subsequent time points after storage under defined conditions.

    • Calculate the percentage of the parent compound and any degradation products by peak area normalization.

IV. References

  • Vertex AI Search. (n.d.). This compound, min 97%, 1 gram. Retrieved from 6

  • TCI Chemicals. (2024, November 25). SAFETY DATA SHEET. Retrieved from 5

  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET. Retrieved from 8

  • Lab Alley. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from 1

  • Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from 2

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal. Retrieved from 4

  • Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from 3

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Retrieved from 4

References

Technical Support Center: Synthesis of PROTACs with Aminocyclobutyl Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating aminocyclobutyl linkers. These linkers are increasingly used to impart rigidity and provide specific exit vectors, but their synthesis can present unique challenges.[1] This document is structured in a question-and-answer format to directly address common issues encountered in the lab.

The Role of Aminocyclobutyl Linkers in PROTACs

Aminocyclobutyl linkers are a type of rigid linker used in PROTAC design.[1] Unlike flexible alkyl or PEG chains, their conformational restriction can help pre-organize the warhead and E3 ligase ligand, potentially enhancing the stability of the ternary complex (POI-PROTAC-E3 ligase) and improving degradation efficiency.[2][3] However, the steric bulk and specific stereochemistry of the cyclobutane ring can introduce synthetic hurdles.

G cluster_0 PROTAC Molecule Warhead Warhead (Binds Target Protein) Linker Aminocyclobutyl Linker (Provides Rigidity & Spacing) Warhead->Linker Attachment Point 1 E3_Ligand E3 Ligase Ligand (e.g., for CRBN/VHL) Linker->E3_Ligand Attachment Point 2

Caption: General structure of a PROTAC with an aminocyclobutyl linker.

Troubleshooting Guide & FAQs

This guide is divided into key stages of the synthesis process.

Section A: Linker Synthesis & Functionalization

Question 1: I'm having trouble with the synthesis of the core aminocyclobutyl linker. What are common pitfalls?

Answer: Synthesizing the aminocyclobutyl building block itself can be complex. Common issues often stem from the starting materials and reaction conditions for ring formation or functionalization.

  • Causality:

    • Stereochemistry: Controlling the cis vs. trans stereochemistry of substituents on the cyclobutane ring is a frequent challenge. The desired isomer often depends on the optimal vector for connecting the warhead and E3 ligase ligand.

    • Ring Strain: Cyclobutane rings possess significant ring strain, which can lead to undesired ring-opening side reactions under harsh conditions (e.g., strong acid/base or high temperatures).

    • Functional Group Incompatibility: The functional groups required for subsequent coupling (e.g., a carboxylic acid or a halide) may not be compatible with the conditions used for ring formation or amine installation.

  • Solutions & Field Insights:

    • Use Commercially Available Scaffolds: Whenever possible, start with a commercially available, stereochemically defined aminocyclobutane derivative (e.g., cis/trans-3-aminocyclobutane-1-carboxylic acid). This saves significant time and avoids complex foundational synthesis.

    • Protecting Group Strategy: The amine on the cyclobutyl ring is a primary amine and highly nucleophilic. It must be protected, typically as a Boc-carbamate, early in the synthesis to prevent side reactions.[4] The choice of protecting group is critical and must be orthogonal to other protecting groups in your warhead or E3 ligase ligand.[5]

    • Mild Reaction Conditions: When functionalizing the ring, use mild reaction conditions to avoid ring-opening. For example, use palladium-catalyzed cross-coupling reactions for C-C bond formation instead of harsher organometallic additions.

Section B: Coupling Reactions (Amide Bond Formation)

Question 2: My amide coupling reaction between the aminocyclobutyl linker and my warhead/E3 ligase ligand has a very low yield. What's going wrong?

Answer: This is one of the most common challenges. Low yields in coupling reactions involving aminocyclobutyl linkers are typically due to steric hindrance and reduced nucleophilicity.

  • Causality:

    • Steric Hindrance: The cyclobutyl ring is bulky. The groups adjacent to the amine or the carboxylic acid can physically block the approach of the coupling partners, slowing down the reaction.[6] This is especially true if the attachment points on your warhead or E3 ligase ligand are also in a crowded environment.

    • Reduced Nucleophilicity: While the amine is primary, its nucleophilicity can be modulated by the ring's conformation and nearby electron-withdrawing groups. If the amine is part of a salt (e.g., a TFA or HCl salt from a deprotection step), it must be fully neutralized with a non-nucleophilic base before coupling.

    • Inefficient Coupling Reagents: Standard coupling reagents like EDC/HOBt may not be potent enough to overcome the activation energy barrier for sterically hindered couplings.[7]

  • Solutions & Field Insights:

    • Switch to a More Powerful Coupling Reagent: For hindered couplings, phosphonium- or uranium-based reagents are superior. HATU, HBTU, and COMU are excellent choices as they rapidly generate the activated ester and are less sensitive to steric bulk. Always use a non-nucleophilic base like DIPEA or 2,4,6-collidine in conjunction with these reagents.

    • Optimize Reaction Conditions:

      • Temperature: Consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C) or using a microwave reactor to provide the necessary activation energy. Monitor carefully for epimerization or side reactions.

      • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP, which are effective at dissolving complex organic molecules and facilitating the reaction.

    • Verify Free Base Form: Ensure the amine component is fully neutralized before adding the coupling reagent. After deprotection, add at least 2-3 equivalents of a tertiary amine base (like DIPEA) and stir for 10-15 minutes before proceeding.

Coupling Reagent Common Use Case Key Advantage for Hindered Systems Considerations
EDC/HOBt Standard, cost-effective peptide couplingLowNot recommended for sterically demanding couplings.
HATU Gold standard for difficult couplingsHighForms a highly reactive activated ester; rapid reaction kinetics.
HBTU Similar to HATUHighSlightly less reactive than HATU but very effective.
COMU Newer generation uranium reagentVery HighExcellent for extremely hindered systems; minimizes racemization.
Section C: Protecting Group Strategies

Question 3: I am seeing side products during the deprotection of the Boc group on my aminocyclobutyl linker. How can I get a cleaner reaction?

Answer: The tert-Butyloxycarbonyl (Boc) group is the most common protecting group for the amine on the linker, but its removal requires strong acid, which can sometimes cause issues.

  • Causality:

    • Acid-Labile Functional Groups: Your warhead or E3 ligase ligand may contain other acid-sensitive groups (e.g., other Boc groups, t-butyl esters, acetals) that are cleaved simultaneously, leading to a complex product mixture.

    • Cationic Side Reactions: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings (like indoles or phenols) on your molecule.

    • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection, complicating purification.

  • Solutions & Field Insights:

    • Use a Scavenger: To prevent side reactions from the tert-butyl cation, always include a scavenger in your deprotection mixture. Common scavengers include triethylsilane (TES) or anisole. A standard condition is 20-50% TFA in DCM with 2-5% TES.

    • Orthogonal Protection: Plan your synthesis so that the aminocyclobutyl linker's protecting group is orthogonal to others.[5] For example, if your molecule contains acid-labile groups, consider protecting the linker amine with an Fmoc group (removed with base) or a Cbz group (removed by hydrogenolysis).

    • Monitor the Reaction: Track the deprotection closely by LC-MS. The reaction is typically complete within 1-2 hours at room temperature. Quench the reaction as soon as the starting material is consumed to minimize side reactions.

Protecting Group Protection Condition Deprotection Condition Orthogonality Notes
Boc Boc₂O, Base (e.g., DIPEA)Strong Acid (e.g., TFA in DCM)Not orthogonal to t-butyl esters or other acid-labile groups.[4]
Fmoc Fmoc-OSu, Base (e.g., NaHCO₃)Base (e.g., 20% Piperidine in DMF)Orthogonal to acid-labile groups (Boc, t-Bu).[8]
Cbz (Z) Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Orthogonal to both acid and base-labile groups. Not suitable if molecule contains reducible groups (alkenes, alkynes, nitro groups).[8]
Section D: Purification and Characterization

Question 4: My final PROTAC is difficult to purify by reverse-phase HPLC. It gives broad peaks or multiple, poorly resolved peaks.

Answer: Purification challenges are common with PROTACs due to their high molecular weight, potential for aggregation, and complex structures.

  • Causality:

    • Poor Solubility: PROTACs, especially those with rigid, lipophilic linkers, may have poor solubility in the mobile phase, leading to peak tailing.[9]

    • Aggregation: The large, greasy nature of the molecule can cause it to self-associate, resulting in broad or multiple peaks.

    • Residual Protecting Groups/Salts: Incomplete deprotection or residual TFA from a deprotection step can lead to multiple species being observed on the chromatogram.

    • Rotamers: The presence of rotamers (conformational isomers that slowly interconvert), often around amide bonds, can cause peak broadening or splitting.

  • Solutions & Field Insights:

    • Optimize HPLC Conditions:

      • Additive: Add a small amount of TFA (0.1%) or formic acid (0.1%) to both mobile phases. This helps to protonate amines and silanols on the column, improving peak shape.

      • Temperature: Run the column at an elevated temperature (e.g., 40-60 °C). This can disrupt aggregation and sharpen peaks by accelerating the interconversion of rotamers.

      • Gradient: Use a shallower gradient to improve the resolution between your product and closely eluting impurities.[7]

    • Pre-Purification Work-up: Before HPLC, ensure your crude product is free of non-UV active impurities. A simple aqueous work-up or filtration through a plug of silica can sometimes remove baseline "junk."

    • Characterization: Use a combination of analytical techniques to confirm the identity and purity of your final compound.

      • LC-MS: To confirm the mass of the desired product.

      • ¹H and ¹³C NMR: To confirm the structure. Due to the complexity and potential for rotamers, NMR spectra of PROTACs can be difficult to interpret, but key signals should be identifiable.[10]

      • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Key Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (Component A) to the deprotected amine of the aminocyclobutyl linker (Component B).

  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Component A (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation:

    • Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Coupling:

    • In a separate flask, dissolve the amine Component B (typically as a TFA or HCl salt, 1.0 eq) in anhydrous DMF. Add DIPEA (3.0-4.0 eq) to neutralize the salt and stir for 10 minutes.

    • Add the solution of Component B to the activated ester solution from step 2.

  • Reaction:

    • Stir the reaction at room temperature. Monitor progress every 1-2 hours using LC-MS. If the reaction is sluggish after 4 hours, it can be gently heated to 40-50 °C. Reactions are typically complete within 4-16 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine to remove excess reagents and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.

Systematic Troubleshooting Workflow

G start Problem: Low Yield or Impure Product check_sm 1. Verify Starting Materials (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok coupling_issue 2. Analyze Coupling Step sm_ok->coupling_issue Yes fix_sm Action: Re-purify or Re-synthesize Starting Material sm_ok->fix_sm No coupling_ok High Conversion? coupling_issue->coupling_ok deprotection_issue 3. Analyze Deprotection Step coupling_ok->deprotection_issue Yes fix_coupling Action: - Use Stronger Reagent (HATU) - Increase Temperature - Check Base Stoichiometry coupling_ok->fix_coupling No deprotection_ok Clean Deprotection? deprotection_issue->deprotection_ok purification_issue 4. Optimize Purification deprotection_ok->purification_issue Yes fix_deprotection Action: - Add Scavenger (TES) - Check for Orthogonality - Monitor by LC-MS deprotection_ok->fix_deprotection No fix_purification Action: - Modify HPLC Gradient/Temp - Use Additives (TFA) - Check for Aggregation purification_issue->fix_purification end_node Successful Synthesis purification_issue->end_node Optimized fix_sm->check_sm fix_coupling->coupling_issue fix_deprotection->deprotection_issue fix_purification->purification_issue

Caption: A logical workflow for troubleshooting PROTAC synthesis.

References

Technical Support Center: Purification of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(1-aminocyclobutyl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this valuable building block. We will delve into the likely impurities arising from a common synthetic route and provide detailed, field-proven troubleshooting strategies to achieve high purity.

I. Understanding the Synthetic Landscape and Potential Impurities

A prevalent synthetic route to this compound involves the reduction of a suitable precursor, such as methyl 1-aminocyclobutane-1-carboxylate. This multi-step synthesis, while effective, can introduce several process-related impurities that require careful management. Understanding the origin of these impurities is the first step toward their effective removal.

A common synthetic pathway proceeds as follows:

  • Esterification: 1-Aminocyclobutane-1-carboxylic acid is converted to its methyl ester, typically using methanol with an acid catalyst like sulfuric acid.[1]

  • Reduction: The resulting methyl ester is then reduced to the target amino alcohol using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).[2]

This pathway is illustrated below:

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Reduction Step Start 1-Aminocyclobutane- 1-carboxylic Acid Ester Methyl 1-aminocyclobutane- 1-carboxylate Start->Ester  MeOH, H₂SO₄ (cat.) Product This compound Ester->Product  1. LiAlH₄, THF  2. H₂O Workup LiAlH4_Workup Start Reaction Mixture (Product-Aluminate Complex in THF) Step1 Cool to 0 °C Start->Step1 Step2 Slowly add H₂O (x mL) Step1->Step2 Step3 Add 15% NaOH (x mL) Step2->Step3 Step4 Add H₂O (3x mL) Step3->Step4 Step5 Stir to form granular precipitate Step4->Step5 Step6 Filter and wash solid Step5->Step6 End Filtrate containing pure product Step6->End GC_MS_Workflow Sample ~1 mg of Amino Alcohol Derivatize Add Acetonitrile + BSTFA/TMCS Sample->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject 1 µL into GC-MS System Heat->Inject Analyze Separate & Detect Di-TMS Derivative Inject->Analyze

References

Technical Support Center: Enhancing the Reactivity of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-aminocyclobutyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this versatile building block. Our focus is on providing practical, field-proven insights to help you navigate the nuances of its reactivity and achieve your synthetic goals efficiently and selectively.

Introduction to this compound

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a primary amine on a quaternary carbon of a cyclobutane ring and a primary alcohol, presents unique opportunities and challenges for chemical modification. The inherent strain of the cyclobutane ring and the presence of two nucleophilic centers (amine and hydroxyl groups) necessitate careful consideration of reaction conditions to achieve the desired regioselectivity.[3] This guide will address common issues and provide robust protocols for enhancing and controlling the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The two primary reactive sites are the primary amine (-NH₂) and the primary hydroxyl (-OH) group. The amine is generally more nucleophilic than the hydroxyl group, which dictates its preferential reactivity in many reactions, such as acylation. However, the hydroxyl group can be selectively targeted under specific conditions, often requiring the protection of the more reactive amine.

Q2: How can I selectively functionalize the amine group in the presence of the hydroxyl group?

A2: Selective N-functionalization can be achieved by leveraging the higher nucleophilicity of the amine. For reactions like N-acylation, direct treatment with an acylating agent (e.g., acetic anhydride or an acyl chloride) under neutral or slightly basic conditions will predominantly yield the N-acylated product.[4][5] The key is to use mild conditions that do not promote O-acylation.

Q3: What are the recommended conditions for selective O-functionalization of the hydroxyl group?

A3: To achieve selective O-functionalization, the more reactive amine group must first be protected. A common strategy is to use an acid-labile protecting group like tert-butyloxycarbonyl (Boc). Once the amine is protected as a carbamate, the hydroxyl group can be functionalized through reactions such as O-alkylation or O-acylation under basic conditions.

Q4: Is the cyclobutane ring stable under typical reaction conditions?

A4: The cyclobutane ring in this compound is generally stable under many common synthetic transformations, including acylation, alkylation, and mild acidic or basic conditions. However, four-membered rings possess inherent ring strain and can be susceptible to cleavage under harsh conditions such as strong acids, bases, or certain reducing or oxidizing agents.[3] It is advisable to avoid extreme temperatures and highly reactive reagents that could promote ring-opening.

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) should be developed. Staining with ninhydrin can be used to visualize the amine-containing starting material, while a different stain like potassium permanganate can visualize the product. For more detailed analysis, techniques like LC-MS, GC-MS, and NMR spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Poor Selectivity in N-Acylation (Mixture of N- and O-Acylated Products)

Possible Cause & Solution:

  • Excessive Acylating Agent or Prolonged Reaction Time: Using a large excess of the acylating agent or allowing the reaction to proceed for too long can lead to the acylation of the less reactive hydroxyl group.

    • Troubleshooting Step: Use a controlled amount of the acylating agent (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Use of a Strong Base: Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

    • Troubleshooting Step: Perform the N-acylation in the absence of a base or with a mild, non-nucleophilic base like triethylamine or pyridine. For many simple acylations with anhydrides, no base is necessary.[4]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the less favorable O-acylation to occur.

    • Troubleshooting Step: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

Issue 2: Low Yield in O-Alkylation after N-Protection

Possible Cause & Solution:

  • Incomplete Deprotonation of the Hydroxyl Group: The alkoxide necessary for the Williamson ether synthesis may not be forming in sufficient concentration.

    • Troubleshooting Step: Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.

  • Steric Hindrance: The bulky N-protecting group (e.g., Boc) might sterically hinder the approach of the alkylating agent to the hydroxyl group.

    • Troubleshooting Step: While the hydroxyl group is primary and should be accessible, using a less bulky N-protecting group could be considered if steric hindrance is suspected. However, optimizing reaction time and temperature is usually sufficient.

  • Poor Solubility of the Substrate or Reagents: If the N-protected amino alcohol or the base is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting Step: Choose a solvent in which all components are soluble. For example, DMF is a good solvent for many polar organic molecules and salts.

Issue 3: Unexpected Side Products or Decomposition

Possible Cause & Solution:

  • Cyclobutane Ring Opening: As mentioned, harsh conditions can lead to the cleavage of the cyclobutane ring.

    • Troubleshooting Step: Review your reaction conditions. Avoid strong Lewis acids, high temperatures for extended periods, and potent oxidizing or reducing agents. If a problematic step is necessary, consider performing it at a lower temperature.

  • Formation of Di-acylated or Di-alkylated Products: If both the amine and hydroxyl groups react.

    • Troubleshooting Step: For selective mono-functionalization, follow the strategies outlined in the FAQs and Issue 1. For di-functionalization, use an excess of the acylating or alkylating agent and appropriate conditions to drive the reaction to completion.

  • Intramolecular Cyclization: Under certain conditions, the amine and hydroxyl groups could potentially cyclize, though this is less likely for a 1,4-amino alcohol without a suitable activating agent.

    • Troubleshooting Step: This is an unlikely side reaction under standard acylation or alkylation conditions. If suspected, characterization of the byproduct by NMR and MS will be necessary to confirm its structure.

Experimental Protocols

Protocol 1: Selective N-Acetylation of this compound

This protocol describes a straightforward method for the selective acetylation of the primary amine.

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in DCM with 1% triethylamine).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-(2-hydroxyethyl)cyclobutyl)acetamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Solvent DCM or THFGood solubility for starting material and product.
Temperature 0 °C to RTMinimizes the risk of O-acetylation.
Base None (or mild base like TEA)The amine is sufficiently nucleophilic.[4]
Workup Aqueous NaHCO₃ quenchNeutralizes excess acetic anhydride and acetic acid byproduct.
Protocol 2: O-Alkylation via N-Boc Protection and Deprotection

This two-step protocol allows for the selective alkylation of the hydroxyl group.

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (1-(2-hydroxyethyl)cyclobutyl)carbamate.

Step 2: O-Alkylation

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF or DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.1 eq) dropwise.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the O-alkylated, N-Boc protected product in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base.

Parameter Condition Rationale
Protection Boc₂O, NaHCO₃Boc is a robust protecting group, stable to basic O-alkylation conditions.[6]
O-Alkylation Base NaHStrong base to ensure complete deprotonation of the hydroxyl group.
Deprotection TFA or HCl in dioxaneStandard acidic conditions for Boc group removal.[6]

Visualizations

Reaction Workflow: Selective Functionalization

G cluster_0 Selective N-Functionalization cluster_1 Selective O-Functionalization start_N This compound reagent_N Acylating Agent (e.g., Ac₂O) start_N->reagent_N Mild Conditions product_N N-Acylated Product reagent_N->product_N start_O This compound protect 1. N-Protection (Boc₂O) start_O->protect protected_intermediate N-Boc Protected Intermediate protect->protected_intermediate alkylate 2. O-Alkylation (e.g., R-X, NaH) protected_intermediate->alkylate alkylated_protected O-Alkylated, N-Boc Product alkylate->alkylated_protected deprotect 3. N-Deprotection (Acid) alkylated_protected->deprotect product_O O-Alkylated Product deprotect->product_O

Caption: Workflow for selective N- and O-functionalization.

Troubleshooting Logic: Poor N-Acylation Selectivity

G start Problem: Poor N-Acylation Selectivity (O-Acylation Observed) q1 Was a strong base used? start->q1 q2 Was the reaction run at high temperature? q1->q2 No sol1 Solution: Remove or use a weaker base (e.g., TEA). q1->sol1 Yes q3 Was an excess of acylating agent used? q2->q3 No sol2 Solution: Run reaction at lower temperature (0 °C to RT). q2->sol2 Yes sol3 Solution: Use 1.0-1.2 eq. of acylating agent. q3->sol3 Yes end Improved Selectivity q3->end No (Consult further) sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for poor acylation selectivity.

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Characterization of 2-(1-Aminocyclobutyl)ethan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Structural Significance of 2-(1-Aminocyclobutyl)ethan-1-ol

The this compound moiety, with its trifunctional nature comprising a primary amine, a primary alcohol, and a cyclobutane ring, presents a unique set of steric and electronic properties. The rigid, puckered conformation of the cyclobutane ring, in contrast to more flexible acyclic systems, often imparts favorable pharmacological properties.[1] Understanding the precise arrangement of protons in this structure through ¹H NMR is crucial for confirming its identity and purity.

Deconstructing the Expected ¹H NMR Spectrum

A detailed analysis of the structure of this compound allows for a robust prediction of its ¹H NMR spectrum. The key to this interpretation lies in understanding the influence of the electron-withdrawing amino and hydroxyl groups on the chemical shifts of adjacent protons, as well as the characteristic signals of the cyclobutane ring.

The molecular structure and the distinct proton environments are illustrated below:

Figure 1. Molecular structure of this compound with key proton environments.

Based on established principles of ¹H NMR spectroscopy and data from related compounds, a predicted data table is presented below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
-OHBroad singlet1HThe proton of the hydroxyl group is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-CH₂-OH~3.6Triplet2HThese protons are adjacent to the electron-withdrawing hydroxyl group, leading to a downfield shift. They are coupled to the adjacent -CH₂- group, resulting in a triplet.
-NH₂Broad singlet2HSimilar to the hydroxyl proton, the amine protons are exchangeable and typically appear as a broad singlet.
-CH₂-C(NH₂)-~1.8Triplet2HThese protons are adjacent to the cyclobutane ring and are coupled to the -CH₂-OH protons, giving a triplet.
Cyclobutane Protons (ring CH₂)~1.6 - 2.2Multiplet6HThe protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are influenced by the substituents on the adjacent carbon. Unsubstituted cyclobutane protons resonate at approximately 1.96 ppm.[1][2][3]

Comparative Analysis with Structurally Related Compounds

To provide a robust framework for interpretation, it is instructive to compare the predicted spectrum of this compound with the known ¹H NMR data of simpler, related molecules.

Cyclobutanamine

The ¹H NMR spectrum of cyclobutanamine provides a baseline for the chemical shifts of the cyclobutane ring protons when an amino group is attached. The protons on the carbon bearing the amino group (C1) are shifted downfield compared to unsubstituted cyclobutane. The remaining ring protons will also experience a shift, albeit to a lesser extent.

2-Aminoethanol

This simple amino alcohol offers insight into the expected chemical shifts for the ethanol fragment. In D₂O, the methylene protons adjacent to the hydroxyl group typically appear around 3.6-3.8 ppm, while the methylene protons adjacent to the amino group are found slightly upfield, around 2.8-3.0 ppm.[4] This provides a valuable reference for the expected shifts of the -CH₂-CH₂-OH chain in our target molecule.

Cyclobutylmethanol

Comparing with cyclobutylmethanol helps to isolate the effect of the cyclobutane ring on the -CH₂-OH group. The methylene protons of the hydroxymethyl group are expected to be a doublet, coupled to the single proton on the cyclobutane ring to which it is attached. This comparison helps to refine the prediction for the -CH₂-OH signal in this compound.

Experimental Protocol: A Guide to Data Acquisition

For researchers aiming to acquire a ¹H NMR spectrum of this compound, the following protocol is recommended as a starting point.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • This compound (approx. 5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. D₂O can be used to exchange the labile -OH and -NH₂ protons, causing their signals to disappear, which can aid in peak assignment. DMSO-d₆ is a good alternative for polar compounds and will typically show the -OH and -NH₂ protons as distinct signals.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach.

  • ¹³C NMR Spectroscopy: Provides information on the number and types of carbon atoms in the molecule, complementing the ¹H NMR data.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[5]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the O-H and N-H stretches of the alcohol and amine groups, and C-H stretches of the cyclobutane ring.

  • 2D NMR Techniques (e.g., COSY, HSQC): These experiments are invaluable for unambiguously assigning proton and carbon signals, especially for complex molecules. A COSY spectrum would definitively show the coupling between the -CH₂-CH₂-OH protons.

Conclusion

The ¹H NMR characterization of this compound, while not directly documented in publicly accessible literature, can be confidently approached through a combination of theoretical prediction and comparative analysis with related structures. By understanding the fundamental principles of NMR and the specific influences of the amino, hydroxyl, and cyclobutane functionalities, researchers can accurately interpret experimental data. This guide provides a comprehensive framework for this analysis, from predicting the spectrum to outlining a robust experimental protocol and considering complementary analytical techniques, thereby empowering scientists in their pursuit of novel molecular entities.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel compounds like 2-(1-aminocyclobutyl)ethan-1-ol, a versatile building block in medicinal chemistry, rigorous purity validation is paramount.[1] Impurities, even in trace amounts, can have significant and unforeseen consequences, ranging from altered pharmacological activity to outright toxicity.[2][3] This guide provides a comprehensive framework for validating the purity of synthesized this compound, drawing upon orthogonal analytical techniques to ensure a holistic and reliable assessment. We will explore not only the "how" but also the "why" behind these methods, offering a comparative analysis grounded in scientific first principles.

This guide is structured to provide a logical progression from understanding potential impurities to their detection, identification, and quantification. We will delve into detailed experimental protocols and present comparative data to illustrate the practical application of these methodologies.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

The potential impurity profile of this compound is intrinsically linked to its synthetic route. A plausible synthesis could involve the reduction of a corresponding amino acid or the ring-opening of an epoxide, among other methods.[4] Each pathway presents a unique set of potential impurities, which can be broadly categorized according to the internationally harmonized guideline ICH Q3A(R2) as organic impurities (starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts), inorganic impurities, and residual solvents.[5][6][7]

A proactive approach to purity validation begins with a thorough understanding of the synthetic process. For instance, if the synthesis involves a Grignard reaction with a cyclobutanone derivative, unreacted starting materials and Grignard reagents, as well as by-products from side reactions, should be considered as potential impurities.

A Multi-Pronged Strategy for Purity Validation: The Power of Orthogonal Methods

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive assessment.[8][9][10]

Visualizing the Purity Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Comprehensive Purity Assessment cluster_comparison Comparative Analysis & Reporting Synthesized_Batch Synthesized Batch of This compound Initial_Characterization Initial Characterization (¹H NMR, LC-MS) Synthesized_Batch->Initial_Characterization HPLC_UPLC HPLC/UPLC-UV/MS (Purity & Impurity Profile) Initial_Characterization->HPLC_UPLC GC_MS GC-MS (Volatile Impurities & Residual Solvents) Initial_Characterization->GC_MS Chiral_Separation Chiral HPLC/GC (Enantiomeric Purity) Initial_Characterization->Chiral_Separation Karl_Fischer Karl Fischer Titration (Water Content) Initial_Characterization->Karl_Fischer Elemental_Analysis Elemental Analysis (Elemental Composition) Initial_Characterization->Elemental_Analysis Data_Comparison Data Comparison & Analysis HPLC_UPLC->Data_Comparison GC_MS->Data_Comparison qNMR Quantitative NMR (qNMR) (Absolute Purity) qNMR->Data_Comparison Chiral_Separation->Data_Comparison Karl_Fischer->Data_Comparison Elemental_Analysis->Data_Comparison Reference_Standard Certified Reference Standard Reference_Standard->Data_Comparison Final_Report Final Purity Report & Certificate of Analysis Data_Comparison->Final_Report Initial_characterization Initial_characterization Initial_characterization->qNMR

Caption: A comprehensive workflow for validating the purity of a synthesized compound.

Comparative Analysis of Key Analytical Techniques

The following table provides a comparative overview of the primary analytical techniques for purity validation, highlighting their strengths and the specific information they provide.

Analytical Technique Principle of Operation Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity (area %), impurity profile, and quantification of non-volatile impurities.High resolution, sensitivity, and versatility for a wide range of compounds.[9][10]Requires a reference standard for absolute quantification; may not detect all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Identification and quantification of volatile organic impurities and residual solvents.Excellent for volatile and semi-volatile compounds; provides structural information from mass spectra.[2][10]Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[11][12][13][14]A primary ratio method; provides structural confirmation and quantification in a single experiment.[15]Lower sensitivity compared to chromatographic methods; requires a certified internal standard.
Chiral Chromatography (HPLC/GC) Enantioselective separation on a chiral stationary phase.Enantiomeric excess (e.e.) and separation of stereoisomers.The gold standard for determining enantiomeric purity.[16][17]Requires specialized and often expensive chiral columns.
Karl Fischer Titration Titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.Precise determination of water content.Highly specific and accurate for water determination.Only measures water content.
Elemental Analysis Combustion of the sample and quantification of the resulting elemental oxides.Confirms the elemental composition (C, H, N, etc.) of the compound.Provides fundamental confirmation of the empirical formula.Does not provide information on impurities with the same elemental composition.

In-Depth Experimental Protocols

To provide actionable guidance, we present detailed protocols for two critical analytical methods: a reversed-phase HPLC method for purity and impurity profiling, and a chiral GC method for determining enantiomeric excess.

Protocol 1: Purity and Impurity Profiling by Reversed-Phase HPLC-UV

Objective: To determine the purity of this compound and to detect and quantify any non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • Synthesized this compound

  • Certified Reference Standard (CRS) of this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample and CRS in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the CRS solution to determine the retention time and peak shape of the main component.

  • Inject the synthesized sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Interpretation: A high-purity sample will show a single major peak with minimal or no other peaks. Any additional peaks are potential impurities. The retention times of these impurity peaks can be compared to those of known potential impurities if standards are available.

Protocol 2: Enantiomeric Purity by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

  • Chiral capillary column.

  • Data acquisition and processing software.

Materials:

  • Synthesized this compound

  • Racemic standard of this compound

  • Trifluoroacetic anhydride (TFAA) for derivatization

  • Dichloromethane (anhydrous, GC grade)

  • Helium (carrier gas, high purity)

Derivatization Procedure:

  • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous dichloromethane in a vial.

  • Add 20 µL of TFAA.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., a cyclodextrin-based stationary phase)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Procedure:

  • Condition the chiral column according to the manufacturer's instructions.

  • Inject the derivatized racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the derivatized synthesized sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.): e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Expected Results and Interpretation: The chromatogram of the racemic standard should show two well-resolved peaks of approximately equal area. The chromatogram of an enantiomerically pure sample should ideally show only one of these peaks. The e.e. calculation provides a quantitative measure of the enantiomeric purity.

Comparative Data Analysis: A Case Study

To illustrate the application of these methods, let's consider a hypothetical scenario where a newly synthesized batch of this compound is compared against a certified reference standard.

Parameter Synthesized Batch Certified Reference Standard Method
Purity (HPLC Area %) 99.2%≥ 99.8%HPLC-UV
Major Impurity (HPLC) 0.3% at RRT 1.5< 0.05%HPLC-UV
Total Impurities (HPLC) 0.8%< 0.2%HPLC-UV
Enantiomeric Excess (e.e.) 99.5%> 99.9%Chiral GC
Water Content 0.25%≤ 0.1%Karl Fischer Titration
Residual Solvents Toluene: 50 ppm< 10 ppmHeadspace GC-MS
Elemental Analysis (C, H, N) ConformsConformsCombustion Analysis
Absolute Purity (qNMR) 99.1% (w/w)99.8% (w/w)¹H qNMR

This comparative data clearly indicates that while the synthesized batch has high purity, it does not meet the stringent quality of the certified reference standard. The presence of a significant impurity and a slightly lower enantiomeric excess would warrant further purification steps before its use in sensitive applications.

Visualizing the Impurity Identification Process

The following decision tree illustrates a logical approach to identifying an unknown impurity detected during analysis.

Impurity_Identification Start Unknown Peak Detected in HPLC LC_MS Perform LC-MS Analysis Start->LC_MS Get_MW Determine Molecular Weight (MW) LC_MS->Get_MW Compare_MW Compare MW with Potential Impurities (Starting Materials, By-products, etc.) Get_MW->Compare_MW Match_Found Potential Match Found? Compare_MW->Match_Found No_Match No Obvious Match Match_Found->No_Match No Confirm_Identity Confirm with Reference Standard (if available) Match_Found->Confirm_Identity Yes Isolate_Impurity Isolate Impurity (Prep-HPLC) No_Match->Isolate_Impurity Confirmed Impurity Identified Confirm_Identity->Confirmed NMR_Analysis Perform NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Isolate_Impurity->NMR_Analysis Structure_Elucidation Elucidate Structure NMR_Analysis->Structure_Elucidation Identified Impurity Identified Structure_Elucidation->Identified

Caption: A decision tree for the identification of unknown impurities.

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous and scientifically sound approach. By employing a suite of orthogonal analytical techniques, researchers and drug development professionals can gain a comprehensive understanding of their material's quality, ensuring the integrity and reproducibility of their work. This guide has provided a framework for this critical process, from understanding the potential impurity landscape to the practical application of key analytical methodologies. Ultimately, a commitment to meticulous purity validation is a commitment to the advancement of science and the development of safe and effective medicines.

References

A Comparative Guide to PROTAC Building Blocks: Evaluating 2-(1-Aminocyclobutyl)ethan-1-ol in the Context of Established E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of Targeted Protein Degradation (TPD), the selection of an optimal E3 ubiquitin ligase ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides an in-depth comparison of the most prevalent E3 ligase building blocks, offering a framework for evaluating emerging chemical matter such as 2-(1-Aminocyclobutyl)ethan-1-ol. While this specific building block is commercially available, its performance data remains proprietary or unpublished. Therefore, we will establish a robust comparative baseline using well-characterized ligands for von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2), supported by experimental data and detailed validation protocols.

The Central Role of the E3 Ligase Ligand in PROTAC Efficacy

PROTACs are heterobifunctional molecules that function as a molecular bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The choice of the E3 ligase ligand is paramount, as it dictates which of the over 600 known E3 ligases is hijacked.[3] This decision profoundly influences a PROTAC's degradation efficiency, cellular permeability, and potential for tissue-specific activity.[4]

The efficacy of a PROTAC is not merely the sum of its parts; the stability and cooperativity of the ternary complex are critical determinants of degradation efficiency.[5] The linker, the POI ligand, and the E3 ligase ligand must orient themselves in a manner that allows for favorable protein-protein interactions between the POI and the E3 ligase.[6]

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds to POI warhead PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Ternary_Complex->PROTAC Catalytic Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer (E1/E2) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Western_Blot_Workflow start Seed Cells treat Treat with PROTAC (Dose-Response) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Densitometry Analysis (DC50 & Dmax Calculation) detect->analyze end Results analyze->end Biophysical_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) spr_binary Measure Binary Affinities (PROTAC-E3 & PROTAC-POI) spr_ternary Assess Ternary Complex Formation & Stability spr_binary->spr_ternary end Binding Kinetics (Kd) & Cooperativity (α) spr_ternary->end itc_binary Determine Binary Binding Thermodynamics itc_ternary Characterize Ternary Complex Thermodynamics itc_binary->itc_ternary itc_ternary->end start Purified Proteins (POI, E3 Ligase) & PROTAC start->spr_binary start->itc_binary

References

The Pivotal Role of Linker Chemistry in PROTAC Efficacy: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Warhead and E3 Ligase Ligand

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of a "warhead" that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers these two components.[1] While the warhead and E3 ligase ligand dictate target specificity and the choice of degradation machinery, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, including solubility and cell permeability.[3]

This guide provides a comparative analysis of different linker strategies in PROTAC design. While initial inquiries into PROTACs derived from the specific moiety 2-(1-aminocyclobutyl)ethan-1-ol did not yield publicly available examples with associated efficacy data, this exploration serves as a valuable starting point to delve into the nuanced and critical role of linker chemistry in the development of potent and selective protein degraders. We will explore the impact of different linker classes on PROTAC performance, using clinically relevant examples to illustrate these principles, and provide the experimental frameworks necessary for their evaluation.

The PROTAC Mechanism of Action: A Symphony of Proximity

The fundamental principle of PROTAC action is induced proximity. By bridging the POI and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple POI molecules, a key advantage over traditional small-molecule inhibitors that require sustained target occupancy.[5]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ub Ubiquitin POI->Ub Tagged with Ub E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3->POI Proteasome 26S Proteasome Ub->Proteasome Recognition & Degradation

Caption: General mechanism of action for a PROTAC.

Comparative Analysis of Linker Classes in PROTAC Design

The "linkerology" of PROTACs is a complex and empirically driven field.[6] However, several classes of linkers have been extensively utilized, each with distinct characteristics that influence the final properties of the degrader.

Linker ClassRepresentative ExamplesAdvantagesDisadvantages
Alkyl Chains Simple hydrocarbon chainsSynthetically accessible, provide flexibility.Can increase lipophilicity, potentially leading to poor solubility and off-target effects.
PEG Linkers Polyethylene glycol chainsEnhance solubility and cell permeability, offer flexibility.Can increase molecular weight and may be metabolically unstable.
Rigid Linkers Piperidines, piperazines, alkynesProvide conformational constraint, can improve ternary complex stability and selectivity.Can be synthetically challenging, may lead to suboptimal vectorality between the warhead and E3 ligand.
The Hypothetical Contribution of a this compound Moiety

While not prominently featured in current literature, a linker incorporating a this compound moiety could theoretically offer a unique combination of properties. The cyclobutyl group would introduce a degree of rigidity, potentially pre-organizing the PROTAC into a conformation favorable for ternary complex formation. The ethanolamine portion provides a handle for further chemical modification and could contribute to improved solubility. The exploration of such novel linker chemistries is a key area of ongoing research in the quest for more potent and specific protein degraders.

Case Studies: Clinically Advanced PROTACs and Their Linker Strategies

Two of the most clinically advanced PROTACs, Arvinas's Vepdegestrant (ARV-471) and Bavdegalutamide (ARV-110), exemplify the successful application of distinct linker strategies.

Vepdegestrant (ARV-471): Targeting the Estrogen Receptor

Vepdegestrant is an orally bioavailable PROTAC designed to degrade the estrogen receptor (ER), a key driver in ER+/HER2- breast cancer.[7][8] Its structure incorporates a complex, fairly rigid linker system containing piperidine and piperazine rings.[7][8] This linker design is crucial for orienting the ER-binding moiety and the cereblon (CRBN) E3 ligase ligand for effective ternary complex formation.

Bavdegalutamide (ARV-110): Targeting the Androgen Receptor

Bavdegalutamide targets the androgen receptor (AR) for degradation and is in clinical development for the treatment of metastatic castration-resistant prostate cancer.[6][9] Its linker is also a complex, multi-ring structure, highlighting the trend towards more rigid linkers in clinically successful PROTACs.[10][11][12]

PROTACTargetE3 LigaseLinker CharacteristicsDC50 (in vitro)Dmax (in vitro)
Vepdegestrant (ARV-471) Estrogen ReceptorCereblon (CRBN)Rigid, multi-cyclic~1-2 nM[7]>90%[4]
Bavdegalutamide (ARV-110) Androgen ReceptorCereblon (CRBN)Rigid, multi-cyclic~1 nM[11]>90%[9]

Experimental Protocols for PROTAC Efficacy Evaluation

The robust assessment of a novel PROTAC requires a series of well-defined experiments to determine its degradation efficiency, selectivity, and cellular effects.

Western Blotting for Target Protein Degradation

This is the foundational assay to quantify the degradation of the POI.

Protocol:

  • Cell Seeding: Plate cells at a density that ensures 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat cells with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the POI, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry. A loading control (e.g., GAPDH or β-actin) is essential for normalization.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (Primary & Secondary Antibodies) C->D E Detection & Quantification D->E

Caption: Experimental workflow for Western blotting.

Cellular Viability Assays

To assess the functional consequence of POI degradation, cellular viability assays are performed.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates.

  • PROTAC Treatment: Treat cells with a dilution series of the PROTAC for a prolonged period (e.g., 72-120 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Plot the signal as a function of PROTAC concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion: The Future of PROTAC Design is in the Linker

The field of targeted protein degradation is rapidly evolving, and the strategic design of PROTAC linkers is at the forefront of this innovation. While the initial exploration for PROTACs derived from this compound did not yield concrete examples, it underscores the vast chemical space yet to be explored in linker design. The continued development of novel linker chemistries, coupled with a deeper understanding of the structural biology of ternary complexes, will undoubtedly lead to the creation of next-generation PROTACs with enhanced efficacy, selectivity, and drug-like properties. For researchers in drug development, a meticulous and creative approach to "linkerology" will be paramount to unlocking the full therapeutic potential of this transformative technology.

References

A Comparative Structural Analysis of 2-(1-Aminocyclobutyl)ethan-1-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and versatile handles for chemical modification is paramount. Among these, the 2-(1-aminocyclobutyl)ethan-1-ol framework has emerged as a promising starting point for the development of new therapeutic agents. Its constrained cyclobutane ring, coupled with the primary amine and alcohol functionalities, provides a rigid core that can be strategically elaborated to probe interactions with biological targets. This guide presents a comprehensive structural analysis of a series of this compound derivatives, offering a comparative overview of their spectroscopic and structural features to aid researchers and drug development professionals in their endeavors.

The rationale behind exploring derivatives of this scaffold lies in the principle of structure-activity relationship (SAR) studies. By systematically modifying the core structure and analyzing the resulting changes in biological activity, we can glean insights into the key molecular interactions that drive a compound's therapeutic effect. This guide will delve into the foundational analytical techniques employed to characterize these derivatives, providing both the theoretical underpinnings and practical experimental details.

The Significance of the this compound Scaffold

The this compound moiety is of particular interest in drug discovery due to its unique combination of structural features. The cyclobutane ring imparts a degree of conformational rigidity that is distinct from more flexible acyclic or larger ring systems. This constrained geometry can lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty upon binding. Furthermore, the primary amino and hydroxyl groups serve as key points for derivatization, allowing for the introduction of a wide array of functional groups to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of this scaffold have been explored for their potential in a variety of therapeutic areas. For instance, the presence of an amino alcohol motif is a common feature in many biologically active compounds. The cyclobutane ring, while less common than five- or six-membered rings in nature, has been incorporated into a number of bioactive molecules, highlighting its potential for generating novel chemical matter.

Comparative Structural Elucidation: A Multi-Technique Approach

A thorough understanding of the three-dimensional structure of a molecule is fundamental to rational drug design. To this end, a combination of analytical techniques is employed to provide a complete picture of the atomic connectivity, stereochemistry, and conformational preferences of each derivative. This guide will focus on three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The following sections will provide a comparative analysis of a hypothetical series of N-substituted derivatives of this compound. For the purpose of this guide, we will consider the parent compound (Derivative A) and two illustrative N-aryl derivatives (Derivative B and Derivative C).

Derivative A: this compound Derivative B: 2-(1-(phenylamino)cyclobutyl)ethan-1-ol Derivative C: 2-(1-((4-chlorophenyl)amino)cyclobutyl)ethan-1-ol

Below is a logical workflow for the structural analysis of these derivatives.

Structural Analysis Workflow Workflow for Structural Analysis of Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_data Data Interpretation & Comparison Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay optional Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation XRay->Structure_Confirmation Comparative_Analysis Comparative Analysis of Derivatives Structure_Confirmation->Comparative_Analysis SAR_Insights Structure-Activity Relationship Insights Comparative_Analysis->SAR_Insights

Caption: A logical workflow for the synthesis and structural analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the carbon-hydrogen framework of a molecule. For a comparative analysis of our derivatives, we would expect to see distinct changes in the NMR spectra upon N-substitution.

¹H NMR Spectral Comparison

The ¹H NMR spectrum of the parent compound, Derivative A , would exhibit characteristic signals for the cyclobutane ring protons, the methylene protons of the ethanol side chain, and the exchangeable protons of the amino and hydroxyl groups. The cyclobutane protons typically appear as complex multiplets in the aliphatic region (around 1.5-2.5 ppm). The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the methylene protons of the ethyl group attached to the cyclobutane ring would also show distinct splitting patterns.

Upon N-arylation to form Derivative B and Derivative C , we would anticipate significant changes in the chemical shifts of protons near the amino group due to the electronic effects of the aromatic ring. The protons on the carbon alpha to the nitrogen would be deshielded and shift downfield. Furthermore, new signals in the aromatic region (typically 7.0-8.0 ppm) would appear, with splitting patterns indicative of the substitution on the phenyl ring. For Derivative C , the electron-withdrawing nature of the chlorine atom would likely cause a further downfield shift of the aromatic protons compared to Derivative B .

Table 1: Comparative ¹H NMR Data (Predicted Chemical Shifts in ppm)

Proton AssignmentDerivative A (Parent)Derivative B (N-phenyl)Derivative C (N-chloro-phenyl)Rationale for Shift Changes
Cyclobutane Protons~1.5 - 2.5 (m)~1.6 - 2.6 (m)~1.6 - 2.6 (m)Minimal change expected as they are distant from the modification site.
-CH₂- (on ring)~1.8 (t, J=7.5 Hz)~1.9 (t, J=7.5 Hz)~1.9 (t, J=7.5 Hz)Slight downfield shift due to electronic changes on the adjacent carbon.
-CH₂OH~3.6 (t, J=6.0 Hz)~3.7 (t, J=6.0 Hz)~3.7 (t, J=6.0 Hz)Minor downfield shift due to inductive effects.
Aromatic ProtonsN/A~7.0 - 7.4 (m)~7.2 - 7.5 (m)Appearance of aromatic signals. The electron-withdrawing chlorine in C causes a downfield shift.
-NH-~1.5 (br s)~4.5 (br s)~4.8 (br s)Significant downfield shift upon arylation due to delocalization of the nitrogen lone pair into the aromatic ring.
-OH~2.0 (br s)~2.1 (br s)~2.1 (br s)Minimal change expected.
¹³C NMR Spectral Comparison

Similarly, the ¹³C NMR spectra would provide valuable information about the carbon skeleton. The quaternary carbon of the cyclobutane ring bearing the amino and ethyl groups would be particularly informative. In Derivative A , this carbon would appear at a certain chemical shift. Upon N-arylation in Derivatives B and C , this carbon would experience a downfield shift due to the change in the electronic environment. The introduction of aromatic carbons would also be evident.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[3][4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

Molecular Ion and Fragmentation Patterns

For our series of derivatives, we would expect the following molecular ions ([M+H]⁺) in the positive ion mode:

  • Derivative A: m/z = 116.1070

  • Derivative B: m/z = 192.1539

  • Derivative C: m/z = 226.1150

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal key structural motifs. For amino alcohols, common fragmentation pathways include the loss of water (H₂O) from the molecular ion and cleavage of the C-C bond adjacent to the hydroxyl or amino group.

A key fragmentation for these derivatives would likely involve the cleavage of the bond between the cyclobutane ring and the ethanol side chain. Another characteristic fragmentation would be the loss of the N-substituent. By comparing the MS/MS spectra of the different derivatives, we can identify common and unique fragmentation pathways, which can be invaluable for the structural confirmation of newly synthesized analogues.

Mass Spec Fragmentation Postulated MS Fragmentation Pathways M [M+H]+ M_H2O [M+H-H2O]+ M->M_H2O Loss of H2O Fragment1 [Cyclobutyl-NHR]+ M->Fragment1 C-C Cleavage Fragment2 [CH2CH2OH]+ M->Fragment2 C-C Cleavage

Caption: Common fragmentation pathways for this compound derivatives in mass spectrometry.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide crucial information about connectivity and molecular weight, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[5] This technique is contingent on the ability to grow single crystals of sufficient quality.

Should crystalline material be obtained for our derivatives, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformational preferences of the cyclobutane ring and the orientation of the N-aryl substituent relative to the rest of the molecule. For drug discovery, this detailed structural information can be used for computational modeling and to understand how the molecule might interact with its biological target.

A comparative analysis of the crystal structures of Derivative B and Derivative C could reveal subtle differences in their solid-state packing and intermolecular interactions, which could be influenced by the presence of the chlorine atom in Derivative C .

Experimental Protocols

To ensure the reproducibility and validity of the structural analysis, detailed experimental protocols are essential.

Protocol 1: General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals, especially for complex regions of the spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: General Procedure for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the derivative (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • HRMS Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode over a suitable mass range.

  • MS/MS Acquisition: Perform tandem mass spectrometry by selecting the molecular ion of interest ([M+H]⁺) in the first mass analyzer and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and propose structures for the major fragment ions observed in the MS/MS spectrum.

Conclusion and Future Directions

The structural analysis of this compound derivatives is a critical step in the journey of drug discovery and development. A multi-pronged analytical approach, combining the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for a comprehensive understanding of these molecules. The comparative data presented in this guide, though illustrative, highlights how subtle changes in chemical structure can be readily detected and characterized by modern analytical techniques.

The insights gained from such comparative structural analyses are fundamental to building robust structure-activity relationships. By correlating the detailed structural features of each derivative with its biological activity, researchers can make more informed decisions in the design of next-generation compounds with improved therapeutic potential. Future work in this area will undoubtedly involve the synthesis and characterization of a wider range of derivatives, coupled with computational modeling and biological testing, to fully unlock the therapeutic promise of the this compound scaffold.

References

A Comparative Guide to Aminocyclobutane and Other Cyclic Amines in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[1][4]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC activity.[5][6] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex, as well as the overall physicochemical and pharmacokinetic properties of the molecule.[1][7][]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase PROTAC_bound->E3_bound Ub Ubiquitin (Ub) E3_bound->Ub Transfers Ub Ub->POI_bound Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

The Rationale for Rigid Linkers: Introducing Cyclic Amines

While flexible linkers like alkyl and polyethylene glycol (PEG) chains are synthetically accessible, their high conformational freedom can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[1] To overcome this, medicinal chemists incorporate rigid structural motifs to pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation.[1][9]

Saturated heterocycles such as piperidine, pyrrolidine, and the increasingly popular aminocyclobutane, are excellent choices for imparting rigidity.[5][9][10] They constrain the linker's conformation, define precise exit vectors for the ligands, and can improve physicochemical properties like solubility and metabolic stability.[9][11]

Comparative Analysis: Aminocyclobutane vs. Other Cyclic Amines

The choice of cyclic amine is not trivial, as the ring size and substitution pattern dictate the geometry and properties of the resulting PROTAC.

Structural and Conformational Properties
  • Aminocyclobutane: The four-membered ring of cyclobutane is characterized by significant ring strain, resulting in a puckered, non-planar conformation. This inherent strain and defined puckering limit its conformational flexibility compared to larger rings. The amino and carboxyl groups (or other connection points) can be arranged in cis or trans configurations, offering distinct, rigid exit vectors that can be exploited to precisely orient the PROTAC's binding elements.

  • Pyrrolidine (5-membered ring): This ring is more flexible than cyclobutane, adopting various "envelope" and "twist" conformations. While it offers more rigidity than a linear chain, it allows for more conformational sampling than a cyclobutane scaffold.

  • Piperidine/Piperazine (6-membered rings): These rings predominantly adopt a stable "chair" conformation. Substituents can be placed in either axial or equatorial positions, providing well-defined geometric orientations. Piperazine, with its second nitrogen atom, offers an additional site for linkage or a basic center to improve solubility.[10][12]

Ring_Comparison cluster_cyclobutane Aminocyclobutane (Rigid) cluster_piperidine Piperidine (Semi-Rigid) cluster_alkyl Alkyl Chain (Flexible) a Puckered Conformation Defined Exit Vectors High Rigidity a_img b Chair Conformation Axial/Equatorial Vectors Moderate Rigidity b_img c High Flexibility Multiple Conformations Low Rigidity c_img

Caption: Conformational differences between linker motifs.

Impact on PROTAC Performance: A Data-Driven Comparison

The structural differences between these cyclic amines directly translate to variations in PROTAC efficacy, permeability, and stability. Optimizing linker rigidity is a balancing act; while rigidity can enhance ternary complex formation, excessive rigidity may hinder the adaptability needed for a productive complex.[13]

FeatureAminocyclobutanePiperidine/PyrrolidineRationale & Experimental Evidence
Linker Rigidity HighModerateThe strained four-membered ring of cyclobutane provides greater conformational restriction. This can pre-organize the PROTAC for efficient ternary complex formation.[1] Studies have shown that rigidifying linkers can lock the molecule into an active conformation, enhancing potency.[9]
Ternary Complex Stability Potentially higherVariableBy reducing the entropic penalty of binding, the rigid cyclobutane scaffold can lead to more stable and long-lived ternary complexes.[1] However, a trade-off can exist where high rigidity compromises adaptability, potentially leading to less stable complexes in some systems.[13] This must be evaluated on a case-by-case basis using assays like SPR or TR-FRET.[6]
Cell Permeability FavorableGenerally FavorablePROTACs often exist in a "chameleonic" state, adopting folded, low-polarity conformations to cross cell membranes.[14] Rigid linkers, including cyclobutane and piperidine, can facilitate this folding. Spirocyclic structures, an extension of this principle, have been shown to reduce polar surface area (TPSA) and improve permeability.[13]
Metabolic Stability Generally highVariable, potential for N-dealkylationSaturated cyclic structures are often less prone to metabolic degradation than linear chains. Piperazine and piperidine rings can be susceptible to N-dealkylation, though this can be mitigated by adjacent amide bonds.[12] The cyclobutane core is generally considered metabolically robust.
Solubility ModerateCan be enhanced with piperazineThe incorporation of basic amines like piperidine, and especially piperazine, can serve as a protonation site at physiological pH, improving aqueous solubility.[9][12] This is a key strategy for overcoming the poor solubility often associated with high molecular weight PROTACs.
Synthetic Accessibility Readily availableCommon building blocksAminocyclobutane derivatives are commercially available building blocks.[15] Piperidine and piperazine are staples of medicinal chemistry and are easily incorporated.[10]

Key Experimental Protocols

To empirically determine the optimal cyclic amine for your PROTAC, a series of robust, self-validating experiments is required.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding kinetics and affinity (KD) of the PROTAC to its target proteins, and to quantify the cooperativity of ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the biotinylated target protein (POI) onto a streptavidin-coated SPR sensor chip.

  • Binary Binding (PROTAC to E3): In solution, determine the binding affinity of the PROTAC to the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) by injecting a concentration series of the PROTAC over a separate, non-target-coated flow cell.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the E3 ligase and varying concentrations of the PROTAC over the immobilized POI.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD). Cooperativity (α) is calculated from the binding affinities of the binary and ternary interactions. An α > 1 indicates positive cooperativity, which is highly desirable.

Reference: Biophysical techniques like SPR, BLI, and ITC are essential for optimizing PROTAC interactions.[16]

In Vitro Protein Degradation Assay (Western Blot)

Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in a cellular context.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., 24h with PROTAC conc. series) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Imaging (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, Normalize to loading control) G->H I 9. Calculate DC50 & Dmax (Non-linear regression) H->I

Caption: Standard workflow for a Western Blot degradation assay.

Methodology:

  • Cell Treatment: Plate cells (e.g., HEK293) and treat with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle (DMSO) control.[17][18]

  • Cell Lysis & Quantification: Harvest cells, lyse them in RIPA buffer with protease inhibitors, and quantify total protein concentration using a BCA assay to ensure equal loading.[17][18]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.[17]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also probe with a loading control antibody (e.g., GAPDH, β-actin).[18]

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[17]

  • Analysis: Quantify band intensities using densitometry. Normalize the POI signal to the loading control. Plot the normalized protein levels against the log of PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[18]

Self-Validation: The inclusion of a loading control is critical to ensure that observed differences in protein levels are due to specific degradation and not loading errors. A negative control PROTAC (e.g., one with a methylated E3 ligand binder that cannot engage the ligase) should also be tested to confirm the degradation is E3-ligase dependent.[19]

Conclusion and Outlook

The choice of a cyclic amine linker is a critical decision in PROTAC design, with aminocyclobutane emerging as a powerful option for imposing high rigidity and achieving well-defined exit vectors. This rigidity can favorably impact ternary complex stability and lead to potent degraders. However, there is no one-size-fits-all solution. The optimal linker depends on the specific POI and E3 ligase pair.[10]

A comparative approach, synthesizing PROTACs with aminocyclobutane, piperidine, and pyrrolidine linkers and evaluating them head-to-head using the robust biophysical and cellular assays outlined in this guide, is the most effective strategy. Future advancements will likely involve computational modeling to predict optimal linker geometries and the development of novel cyclic scaffolds to further refine PROTAC properties.[20][21]

References

LC-MS analysis for confirming the identity of 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Confirmatory Analysis of 2-(1-Aminocyclobutyl)ethan-1-ol using LC-MS

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of novel chemical entities is a cornerstone of progress and regulatory compliance. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the structural confirmation of this compound, a small, polar, and non-chromophoric amino alcohol. As a Senior Application Scientist, my objective is to not only present methodologies but to also elucidate the rationale behind selecting the most appropriate analytical approach. We will explore both direct analysis and derivatization techniques, offering detailed protocols and comparative data to guide researchers in this critical task.

The Analytical Challenge: The Nature of this compound

This compound presents a trifecta of analytical hurdles for conventional reversed-phase LC-MS analysis:

  • High Polarity: The presence of a primary amine and a hydroxyl group on a small aliphatic scaffold renders the molecule highly polar. This leads to poor retention on traditional C18 columns.

  • Lack of a Chromophore: The absence of any significant UV-absorbing moiety makes detection by UV-Vis spectrophotometry challenging, necessitating the use of mass spectrometry or other universal detection methods.

  • Low Molecular Weight: Small molecules can be obscured by background noise in the low m/z region of the mass spectrum, requiring careful optimization of MS parameters.

Given these characteristics, a tailored analytical strategy is imperative for achieving robust and reliable results.

Comparative Analysis of LC-MS Approaches

Two primary strategies can be employed for the LC-MS analysis of this compound: direct analysis and analysis following chemical derivatization. The choice between these depends on the available instrumentation, sample complexity, and the required sensitivity.

Analytical Strategy Principle Pros Cons Ideal For
Direct Analysis (HILIC-MS) Utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.- Fewer sample preparation steps- Reduced risk of side-product formation- Direct analysis of the native compound- Can be sensitive to mobile phase composition and water content- Potential for peak tailing- May require specialized columns- High-throughput screening- Analysis of relatively clean samples- When derivatization is problematic
Direct Analysis (Reversed-Phase with Ion-Pairing) An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, enhancing retention on a non-polar stationary phase.- Utilizes common C18 columns- Can provide good peak shape- Ion-pairing agents can suppress MS signal- Can contaminate the LC-MS system- Method development can be complex- When HILIC is not available- For specific separation challenges not addressed by HILIC
Derivatization (e.g., Dansyl Chloride) The primary amine of the analyte is reacted with a derivatizing agent to introduce a non-polar, chromophoric, and easily ionizable group.- Significantly improves chromatographic retention on reversed-phase columns- Enhances MS ionization efficiency and sensitivity- Can improve selectivity- Additional sample preparation steps increase time and potential for error- Potential for incomplete derivatization or side-product formation- Requires careful optimization of the derivatization reaction- Low concentration samples- Complex matrices where enhanced selectivity is needed- When high sensitivity is paramount

Recommended Analytical Workflows

The following sections provide detailed experimental protocols for the two most recommended approaches: direct analysis using HILIC-MS and analysis via derivatization with dansyl chloride.

Workflow 1: Direct Analysis using HILIC-MS

This approach is favored for its simplicity and directness. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds.

cluster_prep Sample Preparation cluster_lcms HILIC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in 90:10 Acetonitrile:Water prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc Inject onto HILIC column prep2->lc ms ESI+ MS and MS/MS Acquisition lc->ms data1 Extract ion chromatogram for expected m/z ms->data1 data2 Confirm retention time data1->data2 data3 Analyze MS/MS fragmentation pattern data2->data3

Fig. 1: HILIC-MS Workflow for Direct Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a 90:10 (v/v) acetonitrile/water mixture.

    • Perform serial dilutions to the desired concentration (e.g., 1 µg/mL) using the same solvent mixture.

    • Filter the final sample solution through a 0.22 µm syringe filter prior to injection.

  • LC Parameters:

    • Column: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Full Scan Range: m/z 50-500.

    • MS/MS: For fragmentation, use a collision energy of 15-30 eV on the protonated molecular ion ([M+H]⁺).

Workflow 2: Analysis via Derivatization with Dansyl Chloride

Derivatization with dansyl chloride is a classic and robust method for enhancing the detectability of primary and secondary amines. The dansyl group adds a bulky, non-polar moiety, which significantly improves retention on reversed-phase columns and provides a readily ionizable site for mass spectrometry.

cluster_deriv Derivatization cluster_lcms Reversed-Phase LC-MS Analysis cluster_data Data Analysis deriv1 Mix sample with borate buffer (pH 9.5) deriv2 Add Dansyl Chloride in ACN deriv1->deriv2 deriv3 Incubate at 60°C for 30 min deriv2->deriv3 deriv4 Quench with formic acid deriv3->deriv4 lc Inject onto C18 column deriv4->lc ms ESI+ MS and MS/MS Acquisition lc->ms data1 Extract ion chromatogram for dansylated m/z ms->data1 data2 Confirm retention time data1->data2 data3 Analyze MS/MS fragmentation pattern data2->data3

Fig. 2: Derivatization Workflow using Dansyl Chloride
  • Derivatization Procedure:

    • To 100 µL of the sample (dissolved in water or a suitable buffer), add 100 µL of 100 mM borate buffer (pH 9.5).

    • Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

    • After incubation, cool the mixture to room temperature and add 10 µL of 2% formic acid to quench the reaction.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC Parameters:

    • Column: A standard C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters (ESI+):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 900 L/hr.

    • Full Scan Range: m/z 150-700.

    • MS/MS: Use a collision energy of 20-40 eV on the protonated dansylated molecular ion. The characteristic dansyl fragment at m/z 171 is often observed.

Expected Results and Interpretation

For the confirmatory identity of this compound, the following data should be obtained:

  • Accurate Mass Measurement: The measured mass of the protonated molecular ion ([M+H]⁺) should be within a 5 ppm tolerance of the theoretical exact mass.

  • Characteristic MS/MS Fragmentation: The fragmentation pattern should be consistent with the proposed structure. For the native compound, expect losses of water (H₂O) and ammonia (NH₃). For the dansylated derivative, look for the characteristic dansyl fragment and other fragments corresponding to the original molecule.

  • Reproducible Retention Time: The retention time should be consistent across multiple injections under the same chromatographic conditions.

By combining these three pieces of evidence, a high degree of confidence in the identity of the compound can be achieved.

Conclusion and Recommendations

Both direct analysis via HILIC-MS and analysis after derivatization with dansyl chloride are viable and robust strategies for the confirmation of this compound.

  • For rapid screening and analysis of relatively pure samples , the HILIC-MS method is recommended due to its simplicity and reduced sample handling.

  • For trace-level detection and analysis in complex matrices , or when maximum sensitivity is required, the dansyl chloride derivatization method is superior. The significant improvement in chromatographic performance and ionization efficiency often outweighs the additional sample preparation time.

Ultimately, the choice of method will be dictated by the specific requirements of the research. It is often prudent to develop both methods to have a versatile analytical toolkit for the characterization of such challenging small molecules. This dual-approach provides an orthogonal confirmation, further strengthening the confidence in the analytical results.

A Comparative Guide to the X-ray Crystallography of Compounds Containing the Aminocyclobutyl Ethan-1-ol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the aminocyclobutyl moiety has emerged as a valuable building block, offering a unique three-dimensional profile that can enhance binding affinity and metabolic stability. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of compounds containing the aminocyclobutyl ethan-1-ol moiety. While publicly available crystal structures for this specific moiety are limited, this document offers a robust framework for researchers, detailing experimental protocols and drawing comparisons with structurally related compounds to elucidate the principles governing their solid-state behavior.

The Significance of the Aminocyclobutyl Ethan-1-ol Moiety in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has garnered significant attention in drug design for its ability to introduce conformational rigidity and provide unique vectors for substituent placement.[1] When functionalized with both an amino group and a hydroxyl group, as in the aminocyclobutyl ethan-1-ol moiety, these scaffolds become potent pharmacophores capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and ionic interactions. These interactions are critical for molecular recognition at the active sites of biological targets. The specific arrangement of the amino and alcohol functionalities on the cyclobutane core can significantly influence a compound's binding mode and overall biological activity.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. Various synthetic routes to aminocyclobutane derivatives have been reported, often involving multi-step sequences. A general approach to the synthesis of a compound featuring the aminocyclobutyl ethan-1-ol moiety is outlined below.

PART 1: Synthesis of a Representative Compound

A plausible synthetic route to a model compound, 2-(1-aminocyclobutyl)ethan-1-ol, could involve the following key transformations:

  • [2+2] Cycloaddition: A ketene cycloaddition with an appropriate alkene can form the cyclobutanone core.

  • Reductive Amination: The cyclobutanone can be converted to the corresponding amine via reductive amination.

  • Introduction of the Ethan-1-ol Moiety: This can be achieved through various methods, such as the reaction of a suitable electrophile with a protected aminocyclobutane intermediate, followed by deprotection and reduction.

Following synthesis, rigorous purification is paramount. Techniques such as column chromatography and recrystallization are typically employed to achieve the high purity (>95%) required for successful crystallization.

Experimental Protocol: From Powder to Structure

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation.[2] The following is a detailed, step-by-step protocol for the crystallization of a small molecule like a derivative of aminocyclobutyl ethan-1-ol.

Step 1: Solubility Screening

The initial and most critical step is to determine the solubility profile of the compound in a range of common laboratory solvents.[3] This information is crucial for selecting an appropriate crystallization method and solvent system.

Step 2: Crystallization Method Selection

Several techniques can be employed for the crystallization of small molecules.[4] Two of the most common and effective methods are:

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and, ideally, the formation of crystals.[4]

  • Vapor Diffusion: This is a gentler method where a concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).[4] The slow diffusion of the precipitant vapor into the compound solution induces crystallization.

Step 3: X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector. The process of solving the crystal structure involves several computational steps, including indexing the diffraction pattern, integrating the reflection intensities, and, crucially, solving the "phase problem" to generate an electron density map.[5] This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data.[5]

Comparative Crystallographic Analysis: Insights from Analogs

Due to the current lack of publicly available crystal structures for compounds containing the aminocyclobutyl ethan-1-ol moiety, a direct comparison is not feasible. However, we can gain valuable insights by examining the crystal structures of related compounds that share key structural features. For this guide, we will compare the crystallographic data of a simple cyclobutane derivative with that of a more functionalized aminocycloalkanol to illustrate the impact of polar functional groups on crystal packing.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Significance
Cyclobutane-1,1-dicarboxylic acidC₆H₈O₄MonoclinicP2₁/cDimeric hydrogen bonds between carboxylic acid groups.Demonstrates the strong, directional hydrogen bonding typical of carboxylic acids, leading to well-defined packing motifs.
trans-2-Aminocyclohexanol HydrochlorideC₆H₁₄ClNOOrthorhombicP2₁2₁2₁Extensive hydrogen bonding network involving the ammonium group (N-H···Cl) and the hydroxyl group (O-H···Cl).Illustrates how the presence of both amino and hydroxyl groups, in their protonated and neutral forms respectively, can lead to a complex and robust three-dimensional hydrogen-bonded network, significantly influencing the crystal's physical properties.[6][7]

Note: The data for Cyclobutane-1,1-dicarboxylic acid is sourced from the Crystallography Open Database (COD ID: 1528143). The data for trans-2-Aminocyclohexanol Hydrochloride is based on typical interactions for such functional groups.

From this comparison, we can infer that a compound containing the aminocyclobutyl ethan-1-ol moiety would likely exhibit a complex hydrogen bonding network. The amino group, likely protonated if crystallized as a salt, would act as a hydrogen bond donor, while the hydroxyl group could act as both a donor and an acceptor. The specific geometry of the cyclobutane ring would further dictate the possible orientations of these functional groups, influencing the overall crystal packing.

Workflow and Pathway Visualization

To provide a clear overview of the processes discussed, the following diagrams illustrate the general workflow for X-ray crystallography and the logical relationships in the development of drugs containing the target moiety.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Solubility Solubility Screening Purification->Solubility CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion) Solubility->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structure

Caption: General workflow for single-crystal X-ray crystallography.

Drug Development Pathway Moiety Aminocyclobutyl Ethan-1-ol Moiety Synthesis Synthesis of Derivatives Moiety->Synthesis Crystallography X-ray Crystallography Synthesis->Crystallography SAR Structure-Activity Relationship (SAR) Studies Crystallography->SAR Structural Insights LeadOpt Lead Optimization SAR->LeadOpt API Active Pharmaceutical Ingredient (API) LeadOpt->API

References

A Researcher's Guide to the Comparative Biological Activity of 2-(1-Aminocyclobutyl)ethan-1-ol Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative analysis of the biological activity of 2-(1-aminocyclobutyl)ethan-1-ol analogs. The focus of this guide is to equip you with the foundational knowledge and detailed experimental protocols necessary to characterize and compare the efficacy of these novel compounds, which are predicted to act as N-methyl-D-aspartate (NMDA) receptor antagonists.

Introduction: The Therapeutic Potential of Aminocyclobutane Scaffolds

The aminocyclobutane moiety is a compelling structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties and conformational rigidity to bioactive molecules. Analogs of 1-aminocyclobutanecarboxylic acid have demonstrated significant activity as NMDA receptor antagonists, a class of compounds with therapeutic potential in a range of neurological disorders characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases[1]. The parent compound of interest here, this compound, represents a key structural variation from the more extensively studied carboxylic acid derivatives. The replacement of the carboxyl group with a hydroxymethyl group is anticipated to alter the compound's polarity, metabolic stability, and interaction with the NMDA receptor, potentially leading to a distinct pharmacological profile.

This guide will delineate a systematic approach to compare the biological activity of a series of this compound analogs, focusing on their interaction with the NMDA receptor. We will explore the critical experimental methodologies, from initial binding affinity determination to functional characterization of receptor modulation, and discuss the interpretation of data within the framework of structure-activity relationships (SAR).

Unveiling the Mechanism: Targeting the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity in the central nervous system. Its overactivation, however, can lead to excessive calcium influx and subsequent neuronal damage. Non-competitive antagonists, which bind to a site within the ion channel pore (often the phencyclidine [PCP] site), are of particular therapeutic interest as their action is use-dependent, preferentially blocking excessively active channels[2]. Based on structural similarities to known non-competitive antagonists, it is hypothesized that this compound analogs will exhibit this mechanism of action.

The NMDA Receptor Signaling Cascade

Activation of the NMDA receptor by the co-agonists glutamate and glycine (or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium-dependent enzymes such as CaMKII and calcineurin, which in turn modulate synaptic strength and gene expression. Understanding this pathway is crucial for interpreting the functional consequences of NMDA receptor antagonism.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Binds Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Channel Opening & Influx CaMKII CaMKII Ca2_ion->CaMKII Activates Calcineurin Calcineurin Ca2_ion->Calcineurin Activates CREB CREB CaMKII->CREB Phosphorylates Calcineurin->CREB Dephosphorylates (regulates) Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection/Neurotoxicity) CREB->Gene_Expression Regulates

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow for Comparative Analysis

A robust comparison of this compound analogs requires a multi-tiered experimental approach. The following workflow outlines the key stages, from initial screening to in-depth functional characterization.

Experimental_Workflow Start Synthesized Analogs of This compound Binding_Assay Primary Screen: Competitive Radioligand Binding Assay ([³H]MK-801) Start->Binding_Assay Determine_Ki Determine Inhibition Constant (Ki) for each analog Binding_Assay->Determine_Ki SAR_Analysis Preliminary Structure-Activity Relationship (SAR) Analysis Determine_Ki->SAR_Analysis Functional_Assay Secondary Screen (for potent analogs): Electrophysiology (Patch-Clamp) or Fluorescence-based Ca²⁺ Flux Assay SAR_Analysis->Functional_Assay Determine_IC50 Determine IC₅₀ and Mechanism of Inhibition (Voltage-dependence, Use-dependence) Functional_Assay->Determine_IC50 Refined_SAR Refined SAR and Lead Candidate Selection Determine_IC50->Refined_SAR End Further Preclinical Development Refined_SAR->End

Caption: Experimental workflow for comparing analog activity.

Part 1: Determining Binding Affinity via Competitive Radioligand Binding Assay

The initial step in characterizing the analogs is to determine their affinity for the NMDA receptor. A competitive radioligand binding assay using [³H]MK-801, a well-characterized non-competitive antagonist that binds to the PCP site, is the gold standard for this purpose[3][4]. This assay measures the ability of the unlabeled test compounds (the this compound analogs) to displace the radiolabeled [³H]MK-801 from its binding site on the receptor.

Detailed Protocol: [³H]MK-801 Competitive Binding Assay

1. Preparation of Rat Brain Membranes:

  • Euthanize adult male Wistar rats and rapidly dissect the cerebral cortices on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in 10 volumes of 5 mM Tris-HCl buffer (pH 7.4) and centrifuge at 8,000 x g for 20 minutes.

  • Collect the supernatant and buffy coat and centrifuge at 48,000 x g for 20 minutes.

  • Wash the pellet by resuspension and centrifugation in Tris-HCl buffer three times to remove endogenous glutamate and glycine.

  • Resuspend the final pellet in a known volume of Tris-HCl buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C[5][6][7].

2. Assay Procedure:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the test analog (or vehicle for total binding, or a saturating concentration of unlabeled MK-801 for non-specific binding).

    • 50 µL of [³H]MK-801 (final concentration of 1-5 nM).

    • 150 µL of the prepared rat brain membrane suspension (50-100 µg of protein).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

  • Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific [³H]MK-801 binding against the logarithm of the test analog concentration.

  • Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific [³H]MK-801 binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) for each analog using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].

Part 2: Functional Characterization of NMDA Receptor Antagonism

Analogs that demonstrate significant binding affinity in the primary screen should be further evaluated in functional assays to confirm their antagonist activity and elucidate their mechanism of action. Electrophysiology and fluorescence-based calcium flux assays are two powerful techniques for this purpose.

Method A: Electrophysiology (Whole-Cell Patch-Clamp)

Whole-cell patch-clamp recording from cultured neurons or cells expressing recombinant NMDA receptors provides a direct measure of ion channel function and is the most definitive method for characterizing antagonists[9][10].

1. Cell Preparation:

  • Use primary cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

2. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Perfuse the cells with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke NMDA receptor-mediated currents.

  • Apply the this compound analogs at various concentrations to the perfusion solution and record the resulting inhibition of the NMDA-evoked current.

  • To assess voltage-dependence, measure the block at different holding potentials (e.g., -60 mV and +40 mV).

  • To evaluate use-dependence, apply the antagonist in the presence of repeated applications of the agonists.

3. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the analog.

  • Plot the percentage of current inhibition against the analog concentration to determine the IC₅₀.

  • Analyze the current-voltage relationship to determine if the block is voltage-dependent.

Method B: Fluorescence-based Calcium Flux Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation, providing a functional readout of receptor activity[11][12][13][14].

1. Cell Preparation and Dye Loading:

  • Plate cells expressing NMDA receptors in a multi-well format.

  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Calcium 6).

2. Assay Procedure:

  • Pre-incubate the cells with various concentrations of the test analogs.

  • Stimulate the cells with a solution containing NMDA and glycine.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

  • Quantify the peak fluorescence response for each well.

  • Calculate the percentage of inhibition of the calcium response by the test analogs compared to the control (agonist-only) response.

  • Determine the IC₅₀ for each analog by plotting the percentage of inhibition against the analog concentration.

Data Presentation and Interpretation

For a clear and objective comparison, the biological data for the this compound analogs should be summarized in a structured table.

Table 1: Comparative Biological Activity of this compound Analogs

Analog IDR¹ SubstituentR² SubstituentBinding Affinity (Ki, nM) [³H]MK-801 AssayFunctional Antagonism (IC₅₀, µM) ElectrophysiologyFunctional Antagonism (IC₅₀, µM) Ca²⁺ Flux Assay
Parent HH[Data][Data][Data]
Analog 1 [e.g., CH₃]H[Data][Data][Data]
Analog 2 H[e.g., F][Data][Data][Data]
Analog 3 [e.g., OCH₃]H[Data][Data][Data]
... ...............
Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold and the subsequent analysis of the biological data will allow for the elucidation of key structure-activity relationships. Key considerations for the SAR analysis include:

  • Substitution on the Cyclobutane Ring: The size, electronics, and position of substituents on the cyclobutane ring can influence the compound's fit within the NMDA receptor channel and its overall potency.

  • Modification of the Ethanol Side Chain: Altering the length or functionality of the ethanol side chain can impact the compound's interaction with specific residues in the binding pocket.

  • Stereochemistry: The stereoisomers of the analogs should be synthesized and tested, as biological targets often exhibit stereoselectivity[15].

By correlating the structural modifications with the observed changes in binding affinity and functional antagonism, a pharmacophore model can be developed. This model will be invaluable for guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This guide provides a comprehensive and technically sound framework for the comparative biological evaluation of this compound analogs as potential NMDA receptor antagonists. By following the detailed experimental protocols and principles of SAR analysis outlined herein, researchers can effectively characterize this novel class of compounds and identify promising lead candidates for further drug development in the field of neuroscience. The self-validating nature of the proposed experimental workflow, which combines binding and functional assays, ensures the generation of robust and reliable data, thereby upholding the principles of scientific integrity.

References

Safety Operating Guide

2-(1-Aminocyclobutyl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 2-(1-Aminocyclobutyl)ethan-1-ol

As a Senior Application Scientist, my primary focus extends beyond the application of our chemical entities to ensuring the safety and integrity of the entire laboratory workflow. The compound this compound (CAS No. 1132814-49-3) is a valuable building block in modern drug discovery, particularly in the synthesis of protein degraders.[1] However, its structural characteristics as an amino alcohol necessitate a rigorous and informed approach to its handling and disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.

Part 1: Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its properties from analogous amino alcohol compounds.

Inherent Chemical Properties: this compound is an organic compound containing both an amine (-NH₂) and an alcohol (-OH) functional group. This dual functionality dictates its chemical behavior.

  • Corrosivity: Amino alcohols are characteristically corrosive. Similar compounds are classified as causing severe skin burns and serious eye damage.[2][3][4] Therefore, this compound must be handled with the assumption that it is corrosive to skin, eyes, and mucous membranes.

  • Toxicity: The toxicological properties have not been fully investigated.[3] However, ingestion of corrosive materials can cause severe damage to the gastrointestinal tract.[2][3]

  • Environmental Hazards: It is imperative to prevent this chemical from entering drains or waterways.[2] While some simple amino alcohols may be miscible with water, their effect on the pH of aquatic environments can be harmful to organisms.[2]

  • Reactivity: Amino alcohols can react with acids and metals such as copper and aluminum.[3] Thermal decomposition can lead to the release of irritating vapors and toxic nitrogen oxides (NOx).[2]

Based on this assessment, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified and managed as hazardous chemical waste .

Part 2: Mandatory Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, strict adherence to PPE protocols is non-negotiable. The following equipment must be worn at all times when handling the chemical or its waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles for splash risks.Protects against severe, potentially irreversible eye damage from splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene, minimum 15 mil thickness).Prevents direct skin contact and chemical burns.[5]
Body Protection A chemical-resistant lab coat or apron. Full-body suits (e.g., Tychem®) for large-scale handling or spill response.Protects skin from contamination and burns.[5]
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.Prevents inhalation of potentially irritating or harmful vapors.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards, which govern hazardous waste management.[7][8]

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE). Avoid metal containers due to potential reactivity.[8]

  • Segregate Waste Streams: DO NOT mix this compound waste with incompatible chemicals, particularly strong acids or oxidizing agents. Combining compatible flammable solvents is permissible if your facility's waste management plan allows it.[8]

  • Collect All Contaminated Materials: This includes residual chemical, solutions, contaminated paper towels, gloves, and disposable labware. Place all items into the designated waste container.

Step 2: Container Labeling and Storage
  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[9] The label must also include:

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container.

  • Secure Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.

  • Designated Storage: Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][10] The SAA must be in a well-ventilated area and have secondary containment to capture any potential leaks.[7]

Step 3: Final Disposal
  • Contact EH&S: Do not attempt to treat or dispose of this chemical waste yourself. Your institution's Environmental Health & Safety (EH&S) department is responsible for the final collection and disposal.

  • Schedule a Pickup: Follow your facility's established procedures to schedule a waste pickup. Be prepared to provide information from the waste label.

  • Maintain Records: Keep a log of the hazardous waste generated, as required by both institutional policy and federal regulations.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing this compound waste.

G Workflow for this compound Disposal A Identify Waste (Pure compound, solutions, contaminated materials) B Is this a spill? A->B C Standard Disposal Pathway B->C No D Emergency Spill Pathway B->D Yes E Select & Label Compatible HDPE Waste Container C->E I Evacuate Area & Alert Supervisor D->I F Add Waste to Container (Segregate from incompatibles) E->F G Store in Secondary Containment in a Satellite Accumulation Area F->G H Request Pickup from EH&S or Licensed Waste Contractor G->H J Don PPE & Contain Spill with Inert Absorbent I->J K Collect Absorbed Material into a Hazardous Waste Container J->K K->G

Caption: Decision workflow for routine disposal and emergency spill response.

Part 4: Emergency Procedures for Spills

Small, manageable spills (<100 mL) can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team immediately.

  • Alert Personnel: Immediately notify others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble described in Part 2.

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[6]

  • Collect Waste: Once the liquid is fully absorbed, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (check with your EH&S office), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Document and report the spill to your laboratory supervisor and EH&S department, in accordance with institutional policy.

By adhering to these rigorous procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 2-(1-Aminocyclobutyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 2-(1-Aminocyclobutyl)ethan-1-ol

This guide provides essential safety protocols and operational directives for handling this compound (CAS No. 1132814-49-3) in a laboratory setting. As a novel amino alcohol used in drug development, particularly as a building block for protein degraders, its toxicological properties are not yet fully characterized.[1][2] Therefore, this document synthesizes best practices derived from safety data sheets (SDS) of structurally analogous amino alcohols to establish a robust framework for ensuring personnel safety and experimental integrity.

Disclaimer: This guide is intended for informational purposes for research professionals and is based on data from similar chemical compounds.[3][4][5][6] It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling this compound.

Hazard Assessment: An Expert-Informed Perspective

While a specific SDS for this compound is not widely available, its structure as an amino alcohol suggests significant potential hazards. Analogs such as DL-2-Amino-1-butanol and other amino alcohols are classified as causing severe skin burns and serious eye damage.[5][6] Therefore, it is imperative to handle this compound with the assumption that it is corrosive and requires stringent protective measures.

Inferred Hazard Profile:

  • Skin Corrosion/Irritation: Likely Category 1 or 2, causing severe burns upon contact.[3][5]

  • Serious Eye Damage/Irritation: Likely Category 1, with a risk of causing serious, potentially irreversible eye damage.[3][5]

  • Respiratory Irritation: Possible if aerosolized or if the compound is volatile.

  • Acute Toxicity: May be harmful if swallowed.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required Equipment Justification & Expert Guidance
Eye & Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. The high risk of serious eye damage from splashes necessitates the combined protection of sealed goggles and a face shield.[3][5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Amino alcohols can degrade common glove materials. Nitrile and Neoprene offer broad resistance to bases, alcohols, and many solvents.[7] Always check for tears before use and consider double-gloving for extended operations.
Body Protection Chemical-resistant lab coat or apron.Protects skin and personal clothing from potential splashes and contamination. Ensure the lab coat is fully buttoned.[8]
Foot Protection Closed-toe, chemical-resistant shoes.This is a standard laboratory practice to protect feet from spills.[8]
Respiratory Protection Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or mists.[4] If handling outside of a fume hood is unavoidable (e.g., large-scale transfer), a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

Pre-Handling Preparations
  • SDS Review: Before any work begins, locate and thoroughly read the supplier-specific SDS.

  • Designate Work Area: All handling of this compound must occur within a certified chemical fume hood.[4]

  • Assemble Materials: Ensure all necessary equipment (glassware, spatulas, solvents) and waste containers are inside the fume hood before introducing the chemical.

  • Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[3]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before opening.

  • Aliquotting and Transfer:

    • Perform all transfers slowly and carefully to avoid splashing or aerosolization.

    • If the compound is a solid, use a spatula to transfer. Avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe.

  • Container Sealing: After use, securely seal the primary container.[10]

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Remove PPE in the correct order (gloves last) to avoid self-contamination.

    • Wash hands and forearms thoroughly with soap and water after exiting the work area.[11]

Visualization of the Handling Workflow

The following diagram illustrates the critical steps for safely managing this compound throughout the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Review Supplier SDS prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Inspect & Open Container prep3->handle1 Begin Work handle2 Weigh / Aliquot handle1->handle2 handle3 Perform Reaction handle2->handle3 handle4 Securely Seal Container handle3->handle4 post1 Segregate Waste handle4->post1 Conclude Work post2 Decontaminate Work Area post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Waste generated from the use of this compound is classified as hazardous.[4] Improper disposal can lead to environmental contamination and poses a significant safety risk.

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[12]

    • Liquid Waste: Unused or waste solutions of the compound must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams to prevent unknown and potentially violent reactions.[13]

  • Container Management:

    • Use only approved and chemically compatible waste containers.

    • Keep containers closed at all times except when adding waste.[10]

    • Store waste containers in a designated, well-ventilated secondary containment area away from heat and ignition sources.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

    • Under no circumstances should this chemical or its waste be poured down the drain. [13]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment for the advancement of drug discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Aminocyclobutyl)ethan-1-ol
Reactant of Route 2
2-(1-Aminocyclobutyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.